Product packaging for Piloty's acid(Cat. No.:CAS No. 599-71-3)

Piloty's acid

Cat. No.: B029453
CAS No.: 599-71-3
M. Wt: 173.19 g/mol
InChI Key: BRMDATNYMUMZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Hydroxybenzenesulfonamide, more widely known in research circles as Piloty's acid, is a key synthetic intermediate with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol . This compound, provided as a solid with a melting point of 122-125°C, is characterized by its CAS Registry Number 599-71-3 . Its primary research value lies in the field of organic and peptide synthesis. Researchers face extreme complications when working with "difficult sequences," which are peptides that form strong intramolecular interactions and have high aggregation potential with low solubility . To overcome these challenges, novel native chemical ligation (NCL) strategies have been developed. Among these, methodologies utilizing an oxo-ester mediated NCL have been presented, benefiting from easier handling of highly hydrophobic thioester-forming peptides due to improved solubility during purification and analysis prior to the ligation reaction . As a benzenesulfohydroxamic acid, N-Hydroxybenzenesulfonamide serves as a versatile building block for the generation of such novel ligation agents and other functionalized molecules critical for advancing synthetic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3S B029453 Piloty's acid CAS No. 599-71-3

Properties

IUPAC Name

N-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMDATNYMUMZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060521
Record name Benzenesulfonamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Record name Piloty's acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21238
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000132 [mmHg]
Record name Piloty's acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21238
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

599-71-3
Record name N-Hydroxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piloty's acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piloty's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulphonohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64L4UMH19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Piloty's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piloty's acid, chemically known as N-hydroxybenzenesulfonamide, is a significant compound in the field of reactive nitrogen species research. First reported in 1896, it has gained prominence as a reliable donor of nitroxyl (HNO), a one-electron reduced and protonated form of nitric oxide (NO) with distinct and important biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its role as an HNO donor.

Chemical Structure and Properties

This compound is a white crystalline solid with the chemical formula C₆H₇NO₃S.[1] Its structure consists of a phenyl group attached to a sulfonamide group, which is further bonded to a hydroxylamine moiety.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-hydroxybenzenesulfonamide[1]
Synonyms Benzenesulfohydroxamic acid[1]
CAS Number 599-71-3[1]
Molecular Formula C₆H₇NO₃S[1]
Molar Mass 173.19 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 120-125 °C[1]
pKa 9.29[3]
UV λmax 219 nm[4]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
EthanolSoluble[1]
Diethyl etherSoluble[1]
Ethyl acetateSoluble[1]
AcetoneSoluble[1]
Warm WaterSoluble[1]
Non-polar solventsSparingly soluble[1]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The NIST WebBook provides a reference spectrum for N-hydroxybenzenesulfonamide.[7]

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupReference(s)
3400-3200 (broad)O-H stretchHydroxyl group[8]
3300-3100N-H stretchAmide group[9]
3100-3000C-H stretchAromatic ring[9]
1600-1450C=C stretchAromatic ring[9]
1350-1300S=O asymmetric stretchSulfonyl group[8]
1180-1150S=O symmetric stretchSulfonyl group[8]
950-850N-S stretchSulfonamide[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of benzenesulfonyl chloride with hydroxylamine.[10] This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis of N-hydroxybenzenesulfonamide

This protocol is adapted from literature procedures for the synthesis of this compound and its derivatives.[10][11]

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride

  • Magnesium oxide (MgO) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a suitable solvent such as a mixture of water and an organic solvent.

  • Add a base, such as magnesium oxide or pyridine, to the solution to liberate the free hydroxylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride in a minimal amount of an organic solvent (e.g., dichloromethane) to the cooled hydroxylamine solution with constant stirring.

  • Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl to neutralize any remaining base.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a white solid.[10]

  • Characterize the product by NMR, IR spectroscopy, and melting point analysis.

Chemical Reactivity and HNO Donation

The primary chemical utility of this compound lies in its ability to generate nitroxyl (HNO) under specific conditions.

Decomposition to Form Nitroxyl (HNO)

Under basic conditions (pH > 8), this compound undergoes a first-order decomposition to release HNO and the benzenesulfinate anion.[4] The rate of HNO release is pH-dependent, increasing with higher pH.[4]

Table 4: Half-life of this compound Decomposition at Various pH Values

pHHalf-life (minutes)Reference(s)
7.05500[4]
8.0561[4]
9.090[4]
10.033[4]

The generally accepted mechanism for this decomposition involves the deprotonation of the nitrogen atom to form an N-anion. This is followed by the heterolysis of the S-N bond, yielding HNO and the benzenesulfinate anion.

Decomposition_Pathway PilotyAcid This compound (C₆H₅SO₂NHOH) Anion N-Anion (C₆H₅SO₂N⁻OH) PilotyAcid->Anion + OH⁻ - H₂O Products HNO + Benzenesulfinate (C₆H₅SO₂⁻) Anion->Products S-N Bond Cleavage

Caption: Decomposition pathway of this compound to generate HNO.

Under aerobic conditions and at neutral pH, the decomposition of this compound can be slow, and there is a potential for oxidation to form the nitroxide radical, which can then lead to the production of nitric oxide (NO) rather than HNO.[11]

Reaction with Thiols

The nitroxyl released from this compound is a key reactive species that readily interacts with thiols, such as glutathione and cysteine residues in proteins.[5] The reaction of HNO with thiols is rapid and leads to the formation of an N-hydroxysulfenamide intermediate.[5] This intermediate can then react with another thiol molecule to produce a disulfide and hydroxylamine, or it can rearrange to form a sulfinamide.[5]

Thiol_Reaction_Pathway HNO HNO Intermediate N-Hydroxysulfenamide (R-S-NHOH) HNO->Intermediate + R-SH Thiol1 Thiol (R-SH) Products1 Disulfide (R-S-S-R) + Hydroxylamine (NH₂OH) Intermediate->Products1 + R-SH Products2 Sulfinamide (R-S(O)NH₂) Intermediate->Products2 Rearrangement Thiol2 Thiol (R-SH)

Caption: Reaction pathway of HNO with thiols.

Experimental Protocol: Monitoring the Reaction of this compound with Glutathione

This protocol outlines a general method to observe the reaction between this compound and glutathione by monitoring the consumption of the thiol.

Materials:

  • This compound

  • Reduced glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a stock solution of reduced glutathione in phosphate buffer.

  • In a cuvette, mix the phosphate buffer and the glutathione solution to a final desired concentration.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette.

  • At various time points, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent.

  • Measure the absorbance at 412 nm to quantify the remaining free thiol groups.

  • A decrease in absorbance over time indicates the consumption of glutathione, signifying a reaction with the species generated from this compound.

Conclusion

This compound is a valuable tool for the controlled generation of nitroxyl, a reactive nitrogen species with significant implications in biology and medicine. Its chemical properties, particularly its pH-dependent decomposition, allow for the targeted release of HNO for experimental studies. Understanding its synthesis, structure, and reactivity, especially with biological nucleophiles like thiols, is crucial for its effective application in research and the development of potential therapeutic agents. The detailed information and protocols provided in this guide serve as a comprehensive resource for professionals working in these fields.

References

The Mechanism of Nitroxyl (HNO) Release from Piloty's Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of nitroxyl (HNO) release from Piloty's acid (N-hydroxybenzenesulfonamide). It provides a comprehensive overview of the chemical pathways, quantitative kinetic data, and detailed experimental protocols relevant to the study of this foundational HNO donor. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology who are investigating the multifaceted roles of HNO in biological systems and its potential therapeutic applications.

Core Mechanism of HNO Release

This compound is a classic and widely utilized donor of nitroxyl, a highly reactive and biologically significant molecule. The release of HNO from this compound is primarily a base-catalyzed process that proceeds under anaerobic conditions. The generally accepted mechanism involves a two-step process:

  • Deprotonation: In the presence of a base, the acidic proton on the nitrogen atom of the N-hydroxybenzenesulfonamide is abstracted. This results in the formation of a transient N-anion intermediate.[1] The rate of this deprotonation step is dependent on the pH of the solution.

  • S-N Bond Heterolysis: Following deprotonation, the N-anion undergoes heterolytic cleavage of the sulfur-nitrogen (S-N) bond. This fragmentation is the rate-determining step in the release of HNO.[2] The products of this decomposition are nitroxyl (HNO) and the benzenesulfinate anion.[1][3]

Under aerobic conditions, particularly at neutral pH, an alternative oxidative decomposition pathway can compete with HNO release, leading to the formation of nitric oxide (NO).[4][5] This pathway is believed to proceed through a radical intermediate. The exclusion of oxygen is therefore critical for studies focused on the effects of HNO.[4]

Signaling Pathway Diagram

HNO_Release_Mechanism Figure 1: Mechanism of HNO Release from this compound cluster_anaerobic Anaerobic Conditions (HNO Release) cluster_aerobic Aerobic Conditions (NO Release) PA This compound (N-hydroxybenzenesulfonamide) Anion N-Anion Intermediate PA->Anion Deprotonation (+ OH⁻) HNO Nitroxyl (HNO) Anion->HNO S-N Bond Heterolysis (Rate-determining) Sulfinate Benzenesulfinate Anion->Sulfinate PA_aerobic This compound Radical Radical Intermediate PA_aerobic->Radical Oxidation (+ O₂) NO Nitric Oxide (NO) Radical->NO Decomposition

Mechanism of HNO release from this compound.

Quantitative Data

The rate of HNO release from this compound is highly dependent on pH and temperature. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

ParameterValueConditions
pKa 9.2925 °C
Melting Point 120–125 °C-

Table 2: Kinetic Data for HNO Release from this compound

pHTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t½)
7.025-~5500 minutes[3]
8.025~2.06 x 10⁻⁵561 minutes[3]
9.025~1.28 x 10⁻⁴90 minutes[3]
10.025~3.50 x 10⁻⁴33 minutes[3]
13.0254.2 x 10⁻⁴[1]~27.5 minutes
13.0371.8 x 10⁻³[1]~6.4 minutes

Note: Half-lives were converted to first-order rate constants using the equation k = 0.693 / t½.

Experimental Protocols

Synthesis of this compound (N-hydroxybenzenesulfonamide)

This protocol is a representative method based on literature descriptions.[1]

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Magnesium oxide (MgO)

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of MeOH/H₂O/THF (e.g., 3:2:30 v/v/v).

  • Add magnesium oxide to the solution (approximately 3 equivalents relative to benzenesulfonyl chloride).

  • To this stirred suspension, add a solution of benzenesulfonyl chloride (1 equivalent) in THF dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Upon completion, filter the reaction mixture to remove excess MgO and other insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white crystalline solid.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of HNO Release using Metmyoglobin as a Trap

This protocol describes a common method for the detection and quantification of HNO release via UV-Vis spectroscopy.

Materials:

  • This compound

  • Metmyoglobin (from equine skeletal muscle)

  • Phosphate or borate buffer of desired pH (e.g., pH 7.4)

  • Sodium dithionite (for preparation of deoxymyoglobin)

  • Anaerobic chamber or Schlenk line

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Deoxymyoglobin: Prepare a stock solution of metmyoglobin in the desired buffer. To generate deoxymyoglobin (Fe(II)), which is the active trap for HNO, a slight excess of sodium dithionite is added to the metmyoglobin solution under anaerobic conditions. The conversion can be monitored by the shift in the Soret peak from ~409 nm to ~434 nm. Remove excess dithionite by passing the solution through a desalting column.

  • HNO Trapping Experiment:

    • In an anaerobic cuvette, place a solution of deoxymyoglobin in the desired buffer.

    • Record the initial UV-Vis spectrum.

    • Initiate the reaction by adding a known concentration of this compound to the cuvette.

    • Immediately begin recording UV-Vis spectra at regular time intervals.

  • Data Analysis:

    • Monitor the formation of the nitrosylmyoglobin (Mb-HNO) adduct, which has a characteristic Soret peak at ~421 nm.[2]

    • The concentration of Mb-HNO can be calculated using the Beer-Lambert law and the known extinction coefficient for the adduct.

    • The initial rate of HNO release can be determined from the initial rate of Mb-HNO formation.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Studying HNO Release cluster_synthesis Synthesis & Purification cluster_detection HNO Detection & Quantification Start Start: Benzenesulfonyl Chloride + Hydroxylamine HCl Reaction Reaction with MgO in Solvent Mixture Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization PA_product This compound Characterization->PA_product PA_solution Prepare this compound Solution in Anaerobic Buffer PA_product->PA_solution Mixing Initiate Reaction: Mix this compound and Trap PA_solution->Mixing Trap_prep Prepare HNO Trap (e.g., Deoxymyoglobin) Trap_prep->Mixing Monitoring Monitor Reaction (e.g., UV-Vis Spectroscopy) Mixing->Monitoring Data_analysis Data Analysis: Determine Rate of HNO Release Monitoring->Data_analysis

General experimental workflow for this compound studies.

Concluding Remarks

This technical guide has provided a detailed overview of the mechanism of HNO release from this compound, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental aspects is crucial for the accurate design and interpretation of experiments aimed at elucidating the biological roles of HNO and for the development of novel HNO-based therapeutics. The pH-dependent nature of HNO release and the potential for NO generation under aerobic conditions are critical considerations for all researchers working with this important HNO donor.

References

N-Hydroxybenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxybenzenesulfonamide, also known as Piloty's acid, is a compound of significant interest in medicinal chemistry and chemical biology. Historically recognized for its role in the Angeli-Rimini reaction for aldehyde detection, its modern applications have expanded, primarily due to its ability to act as a nitroxyl (HNO) donor. This technical guide provides an in-depth overview of the discovery and synthesis of N-hydroxybenzenesulfonamide, detailed experimental protocols, comprehensive quantitative data, and an exploration of its biological significance through its action as an HNO donor, with a focus on the vasodilatory signaling pathway.

Discovery and Historical Context

N-hydroxybenzenesulfonamide was first described in the late 19th century in the context of the Angeli-Rimini reaction , published in 1896 by Italian chemists Angelo Angeli and Enrico Rimini.[1] This reaction involves the interaction of an aldehyde with N-hydroxybenzenesulfonamide in the presence of a base to form a hydroxamic acid and a sulfinic acid.[1] For many years, this reaction remained a classical chemical test for the detection of aldehydes, where the resulting hydroxamic acid gives a characteristic red color upon the addition of ferric chloride.[1] The sulfonamide itself can be prepared by the reaction of hydroxylamine and benzenesulfonyl chloride.[1]

Synthesis of N-Hydroxybenzenesulfonamide

The most common and established method for the synthesis of N-hydroxybenzenesulfonamide is the reaction of benzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the sulfonyl chloride.

Experimental Protocol: Synthesis from Benzenesulfonyl Chloride and Hydroxylamine Hydrochloride

This protocol is adapted from established literature procedures.

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or another suitable base like magnesium oxide)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Glassware for extraction and crystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in pyridine at 0 °C (using an ice bath).

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford N-hydroxybenzenesulfonamide as a white crystalline solid.

Yield: The typical yield for this synthesis ranges from 45% to 55%.[2]

Quantitative Data

The following tables summarize the key quantitative data for N-hydroxybenzenesulfonamide.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₆H₇NO₃S[3][4]
Molecular Weight173.19 g/mol [3][4]
Melting Point113 °C (decomposes)[5]
120-125 °C[6]
AppearanceWhite crystalline solid[6]

Table 2: Spectroscopic Data

Spectroscopic TechniqueDataReference(s)
¹H NMR (Solvent: Not Specified)Aromatic Protons: δ 7.5-8.0 ppm (m)[7][8]
N-OH and S-NH protons: Broad signals
¹³C NMR (Solvent: Polysol)Aromatic Carbons: δ ~127-135 ppm[9]
Infrared (IR) Spectroscopy (KBr pellet)ν(N-H): ~3200-3400 cm⁻¹ (broad)[10]
ν(S=O): ~1310-1340 cm⁻¹ (asymmetric)[8]
ν(S=O): ~1150-1180 cm⁻¹ (symmetric)[8]
ν(S-N): ~900-930 cm⁻¹[8]
Mass Spectrometry (MS) [M+H]⁺: m/z 174.0219[3]
Major Fragments: m/z 141, 77[3][4]

Biological Significance and Signaling Pathway

N-hydroxybenzenesulfonamide is a well-established donor of nitroxyl (HNO), a one-electron reduced and protonated form of nitric oxide (NO).[11] HNO exhibits distinct chemical and biological properties compared to NO, making it a molecule of significant therapeutic interest, particularly in the cardiovascular system.

One of the key physiological effects of HNO is vasodilation, the widening of blood vessels. This is primarily achieved through two interconnected signaling pathways: the activation of soluble guanylyl cyclase (sGC) and the release of Calcitonin Gene-Related Peptide (CGRP).

HNO-Mediated Vasodilation Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the release of HNO from N-hydroxybenzenesulfonamide, leading to vasodilation.

HNO_Signaling_Pathway cluster_sGC sGC/cGMP Pathway cluster_CGRP CGRP Pathway NHBS N-Hydroxybenzenesulfonamide (this compound) HNO Nitroxyl (HNO) NHBS->HNO Decomposition sGC Soluble Guanylyl Cyclase (sGC) HNO->sGC Activates CGRP_release CGRP Release HNO->CGRP_release Induces GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular [Ca²⁺] PKG->Ca_decrease Leads to Vasodilation1 Vasodilation Ca_decrease->Vasodilation1 Causes CGRP_receptor CGRP Receptor CGRP_release->CGRP_receptor Binds to AC Adenylyl Cyclase CGRP_receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channels K⁺ Channel Activation PKA->K_channels Phosphorylates & Activates Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Causes Vasodilation2 Vasodilation Hyperpolarization->Vasodilation2 Causes

HNO-mediated vasodilatory signaling pathways.

Pathway Description:

  • HNO Release: N-hydroxybenzenesulfonamide undergoes decomposition to release nitroxyl (HNO).

  • sGC/cGMP Pathway: HNO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12][13] cGMP then activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation.[12][13]

  • CGRP Pathway: HNO can also induce the release of Calcitonin Gene-Related Peptide (CGRP).[14] CGRP binds to its receptor, which is coupled to a G-protein that activates adenylyl cyclase.[14][15] Adenylyl cyclase then converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[14][15] cAMP activates Protein Kinase A (PKA), which phosphorylates and activates potassium channels.[14][15] The opening of potassium channels leads to hyperpolarization of the cell membrane, which also results in smooth muscle relaxation and vasodilation.

Conclusion

N-hydroxybenzenesulfonamide, a compound with a rich history in classical organic chemistry, has re-emerged as a valuable tool in modern medicinal chemistry and drug development. Its straightforward synthesis and its function as a reliable HNO donor provide a platform for investigating the unique biological roles of nitroxyl. The elucidation of its involvement in vasodilatory signaling pathways highlights its potential for the development of novel therapeutics for cardiovascular diseases. This guide provides a comprehensive foundation for researchers and scientists working with or interested in the chemistry and biology of N-hydroxybenzenesulfonamide.

References

Benzenesulphonydroxamic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Activity of Benzenesulphonydroxamic Acid and its Derivatives.

Introduction

Benzenesulphonydroxamic acid, also known as N-hydroxybenzenesulfonamide or Piloty's acid, is a versatile organic compound that has garnered significant interest in the field of medicinal chemistry.[1][2][3][4] Its structure, incorporating both a benzenesulfonamide and a hydroxamic acid moiety, provides a unique scaffold for the design of targeted therapeutics. Benzenesulfonamides are a well-established class of pharmacophores known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory effects.[5][6] The hydroxamic acid group is a potent metal-binding function, making it a key component in the design of inhibitors for various metalloenzymes.[7][8] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of benzenesulphonydroxamic acid and its derivatives, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

Benzenesulphonydroxamic acid is a white crystalline solid with a molecular formula of C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol .[1][4] It is soluble in various organic solvents such as ethanol, diethyl ether, and acetone, and is sparingly soluble in non-polar solvents.[3] The compound is also known as this compound and is recognized for its ability to act as a nitroxyl (HNO) donor under basic conditions.[1][3]

PropertyValueSource
Molecular FormulaC₆H₇NO₃S[1][4]
Molecular Weight173.19 g/mol [1][4]
CAS Number599-71-3[1]
Melting Point120–125 °C[3]
AppearanceWhite crystalline solid[3]
SolubilitySoluble in ethanol, diethyl ether, ethyl acetate, acetone, warm water; sparingly soluble in non-polar solvents.[3]

Synthesis of Benzenesulphonydroxamic Acid

The synthesis of benzenesulphonydroxamic acid and its derivatives can be achieved through several established synthetic routes. A common method involves the reaction of a benzenesulfonyl chloride with hydroxylamine or a protected hydroxylamine derivative.

General Experimental Protocol: Synthesis of N-Hydroxybenzenesulfonamide

This protocol describes a general method for the synthesis of N-hydroxybenzenesulfonamide from benzenesulfonyl chloride and hydroxylamine.

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide or other suitable base

  • Ethanol or other suitable solvent

  • Diethyl ether

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in ethanol, followed by the addition of a solution of potassium hydroxide in ethanol to liberate the free hydroxylamine.

  • The resulting mixture is cooled in an ice bath to precipitate potassium chloride.

  • The cold solution of free hydroxylamine is then added to a solution of benzenesulfonyl chloride in a suitable solvent, such as diethyl ether, while maintaining a low temperature.

  • The reaction mixture is stirred for a specified period to allow for the formation of the N-hydroxybenzenesulfonamide.

  • Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent system.

G General Synthesis of Benzenesulphonydroxamic Acid cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Benzenesulfonyl Chloride C Base-mediated Coupling A->C B Hydroxylamine B->C D Benzenesulphonydroxamic Acid C->D

Caption: General workflow for the synthesis of benzenesulphonydroxamic acid.

Biological Activity and Mechanism of Action

The biological activity of benzenesulphonydroxamic acid and its derivatives is largely attributed to the presence of the sulfonamide and hydroxamic acid functional groups.

Metalloenzyme Inhibition

A primary mechanism of action for this class of compounds is the inhibition of metalloenzymes. The hydroxamic acid moiety is a well-known zinc-binding group, and the sulfonamide group can also participate in coordinating with the metal ion in the enzyme's active site.[7][9] This chelation of the essential metal ion disrupts the catalytic activity of the enzyme.

Derivatives of benzenesulphonydroxamic acid have shown potent inhibitory activity against a range of metalloenzymes, including metallo-β-lactamases (MβLs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs).[7][9][10]

G Mechanism of Metalloenzyme Inhibition cluster_inhibitor Inhibitor cluster_enzyme Enzyme cluster_inhibition Inhibition A Benzenesulphonydroxamic Acid Derivative D Chelation of Metal Ion A->D Binds to B Metalloenzyme (e.g., MβL, CA, MMP) C Active Site with Metal Ion (e.g., Zn²⁺) C->D E Enzyme Inhibition D->E Leads to

Caption: Inhibition of metalloenzymes by benzenesulphonydroxamic acid derivatives.

Antimicrobial Activity

The benzenesulfonamide scaffold is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[11] The incorporation of a hydroxamic acid moiety can enhance this antimicrobial activity by also targeting bacterial metalloenzymes.[11] Derivatives of benzenesulphonydroxamic acid have demonstrated broad-spectrum inhibition against various metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[7][12]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of various benzenesulphonydroxamic acid derivatives against different enzyme targets.

Table 1: Inhibitory Activity of Benzenesulphonamide Hydroxamic Acid Derivatives against Metallo-β-Lactamases (MβLs)

CompoundTarget MβLIC₅₀ (µM)Kᵢ (µM)Inhibition TypeSource
17 L1-2.5Reversible Competitive[7]
Various DerivativesImiS0.6 - 9.4--[7]
Various DerivativesL11.3 - 27.4--[7]
Various DerivativesVIM-25.4 - 43.7--[7]
Various DerivativesIMP-15.2 - 49.7--[7]

Table 2: Inhibitory Activity of Sulfonylated Amino Acid Hydroxamates against Carbonic Anhydrase (CA) Isozymes

Compound ClassTarget CAKᵢ Range (nM)Source
Sulfonylated Amino Acid HydroxamateshCA I5 - 40[9]
Sulfonylated Amino Acid HydroxamateshCA II5 - 40[9]
Sulfonylated Amino Acid HydroxamatesbCA IV10 - 50[9]

Experimental Protocols

Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of benzenesulphonydroxamic acid derivatives against metallo-β-lactamases.

Materials:

  • Purified metallo-β-lactamase (e.g., L1, VIM-2)

  • Substrate (e.g., cefazolin, meropenem)

  • Test compounds (benzenesulphonydroxamic acid derivatives)

  • Assay buffer (e.g., HEPES buffer with ZnCl₂)

  • Microplate reader

Procedure:

  • Prepare a solution of the MβL enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to wells containing the test compounds at various concentrations.

  • Incubate the enzyme-inhibitor mixture at a specified temperature for a defined period.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor.

G Workflow for MβL Inhibition Assay A Prepare Enzyme and Inhibitor Solutions B Incubate Enzyme with Inhibitor A->B C Add Substrate B->C D Monitor Reaction Kinetics C->D E Data Analysis (IC₅₀ and Kᵢ Determination) D->E

Caption: A typical experimental workflow for an in vitro MβL inhibition assay.

Conclusion

Benzenesulphonydroxamic acid and its derivatives represent a promising class of compounds for the development of novel therapeutic agents. Their ability to effectively inhibit a range of metalloenzymes, coupled with the well-established pharmacological properties of the benzenesulfonamide scaffold, makes them attractive candidates for targeting diseases such as bacterial infections, cancer, and inflammatory disorders. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

Piloty's Acid Versus Angeli's Salt: An In-depth Technical Guide on HNO Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has garnered significant attention in the scientific community for its unique pharmacological profile, which includes positive inotropic effects and vasodilation. The transient nature of HNO necessitates the use of donor compounds for its study. This technical guide provides a comprehensive, in-depth comparison of two of the most prominent HNO donors: Piloty's acid and Angeli's salt. We will explore their core chemical properties, mechanisms of HNO release, quantitative release kinetics, and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate HNO donor for their specific research and therapeutic development endeavors.

Introduction to HNO Donors

The study of nitroxyl's biological effects is critically dependent on the availability of reliable donor compounds. This compound and Angeli's salt are foundational tools in this field, each with distinct characteristics that make them suitable for different applications.[1][2] The choice between these donors is often dictated by the desired kinetics of HNO release, the experimental conditions (e.g., pH, solvent), and the potential confounding effects of their respective byproducts. A thorough understanding of their chemistry is paramount for the accurate interpretation of experimental data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound and Angeli's salt is essential for their effective use in experimental settings.

PropertyThis compoundAngeli's Salt
Chemical Name N-HydroxybenzenesulfonamideSodium trioxodinitrate
Chemical Formula C₆H₅SO₂NHOHNa₂N₂O₃
Molar Mass 173.19 g/mol 106.00 g/mol
Appearance White crystalline solidWhite crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, ethanol)Soluble in aqueous solutions
Stability Relatively stable in solid form; decomposes in solution, particularly at basic pH.[3]Can be unstable, especially in the presence of moisture. Best stored under an inert atmosphere.

Mechanism of HNO Release

The pathways by which this compound and Angeli's salt generate HNO are fundamentally different, which accounts for their distinct release profiles.

3.1. This compound

This compound releases HNO through a base-catalyzed decomposition.[1][4] The process is initiated by the deprotonation of the hydroxylamine nitrogen, followed by the heterolysis of the S-N bond to yield HNO and benzenesulfinate.[1] This pH-dependent mechanism results in a slower, more sustained release of HNO compared to Angeli's salt, especially at physiological pH.[1][3]

PilotysAcid_Mechanism PA This compound (PhSO₂NHOH) PA_anion This compound Anion (PhSO₂NHO⁻) PA->PA_anion + OH⁻ - H₂O Products HNO + Benzenesulfinate (PhSO₂⁻) PA_anion->Products S-N Bond Cleavage

Caption: Base-catalyzed decomposition of this compound to release HNO.

3.2. Angeli's Salt

Angeli's salt decomposes spontaneously in aqueous solution to produce HNO and nitrite (NO₂⁻).[5][6][7] The decomposition rate is pH-dependent, increasing as the pH decreases from basic to neutral.[7] Protonation of the N₂O₃²⁻ anion is a key step in the decomposition pathway that leads to HNO formation.[5][7]

AngelisSalt_Mechanism AS Angeli's Salt (N₂O₃²⁻) HAS Protonated Intermediate (HN₂O₃⁻) AS->HAS + H⁺ Products HNO + Nitrite (NO₂⁻) HAS->Products Spontaneous Decomposition

Caption: Decomposition of Angeli's Salt to release HNO.

Quantitative Data on HNO Release

The kinetics of HNO release are a critical consideration for experimental design. The following table summarizes key quantitative parameters for this compound and Angeli's salt under physiological conditions.

ParameterThis compoundAngeli's Salt
Release Kinetics Slow, sustained releaseRapid, bolus release
pH Dependence Release is favorable only under alkaline conditions.[3][4]Rate is pH-independent between pH 4-8.[8]
Half-life (t₁/₂) at pH 7.4, 37°C Significantly long, release is very slowApproximately 2 minutes[8]
HNO Yield Not quantitative, with potential for NO co-generation under aerobic conditions[1][3]Stoichiometric (1 mole AS yields 1 mole HNO)
Byproducts Benzenesulfinate[1]Nitrite (NO₂⁻)[6][8]

Experimental Protocols

5.1. Synthesis of this compound

Caution: This synthesis should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride

  • Magnesium oxide (MgO) or other suitable base

  • Appropriate solvents for reaction and purification (e.g., diethyl ether, water)

Methodology:

  • A solution of benzenesulfonyl chloride is added dropwise to a cooled, stirred suspension of hydroxylamine hydrochloride and a base (e.g., MgO) in a suitable solvent system.[9]

  • The reaction is typically stirred at a low temperature for several hours to ensure complete reaction.

  • Upon completion, the reaction mixture is worked up, which may involve filtration to remove inorganic salts, followed by extraction and washing of the organic phase.

  • The crude product is then purified, often by column chromatography on silica gel, to yield pure this compound.[9]

5.2. Handling and Preparation of Angeli's Salt Solutions

Caution: Angeli's salt is sensitive to moisture and can decompose. Handle in a dry environment and store under inert gas if possible.

Materials:

  • Angeli's salt (Na₂N₂O₃)

  • Cold, deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 0.01 M NaOH for stock solutions

Methodology:

  • Prepare a concentrated stock solution of Angeli's salt in cold 0.01 M NaOH.[10] Angeli's salt is more stable at higher pH.

  • Keep the stock solution on ice and protected from light.

  • Immediately before use, dilute the stock solution into the final experimental buffer to the desired concentration.

  • Due to its short half-life in neutral solutions, use the prepared Angeli's salt solution promptly.

5.3. Quantification of HNO Release

Several methods can be employed to quantify the release of HNO from donor compounds. An indirect but common method is the detection of nitrous oxide (N₂O), the dimerization and dehydration product of HNO.

HNO_Quantification_Workflow Start Prepare HNO Donor Solution Incubate Incubate in a Sealed Vial at 37°C Start->Incubate Collect Collect Headspace Gas Sample Incubate->Collect Analyze Analyze for N₂O (e.g., Gas Chromatography) Collect->Analyze Quantify Quantify HNO Release (based on N₂O concentration) Analyze->Quantify

Caption: Experimental workflow for the quantification of HNO via N₂O detection.

Other methods for HNO detection and quantification include trapping with phosphines followed by HPLC analysis[11] and the use of fluorescent probes.[12]

Signaling Pathways and Biological Applications

HNO interacts with different biological targets than NO, leading to distinct signaling outcomes. A key target for HNO is the thiol group in proteins.[13]

HNO_Signaling_Pathway HNO_Donor HNO Donor (this compound or Angeli's Salt) HNO HNO HNO_Donor->HNO Sulfinamide N-Hydroxysulfenamide (R-S-NHOH) HNO->Sulfinamide Thiol Protein Thiol (R-SH) Thiol->Sulfinamide Post_Translational_Mod Post-Translational Modification Sulfinamide->Post_Translational_Mod Biological_Effect Biological Effect (e.g., Enzyme activity modulation) Post_Translational_Mod->Biological_Effect

Caption: Simplified signaling pathway of HNO interaction with protein thiols.

6.1. Applications of this compound

The slow, sustained release of HNO from this compound and its derivatives makes it suitable for:

  • In vitro studies requiring prolonged, low-level exposure to HNO.

  • Investigating the chronic effects of HNO on cellular processes.

  • Use in organic solvent systems due to its better solubility compared to Angeli's salt.

However, the requirement for basic conditions for efficient HNO release can limit its utility in physiological settings.[3]

6.2. Applications of Angeli's Salt

The rapid, bolus release of HNO from Angeli's salt makes it ideal for:

  • Studying acute responses to HNO in biological systems.[14][15]

  • Pharmacological studies in animal models where a rapid onset of action is desired.[16]

  • Use as a standard for comparing the efficacy of other HNO donors.

The short half-life and the co-production of nitrite are important considerations when designing experiments with Angeli's salt.[8]

Conclusion

This compound and Angeli's salt are invaluable tools for the study of HNO, each offering a distinct profile of HNO release. The choice between these two donors should be made with careful consideration of the experimental objectives, the required kinetics of HNO delivery, and the potential influence of their respective byproducts. For researchers and drug development professionals, a deep understanding of the properties and protocols outlined in this guide is essential for advancing our knowledge of HNO's therapeutic potential and for the development of novel HNO-based diagnostics and therapeutics.

References

The Enduring Legacy of Piloty's Acid: A Cornerstone in the Dawn of Nitroxyl Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has carved a unique and significant niche in the landscape of redox biology and pharmacology. Its distinct chemical reactivity and physiological effects, particularly in the cardiovascular system, have spurred decades of research into its therapeutic potential.[1][2] Central to the early exploration of this enigmatic molecule is N-hydroxybenzenesulfonamide, more commonly known as Piloty's acid. First synthesized in 1896, this compound, alongside Angeli's salt, represents one of the foundational tools used to generate and study the elusive nitroxyl.[3] This technical guide provides a comprehensive overview of the pivotal role of this compound in the nascent stages of nitroxyl research, offering a retrospective on its chemistry, the evolution of its derivatives, and the experimental methodologies that paved the way for our current understanding of HNO.

The Chemistry of this compound as a Nitroxyl Donor

This compound is a white crystalline solid that serves as a precursor to nitroxyl.[4] Its ability to release HNO is fundamentally dependent on the pH of the surrounding medium.

Mechanism of HNO Release

The generation of nitroxyl from this compound proceeds through a base-catalyzed decomposition. The initial and critical step is the deprotonation of the nitrogen atom of the N-hydroxy-sulfonamide moiety. This is followed by the heterolytic cleavage of the sulfur-nitrogen bond, which yields nitroxyl and the benzenesulfinate anion as byproducts.[5] This mechanism underscores the primary limitation of the parent compound in early biological studies: significant HNO release occurs predominantly under basic conditions (pH > 9).[1][6] Under physiological pH, the rate of HNO release from this compound is considerably slow.[5]

Furthermore, in the presence of oxygen, this compound can undergo oxidation to a radical species that subsequently decomposes to yield nitric oxide (NO) rather than HNO.[5] This dual-release profile necessitated careful experimental design in early research to distinguish the effects of HNO from those of NO.

Quantitative Data on this compound and its Derivatives

The inherent limitations of this compound spurred the development of a multitude of derivatives. These structural modifications were primarily aimed at enhancing the rate of HNO release at physiological pH. The electronic and steric properties of substituents on the benzene ring were found to significantly influence the pKa of the N-hydroxy group and, consequently, the rate of decomposition.

Below is a summary of the decomposition data for this compound and some of its key derivatives.

CompoundSubstituentConditionsHalf-life (t1/2)HNO Yield (%)Reference
This compoundUnsubstitutedpH 13, 37°C~6.4 minNot specified[5]
This compoundUnsubstitutedpH 10, 25°C33 minNot specified[5]
This compoundUnsubstitutedpH 9, 25°C90 minNot specified[5]
This compoundUnsubstitutedpH 8, 25°C561 minNot specified[5]
2-Bromo-Piloty's Acid2-BromoNeutral pHSignificantly faster than PANot specified[7]
2-Nitro-Piloty's Acid2-NitroNeutral pHSignificant HNO releaseNot specified[7]
Trifluoromethanesulphonylhydroxamic AcidCF3SO2- (analogue)pH 7.4, 25°C~12 minQuantitative[5][8][9]
p-Toluene-sulfonamide derivativep-CH3Methanol/bufferNot specified76 (as N2O)[10]
Nitro- and Azide-substituted derivativesVariousUpon reductionNot specified25-92 (as N2O)[11]
Boronate-substituted derivativeBoronateUpon oxidationNot specified23 (as N2O)[11]

Experimental Protocols

Synthesis of N-Hydroxybenzenesulfonamide (this compound)

The synthesis of this compound and its derivatives is generally achieved through the reaction of a corresponding benzenesulfonyl chloride with hydroxylamine hydrochloride.[12]

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride

  • Magnesium oxide (MgO) or other suitable base

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • A solution of hydroxylamine hydrochloride is prepared in a suitable solvent.

  • A base, such as magnesium oxide, is added to the hydroxylamine solution to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Benzenesulfonyl chloride, dissolved in a suitable solvent, is added dropwise to the hydroxylamine mixture under controlled temperature conditions (typically cooled in an ice bath).

  • The reaction mixture is stirred for a specified period to allow for the formation of N-hydroxybenzenesulfonamide.

  • The resulting product is then isolated through filtration and purified by recrystallization from an appropriate solvent system.

General Protocol for Utilizing this compound as an HNO Donor in Biological Assays

Materials:

  • This compound or a derivative

  • Biological system (e.g., isolated cells, tissue bath)

  • Appropriate buffer solution (pH adjusted as required)

  • Incubator or water bath at the desired temperature (e.g., 37°C)

  • Analytical equipment to measure the biological response (e.g., spectrophotometer, myograph)

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, DMSO) immediately before use.

  • The biological system is equilibrated in the appropriate buffer.

  • The desired concentration of this compound is added to the biological system. For the parent compound, the buffer pH is often raised to induce significant HNO release. For derivatives, physiological pH is typically used.

  • The biological response is monitored over time.

  • Control experiments are performed using the vehicle solvent and, if necessary, a decomposed solution of this compound to account for the effects of the byproducts.

Signaling Pathways and Experimental Workflows

Early research with this compound was instrumental in elucidating the fundamental signaling mechanisms of nitroxyl. A primary target of HNO is the thiol group of cysteine residues in proteins and small molecules like glutathione.[1] This interaction, known as S-nitrosation, can modulate protein function and cellular signaling cascades.

Key Signaling Pathway: Thiol Modification by HNO

The electrophilic nature of nitroxyl allows it to readily react with nucleophilic thiol groups. This leads to the formation of an N-hydroxysulfenamide intermediate, which can then react with another thiol to produce a disulfide and hydroxylamine.

HNO_Thiol_Interaction HNO Nitroxyl (HNO) Intermediate N-Hydroxysulfenamide (R-S-NHOH) HNO->Intermediate Reaction with Thiol Thiol Thiol (R-SH) Thiol->Intermediate Disulfide Disulfide (R-S-S-R) Intermediate->Disulfide Reaction with another Thiol Hydroxylamine Hydroxylamine (NH2OH) Intermediate->Hydroxylamine AnotherThiol Thiol (R-SH) AnotherThiol->Disulfide

Caption: HNO reacts with thiols to form a disulfide and hydroxylamine.

Typical Experimental Workflow in Early Nitroxyl Research

The workflow for investigating the biological effects of HNO using this compound in the early days of research followed a logical progression from chemical synthesis to biological observation.

Early_HNO_Workflow cluster_synthesis Donor Preparation cluster_application Biological Application cluster_analysis Analysis and Detection Synthesis Synthesis of this compound Reaction of sulfonyl chloride and hydroxylamine Characterization Characterization Purity and identity confirmation (e.g., melting point, NMR) Synthesis->Characterization Preparation Preparation of Biological System e.g., cell culture, isolated tissue Characterization->Preparation Incubation Incubation with HNO Donor Addition of this compound to the system Preparation->Incubation Measurement Measurement of Biological Effect e.g., vasodilation, enzyme activity Incubation->Measurement Detection Detection of HNO/Byproducts e.g., N2O headspace analysis Incubation->Detection

Caption: A generalized workflow for early nitroxyl research.

Conclusion

This compound, despite its limitations, was a trailblazer in the field of nitroxyl research. Its use in early studies was fundamental in establishing the chemical and biological properties of HNO. The challenges posed by its pH-dependent decomposition and potential for NO co-generation spurred the development of a vast arsenal of second-generation HNO donors with improved characteristics for biological applications. The foundational knowledge gained from research with this compound continues to underpin the ongoing exploration of nitroxyl's therapeutic potential in cardiovascular diseases and beyond. The story of this compound is a testament to the iterative nature of scientific discovery, where the limitations of early tools drive the innovation of more sophisticated ones, ultimately leading to a deeper understanding of complex biological systems.

References

Spontaneous Decomposition of Piloty's Acid in Basic Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives are crucial precursors for the generation of nitroxyl (HNO), a reactive nitrogen species with significant therapeutic potential, particularly in the cardiovascular domain. The spontaneous decomposition of this compound in basic solutions provides a convenient method for HNO production. This technical guide offers an in-depth analysis of this decomposition process, presenting quantitative kinetic data, detailed experimental protocols for monitoring the reaction, and a mechanistic overview. The information is intended to equip researchers in chemistry, pharmacology, and drug development with the foundational knowledge to effectively utilize this compound and its analogs as reliable HNO donors in their studies.

Introduction

This compound is a stable, solid compound that, under specific pH conditions, serves as a valuable source of nitroxyl (HNO). Unlike its redox cousin, nitric oxide (NO), HNO exhibits distinct chemical and biological activities. The controlled release of HNO is paramount for studying its physiological and pharmacological effects. The decomposition of this compound is highly pH-dependent, with the rate of HNO release increasing significantly in basic media.[1] This guide details the underlying mechanism of this decomposition, provides key kinetic parameters, and outlines experimental procedures to characterize the process.

Mechanism of Decomposition

The spontaneous decomposition of this compound in an aqueous basic solution is generally accepted to proceed via a two-step mechanism.[2][3]

  • Deprotonation: The first step involves a rapid acid-base reaction where a hydroxide ion abstracts the acidic proton from the nitrogen atom of the hydroxamic acid moiety. This results in the formation of the corresponding N-anion.

  • S-N Bond Heterolysis: The subsequent and rate-determining step is the heterolytic cleavage of the sulfur-nitrogen (S-N) bond of the N-anion. This bond scission yields two products: benzenesulfinate and singlet nitroxyl (¹HNO).

This mechanism highlights the critical role of pH; the decomposition is negligible at neutral pH but proceeds at a measurable rate in alkaline solutions.[1][2][4]

Decomposition_Mechanism cluster_step1 Step 1: Rapid Deprotonation cluster_step2 Step 2: Rate-Determining S-N Bond Heterolysis Piloty_Acid This compound (C₆H₅SO₂NHOH) N_Anion N-Anion (C₆H₅SO₂NHO⁻) Piloty_Acid->N_Anion + OH⁻ OH_ion OH⁻ H2O H₂O N_Anion2 N-Anion (C₆H₅SO₂NHO⁻) Benzenesulfinate Benzenesulfinate (C₆H₅SO₂⁻) N_Anion2->Benzenesulfinate slow HNO Nitroxyl (HNO) N_Anion2->HNO slow Products Products

Figure 1: Decomposition pathway of this compound in basic solution.

Quantitative Data

The rate of decomposition of this compound and its derivatives is highly sensitive to pH and the nature of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the N-H bond and can influence the rate of decomposition.

CompoundpKₐConditionRate Constant (k)Half-life (t₁₂)Reference
This compound9.29pH 7.0-~5500 min[1]
pH 8.0-~561 min[1]
pH 9.0-~90 min[1]
pH 10.0-~33 min[1]
pH 13.0, 25°C4.2 x 10⁻⁴ s⁻¹~27.5 min
pH 13.0, 37°C1.8 x 10⁻³ s⁻¹~6.4 min
CF₃SO₂NHOH5.89pH 7.4, 25°C9.3 x 10⁻⁴ s⁻¹~12 min[5]

Table 1: Kinetic Parameters for the Decomposition of this compound and an Analog.

Experimental Protocols

Kinetic Analysis via UV-Visible Spectrophotometry

This protocol describes a general method for determining the rate of decomposition of this compound by monitoring the change in its UV absorbance over time.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). The concentration should be chosen such that after dilution in the buffer, the initial absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) for this compound (around 219 nm).[1] Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Pipette the required volume of buffer solution into a quartz cuvette and place it in the spectrophotometer to record a baseline. To initiate the reaction, add a small aliquot of the this compound stock solution to the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance as a function of time.

  • Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • The decomposition of this compound typically follows first-order kinetics.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

    • The half-life (t₁₂) can be calculated using the equation: t₁₂ = 0.693 / k.

Experimental_Workflow Start Start: Kinetic Experiment Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Setup_Spec Set up UV-Vis Spectrophotometer (λₘₐₓ, Temperature) Prep_Stock->Setup_Spec Baseline Record Baseline with Buffer Setup_Spec->Baseline Initiate_Reaction Initiate Reaction: Add Stock to Cuvette Baseline->Initiate_Reaction Acquire_Data Acquire Absorbance Data vs. Time Initiate_Reaction->Acquire_Data Analyze_Data Analyze Data: Plot ln(A) vs. Time Acquire_Data->Analyze_Data Calculate_k Calculate Rate Constant (k) from Slope Analyze_Data->Calculate_k End End: Determine Kinetics Calculate_k->End

References

An In-depth Technical Guide to the Aerobic vs. Anaerobic Decomposition of Piloty's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piloty's acid (N-hydroxybenzenesulfonamide) is a cornerstone compound in the study of nitroxyl (HNO), a reactive nitrogen species with significant therapeutic potential, particularly in cardiovascular medicine. The utility of this compound as a reliable HNO donor is critically dependent on the experimental conditions, most notably the presence or absence of molecular oxygen and the ambient pH. This guide provides a detailed technical overview of the divergent decomposition pathways of this compound under aerobic and anaerobic conditions, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in the precise application of this compound. Understanding these distinct mechanisms is paramount for the accurate interpretation of experimental results and the effective design of HNO-based therapeutic strategies.

Introduction to this compound

This compound is one of the most well-established and widely utilized donors of nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO).[1][2][3] Its decomposition provides a source of HNO for chemical and biological studies. However, the decomposition is not a simple, unilateral process. The reaction mechanism, kinetics, and resultant nitrogen-containing products are profoundly influenced by the chemical environment. The primary distinction lies in its behavior under oxygen-rich (aerobic) versus oxygen-deficient (anaerobic) conditions, which dictates whether it predominantly releases HNO or is diverted to produce other reactive species like nitric oxide (NO) and peroxynitrite (ONOO⁻).

Anaerobic Decomposition of this compound

Under anaerobic (oxygen-free) or strongly basic conditions, this compound undergoes a clean, predictable decomposition to release nitroxyl.[4] This pathway is generally favored in controlled, deoxygenated environments and at elevated pH.

Mechanism of Decomposition

The anaerobic decomposition proceeds via a two-step mechanism.[5][6]

  • Deprotonation: The process is initiated by the deprotonation of the hydroxylamine moiety. This is why the reaction is significantly accelerated under basic conditions.

  • Elimination: The resulting anion undergoes spontaneous decomposition, cleaving the sulfur-nitrogen bond to release singlet HNO and the benzenesulfinate anion (PhSO₂⁻).[7]

The released HNO is highly reactive and, in the absence of other trapping agents, rapidly dimerizes to form hyponitrous acid (H₂N₂O₂), which subsequently dehydrates to produce nitrous oxide (N₂O) and water.[8]

Signaling Pathway and Logical Relationships

Anaerobic_Decomposition cluster_main Anaerobic Conditions (Absence of O₂) PA This compound (PhSO₂NHOH) PA_anion Deprotonated this compound (PhSO₂NHO⁻) PA->PA_anion + OH⁻ / - H₂O HNO Nitroxyl (¹HNO) PA_anion->HNO S-N Cleavage (Rate-Determining) Sulfinate Benzenesulfinate (PhSO₂⁻) PA_anion->Sulfinate Dimer Hyponitrous Acid (H₂N₂O₂) HNO->Dimer Dimerization (fast) N2O Nitrous Oxide (N₂O) + Water (H₂O) Dimer->N2O Decomposition

Caption: Anaerobic decomposition pathway of this compound.

Aerobic Decomposition of this compound

In the presence of molecular oxygen (O₂), particularly at or near neutral pH, the decomposition of this compound becomes more complex. The rate of direct HNO release is significantly diminished, and alternative oxidative pathways become prominent.[7]

Mechanism of Decomposition

Under aerobic conditions, two competing pathways can occur:

  • Oxidation to Nitroxide Radical: At neutral pH, this compound can undergo oxidation to form a nitroxide radical. This radical species does not release HNO but instead decomposes to yield nitric oxide (NO).[7] This pathway significantly limits the utility of this compound as an HNO donor under neutral, aerobic conditions.

  • Reaction of HNO with Oxygen: If any HNO is released via the anaerobic pathway, it reacts rapidly with available molecular oxygen. This reaction is a major pathway under aerobic conditions and leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidizing and nitrating agent.[5] Peroxynitrite can then undergo further reactions, including isomerization to nitrate (NO₃⁻).

The formation of these alternative products (NO and ONOO⁻) means that experiments conducted under aerobic conditions may exhibit biological or chemical effects not attributable to HNO itself.

Signaling Pathway and Logical Relationships

Aerobic_Decomposition cluster_main Aerobic Conditions (Presence of O₂) cluster_path1 Oxidation Pathway cluster_path2 HNO Release & Reaction Pathway PA This compound (PhSO₂NHOH) Nitroxide Nitroxide Radical PA->Nitroxide Oxidation (Neutral pH) HNO Nitroxyl (¹HNO) PA->HNO Slow Release NO Nitric Oxide (NO) Nitroxide->NO Decomposition ONOO Peroxynitrite (ONOO⁻) HNO->ONOO + O₂ (fast)

Caption: Aerobic decomposition pathways of this compound.

Quantitative Data Summary

The decomposition rate of this compound is highly pH-dependent, accelerating significantly as the pH increases.

ParameterAerobic ConditionsAnaerobic / Basic ConditionsReference
Primary N-Product(s) Nitric Oxide (NO), Peroxynitrite (ONOO⁻)Nitroxyl (HNO), Nitrous Oxide (N₂O)[5][7]
Byproduct(s) BenzenesulfinateBenzenesulfinate[4]
Half-life (t½) at pH 7.0 Very slow (~5,500 minutes)Very slow (~5,500 minutes)[4]
Half-life (t½) at pH 8.0 561 minutes561 minutes[4]
Half-life (t½) at pH 9.0 90 minutes90 minutes[4]
Half-life (t½) at pH 10.0 33 minutes33 minutes[4]
Rate Constant (k) at 25°C, pH 13 Not applicable4.2 x 10⁻⁴ s⁻¹[7]
Rate Constant (k) at 37°C, pH 13 Not applicable1.8 x 10⁻³ s⁻¹[7]

Note: The pH-dependent half-life values are for the disappearance of this compound itself, which initiates both pathways. The critical distinction is the fate of the released nitrogen species, which is determined by the presence of oxygen.

Experimental Protocols

The following sections outline generalized methodologies for studying the decomposition of this compound.

Materials and General Setup
  • Reagents: this compound (N-hydroxy-benzenesulfonamide), appropriate buffer solution (e.g., phosphate-buffered saline for physiological pH, borate or carbonate buffers for alkaline pH), high-purity water.

  • Equipment: pH meter, UV-Vis spectrophotometer, gas-tight syringes, sealed reaction vessels (e.g., cuvettes with septa), gas manifold for inert gas, analytical equipment for product detection (GC, HPLC, specific probes/electrodes).

Protocol for Anaerobic Decomposition
  • Buffer Preparation: Prepare the desired aqueous buffer solution and adjust to the target pH.

  • Deoxygenation: Transfer the buffer to a sealed reaction vessel. Purge the buffer thoroughly with an inert gas (e.g., high-purity argon or nitrogen) for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas.

  • Reaction Initiation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol, DMSO).[4] Using a gas-tight syringe, inject a small aliquot of the this compound stock solution into the deoxygenated buffer to initiate the reaction.

  • Monitoring and Analysis:

    • Kinetics: Monitor the decomposition by repeatedly scanning the UV-Vis spectrum. The disappearance of the this compound peak or the appearance of a product can be tracked over time.

    • Product Detection (N₂O): Collect the headspace gas at various time points using a gas-tight syringe and analyze for N₂O content via Gas Chromatography (GC) with an appropriate detector (e.g., TCD or ECD) or via infrared spectroscopy.[5]

Protocol for Aerobic Decomposition
  • Buffer Preparation: Prepare the desired aqueous buffer solution in a vessel open to the air to ensure it is fully saturated with oxygen. Adjust to the target pH.

  • Reaction Initiation: Add this compound (either as a solid or from a concentrated stock solution) to the air-equilibrated buffer to start the decomposition.

  • Monitoring and Analysis:

    • Peroxynitrite (ONOO⁻) Detection: Add a peroxynitrite-specific probe, such as coumarin-7-boronic acid or other boronate-based probes, to the reaction mixture.[5] Monitor the formation of the fluorescent product using a fluorometer to quantify ONOO⁻ generation.

    • Nitric Oxide (NO) Detection: Use a calibrated NO-selective electrochemical sensor immersed in the reaction solution to measure real-time NO production. Alternatively, use endpoint assays like the Griess assay to measure nitrite/nitrate, the stable end-products of NO oxidation in aqueous solution.

Conclusion and Recommendations

The decomposition of this compound is a tale of two pathways, dictated primarily by oxygen concentration and pH.

  • For HNO Generation: To use this compound as a clean source of nitroxyl, experiments must be conducted under strictly anaerobic (oxygen-free) conditions. The rate of HNO release can be precisely controlled by adjusting the pH to an alkaline value.

  • Under Aerobic/Physiological Conditions: Researchers must be aware that at neutral pH in the presence of air, this compound is an inefficient HNO donor.[7] The observed chemical and biological effects are more likely attributable to a combination of nitric oxide (NO) and the potent oxidant peroxynitrite (ONOO⁻).

References

Methodological & Application

Application Notes and Protocols: Utilizing Piloty's Acid as a Nitroxyl (HNO) Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Piloty's acid as a nitroxyl (HNO) donor in research settings. It is intended to guide researchers in the effective application of this compound and ensure the generation of reliable and reproducible data.

Introduction to this compound as an HNO Donor

This compound (N-hydroxybenzenesulfonamide) is a widely utilized chemical compound that serves as a donor for nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO).[1] While structurally similar to NO, HNO exhibits distinct chemical and biological properties, making it a molecule of significant interest in physiology and pharmacology.[1][2] this compound and its derivatives are crucial tools for investigating the therapeutic potential of HNO, particularly in the context of cardiovascular diseases.[3][4]

Under basic conditions, this compound undergoes decomposition to release HNO and a benzenesulfinate anion.[5] However, under physiological pH, the release of HNO is slow, and the compound can be oxidized to become an NO donor.[6] This pH-dependent activity is a critical consideration for experimental design.

Properties and Handling of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₆H₇NO₃S[5]
Molecular Weight 173.2 g/mol [5]
Appearance Crystalline solid[5]
Melting Point 122-125 °C[7]
Storage Temperature -20°C or 4°C (sealed, away from moisture and light)[5][7]
Stability ≥ 4 years under proper storage[5]
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 2 mg/ml[5]

Important Handling Considerations:

  • This compound should be stored in a cool, dry, and dark place to prevent degradation.

  • Due to its potential to release NO under aerobic conditions at neutral pH, solutions should be prepared fresh and, if necessary, deoxygenated for experiments focused solely on HNO effects.[8][9]

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Quantitative Data: Decomposition Kinetics of this compound

The rate of HNO release from this compound is highly dependent on the pH of the solution. The decomposition follows a first-order process in basic conditions.[8] The following table summarizes the half-life of this compound at various pH values.

pHHalf-life (t½)Reference
7.0~5500 minutes (~91.7 hours)[5]
8.0561 minutes[5][9]
9.090 minutes[5][9]
10.033 minutes[5][9]
13.0 (37°C)Rate constant: 1.8 x 10⁻³ s⁻¹[9][10]

This pH-dependent release allows for some temporal control over HNO donation in experimental systems. For studies requiring rapid HNO release at physiological pH, derivatives of this compound, such as N-hydroxy-2-nitrobenzenesulfonamide, have been developed.[11]

Experimental Protocols

Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in various experimental protocols.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Weigh out the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

In Vitro HNO Donation and Detection

This protocol describes a general workflow for inducing HNO release from this compound in a buffered solution and subsequent detection.

Objective: To generate HNO from this compound in an in vitro setting and detect its presence.

Materials:

  • This compound stock solution

  • Phosphate-buffered saline (PBS) or other appropriate buffer at the desired pH

  • HNO detection reagent (e.g., fluorescent probe, spin trap)

  • Spectrofluorometer, EPR spectrometer, or other appropriate detection instrument

Protocol:

  • Prepare the reaction buffer at the desired pH (e.g., pH 8.0 for significant HNO release).

  • Add the HNO detection reagent to the buffer according to the manufacturer's instructions.

  • Initiate the reaction by adding a specific volume of the this compound stock solution to the buffered solution containing the detection reagent. The final concentration of this compound will depend on the specific experiment.

  • Immediately begin monitoring the signal (e.g., fluorescence intensity, EPR signal) over time to observe the kinetics of HNO release and detection.

  • Include appropriate controls, such as a vehicle control (DMSO or ethanol without this compound) and a control with a decomposed this compound solution (to account for any effects of the byproducts).

Workflow for In Vitro HNO Donation and Detection

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer (desired pH) mix Mix Buffer and Detection Reagent prep_buffer->mix prep_pa Prepare this compound Stock initiate Add this compound to Initiate prep_pa->initiate prep_reagent Prepare HNO Detection Reagent prep_reagent->mix mix->initiate detect Monitor Signal Over Time initiate->detect analyze Analyze Kinetic Data detect->analyze control Compare with Controls analyze->control G PA This compound HNO HNO PA->HNO Decomposition (basic pH) Intermediate N-Hydroxysulfenamide (R-S-NHOH) HNO->Intermediate Reaction with Thiol Thiol Protein Thiol (R-SH) Thiol->Intermediate Disulfide Disulfide (R-S-S-R) + NH₂OH Intermediate->Disulfide Reaction with excess Thiol Sulfinamide Sulfinamide (R-S(O)NH₂) Intermediate->Sulfinamide Rearrangement

References

Application Note: Real-Time Detection of Nitroxyl (HNO) Release from Piloty's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a promising therapeutic agent, particularly in the context of cardiovascular diseases.[1][2] Its unique chemical and biological properties, distinct from those of NO, have garnered significant interest in the scientific community.[3] Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives are a well-established class of HNO donors.[3][4][5] The ability to monitor the release of HNO from these donors in real-time is crucial for understanding its reaction kinetics, biological signaling pathways, and for the development of novel HNO-based therapeutics.[6]

This application note provides detailed protocols for the real-time detection of HNO release from this compound using three common analytical techniques: fluorescence spectroscopy, electrochemical methods, and UV-Vis spectroscopy. It also includes a summary of quantitative data for various detection methods and diagrams of key processes to facilitate a deeper understanding of HNO chemistry and biology.

Decomposition of this compound

This compound decomposes to release HNO in a pH-dependent manner, with the release being more favorable under basic conditions.[7][8] The generally accepted mechanism involves the deprotonation of the N-hydroxy group, followed by the elimination of benzenesulfinate to yield HNO.[7][8]

Decomposition of this compound to HNO Piloty_Acid This compound (N-Hydroxybenzenesulfonamide) Deprotonated_PA Deprotonated This compound Piloty_Acid->Deprotonated_PA -H+ HNO Nitroxyl (HNO) Deprotonated_PA->HNO Benzenesulfinate Benzenesulfinate Deprotonated_PA->Benzenesulfinate

This compound Decomposition Pathway

Real-Time Detection Methods: A Comparative Overview

Several methods are available for the real-time detection of HNO. The choice of method often depends on the specific experimental requirements, such as sensitivity, selectivity, and the biological matrix.

Detection MethodPrincipleTypical Detection LimitResponse TimeAdvantagesDisadvantages
Fluorescence Spectroscopy Reaction of HNO with a specific fluorescent probe leads to a change in fluorescence intensity or a spectral shift.[3][9]20 nM - 5 µM[3]Seconds to minutes[10]High sensitivity and specificity, suitable for cellular imaging.[2][3]Probe photostability and potential for off-target reactions.
Electrochemical Sensing Direct oxidation or reduction of HNO at a modified electrode surface generates a measurable current.[6][7]1 nM - 1 µM[3]Real-time, rapid response[7]High sensitivity, real-time monitoring, and potential for in vivo applications.[6]Electrode fouling and interference from other electroactive species.
UV-Vis Spectroscopy Monitoring the change in absorbance of this compound or a trapping agent as it reacts with HNO.[4][6]Micromolar rangeMinutesSimple, cost-effective, and good for kinetic studies of donor decomposition.[4]Lower sensitivity and potential for spectral overlap.

Experimental Protocols

Real-Time Fluorescence Detection of HNO

This protocol describes the use of a commercially available fluorescent probe for the real-time detection of HNO release from this compound.

Materials:

  • This compound

  • Fluorescent HNO probe (e.g., copper-based or phosphine-based probes)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deoxygenated water

  • Nitrogen gas

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO) and a stock solution of the fluorescent probe in DMSO.

  • In a quartz cuvette, add PBS (pH 7.4) and the fluorescent probe to a final concentration typically in the low micromolar range (refer to the probe manufacturer's instructions).

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes to minimize HNO scavenging by oxygen.

  • Place the cuvette in the fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the probe.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM).

  • Immediately begin recording the fluorescence intensity over time. An increase or shift in fluorescence will indicate the release of HNO.

  • Continue data acquisition until the fluorescence signal plateaus or begins to decrease, indicating the depletion of the HNO donor.

Workflow for Fluorescence-Based HNO Detection cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (this compound, Probe) Prep_Buffer Prepare PBS Buffer with Probe Prep_Solutions->Prep_Buffer Deoxygenate Deoxygenate Buffer Prep_Buffer->Deoxygenate Baseline Record Baseline Fluorescence Deoxygenate->Baseline Add_PA Add this compound Baseline->Add_PA Record_Signal Record Fluorescence vs. Time Add_PA->Record_Signal Analyze_Data Analyze Kinetic Data Record_Signal->Analyze_Data

Fluorescence Detection Workflow
Real-Time Electrochemical Detection of HNO

This protocol outlines the use of a specialized electrochemical sensor for the real-time, quantitative measurement of HNO release.

Materials:

  • This compound

  • Electrochemical HNO sensor (e.g., cobalt porphyrin-modified electrode)[6]

  • Potentiostat

  • Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deoxygenated water

  • Nitrogen gas

Protocol:

  • Set up the electrochemical cell with the HNO sensor as the working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.

  • Fill the cell with deoxygenated PBS (pH 7.4).

  • Connect the electrodes to the potentiostat and apply the recommended potential for HNO detection (refer to the sensor manufacturer's guidelines).

  • Allow the baseline current to stabilize while maintaining a nitrogen atmosphere over the solution.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Inject a known concentration of the this compound stock solution into the electrochemical cell.

  • Record the current response over time. The increase in current is proportional to the concentration of HNO being released.

  • Calibrate the sensor using a standard HNO donor with a known release profile (e.g., Angeli's salt) to quantify the HNO concentration from this compound.

Workflow for Electrochemical HNO Detection cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Assemble_Cell Assemble Electrochemical Cell Add_Buffer Add Deoxygenated PBS Assemble_Cell->Add_Buffer Connect_Potentiostat Connect to Potentiostat Add_Buffer->Connect_Potentiostat Stabilize_Baseline Stabilize Baseline Current Connect_Potentiostat->Stabilize_Baseline Inject_PA Inject this compound Stabilize_Baseline->Inject_PA Record_Current Record Current vs. Time Inject_PA->Record_Current Calibrate Calibrate Sensor Record_Current->Calibrate Quantify Quantify HNO Concentration Calibrate->Quantify

Electrochemical Detection Workflow
UV-Vis Spectroscopic Monitoring of this compound Decomposition

This protocol allows for the indirect monitoring of HNO release by observing the decomposition of this compound.

Materials:

  • This compound

  • Phosphate buffer of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled, multi-cuvette holder

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • In a quartz cuvette, prepare a buffered solution at the desired pH for the decomposition study.

  • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve a final concentration that gives an absorbance reading in the linear range of the instrument (typically around 1.0).

  • Immediately begin to record UV-Vis spectra at regular time intervals (e.g., every 1-5 minutes).

  • Monitor the decrease in the absorbance maximum of this compound (around 220-230 nm) over time.

  • The rate of decomposition can be determined by plotting the absorbance versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

Biological Signaling Pathways of HNO

HNO exhibits distinct signaling pathways compared to NO. Two of its primary targets are soluble guanylate cyclase (sGC) and protein thiols.[11][12][13]

Activation of Soluble Guanylate Cyclase (sGC): Similar to NO, HNO can activate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[11][14] However, the interaction of HNO with the heme center of sGC is complex and can also lead to inhibition at higher concentrations due to reactions with cysteine thiols on the enzyme.[12]

HNO Signaling via sGC Activation HNO HNO sGC Soluble Guanylate Cyclase (sGC) HNO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

HNO-sGC-cGMP Signaling Pathway

Interaction with Thiols: HNO is highly reactive towards thiols, leading to the formation of N-hydroxysulfenamides, which can then react further to form disulfides and hydroxylamine.[12][15] This reactivity with cysteine residues in proteins is a key mechanism underlying many of the biological effects of HNO.[12][15]

HNO Interaction with Protein Thiols HNO HNO N_hydroxysulfenamide Protein-S-NHOH (N-hydroxysulfenamide) HNO->N_hydroxysulfenamide Protein_Thiol Protein-SH (Cysteine Residue) Protein_Thiol->N_hydroxysulfenamide Disulfide_Bond Protein-S-S-Protein (Disulfide Bond) N_hydroxysulfenamide->Disulfide_Bond Hydroxylamine NH2OH N_hydroxysulfenamide->Hydroxylamine Altered_Function Altered Protein Function Disulfide_Bond->Altered_Function Another_Thiol Another Protein-SH Another_Thiol->Disulfide_Bond

HNO-Thiol Interaction Pathway

Conclusion

The real-time detection of HNO release from this compound is essential for advancing our understanding of its chemistry and therapeutic potential. This application note provides researchers with a selection of detailed protocols for monitoring HNO using fluorescence, electrochemical, and UV-Vis spectroscopic techniques. The choice of method will depend on the specific research question and experimental constraints. The provided diagrams of the decomposition pathway and biological signaling cascades offer a visual guide to the fundamental processes involving this compound and its product, HNO. By employing these methods, researchers can gain valuable insights into the kinetics of HNO release and its subsequent biological effects, ultimately aiding in the development of novel nitroxyl-based therapies.

References

Application Notes and Protocols for Piloty's Acid in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piloty's acid (N-hydroxybenzenesulfonamide) is a versatile chemical compound that has garnered significant interest in cardiovascular research due to its ability to donate both nitric oxide (NO) and nitroxyl (HNO). These two nitrogen oxides play crucial, yet distinct, roles in cardiovascular physiology and pathophysiology. While NO is a well-established vasodilator and inhibitor of platelet aggregation, primarily acting through the soluble guanylate cyclase (sGC) pathway, HNO has emerged as a promising therapeutic agent with unique pharmacological properties, including positive inotropic and lusitropic effects, particularly in the context of heart failure.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in cardiovascular research. It is intended to guide researchers in harnessing the potential of these compounds to investigate cardiovascular signaling pathways and explore novel therapeutic strategies.

Chemical Properties and Release of Bioactive Molecules

This compound's biological activity is contingent on the release of NO or HNO. The release mechanism is highly dependent on the experimental conditions, particularly pH and the presence of oxidizing or reducing agents.

  • Nitroxyl (HNO) Release: Under basic conditions, this compound decomposes to release HNO and a benzenesulfinate anion. However, at a physiological pH of 7.4, the rate of HNO release from the parent this compound is very slow, with a half-life of approximately 5,500 minutes.[2] This limitation has spurred the development of various this compound derivatives with substituents on the aromatic ring that facilitate HNO release at neutral pH.[1]

  • Nitric Oxide (NO) Release: In the presence of oxidants, this compound can undergo oxidative breakdown to form NO.[3][4] This pathway is distinct from HNO generation and contributes to the compound's vasodilator and anti-platelet effects through the canonical NO-sGC-cGMP signaling cascade.

Table 1: pH-Dependent Half-Life of this compound for HNO Release [2]

pHHalf-life (t½) in minutes
7.0~5500
8.0561
9.090
10.033

Key Cardiovascular Applications and Experimental Data

This compound and its derivatives have been investigated for several key cardiovascular applications, including vasodilation, inhibition of platelet aggregation, and potential therapeutic effects in heart failure and ischemia-reperfusion injury.

Vasodilation

The vasodilatory effects of this compound are primarily attributed to the release of NO and subsequent activation of the sGC-cGMP pathway in vascular smooth muscle cells.

Table 2: Vasorelaxant Effects of this compound and Related Compounds

CompoundAgonistPreparationEC₅₀ / IC₅₀ (µM)Reference
Nitrite-Rat Aorta (pH 6.6)40[5]
Nitrite-Rat Aorta (pH 7.4)200[5]
NO-ASAEpinephrineRat Aortic Rings50[6]
Inhibition of Platelet Aggregation

This compound's ability to release NO also leads to the inhibition of platelet aggregation, a critical process in thrombosis.

Table 3: Anti-Platelet Aggregation Effects of Various Inhibitors

CompoundAgonistPreparationIC₅₀ (µM)Reference
FisetinArachidonic AcidRabbit Platelets22[7]
KaempferolArachidonic AcidRabbit Platelets20[7]
QuercetinArachidonic AcidRabbit Platelets13[7]
Cardiac Contractility and Heart Failure

The release of HNO from this compound derivatives is of particular interest for its positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects, which are beneficial in heart failure.

Table 4: Effects of HNO Donors on Cardiac Function

CompoundParameterModelEffectReference
Angeli's Salt (HNO donor)Left Ventricular Developed PressureLangendorff Perfused Rat Heart (I/R)Attenuated decrease post-ischemia[8]
Angeli's Salt (HNO donor)Rate of Pressure Development (dP/dt)Langendorff Perfused Rat Heart (I/R)Improved recovery during reperfusion[8]

Note: Data for this compound's direct effects on cardiac contractility are limited. Angeli's salt, a well-characterized HNO donor, is often used as a reference compound.

Ischemia-Reperfusion (I/R) Injury

The antioxidant and signaling properties of NO and HNO suggest a potential protective role for this compound in myocardial ischemia-reperfusion (I/R) injury.

Table 5: Cardioprotective Effects in Ischemia-Reperfusion Injury Models

CompoundModelParameterOutcomeReference
Nitrite/NitrateAnimal models of myocardial infarctionInfarct SizeReduced by ~10-17%[9]
L-NAME (NOS inhibitor)Isolated Rabbit Heart (I/R)Infarct SizeReduced, suggesting a complex role for NO[10]

Note: Direct evidence for this compound in reducing infarct size is not extensively documented. The data for nitrite/nitrate and NOS inhibitors highlight the therapeutic potential and complexity of targeting NO signaling in I/R injury.

Signaling Pathways

The cardiovascular effects of this compound are mediated through distinct signaling pathways depending on whether it releases NO or HNO.

NO-sGC-cGMP Signaling Pathway

The canonical pathway for NO-mediated vasodilation and anti-platelet activity involves the activation of soluble guanylate cyclase (sGC).

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space / Donor cluster_smooth_muscle Vascular Smooth Muscle Cell / Platelet This compound This compound NO NO This compound->NO releases (oxidative) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet_Inhibition PKG->Platelet_Inhibition

NO-sGC-cGMP signaling pathway activated by this compound.
HNO Signaling in Cardiomyocytes

The mechanisms of HNO-mediated effects on cardiac contractility are less well-defined than the NO pathway but are thought to involve direct interactions with thiol-containing proteins, such as ryanodine receptors (RyR) and sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to altered calcium handling.

HNO_Cardiomyocyte_Pathway cluster_extracellular Extracellular Space / Donor cluster_cardiomyocyte Cardiomyocyte This compound Derivative This compound Derivative HNO HNO This compound Derivative->HNO releases RyR Ryanodine Receptor (RyR) HNO->RyR modulates SERCA SERCA2a HNO->SERCA modulates Ca_SR SR Ca²⁺ Release RyR->Ca_SR Ca_Uptake SR Ca²⁺ Uptake SERCA->Ca_Uptake Contractility Increased Contractility Ca_SR->Contractility Ca_Uptake->Contractility

Proposed HNO signaling in cardiomyocytes.

Experimental Protocols

The following are generalized protocols for key experiments in cardiovascular research using this compound. Researchers should optimize concentrations and incubation times based on the specific this compound derivative used and the experimental model.

Protocol 1: Vasodilation Assay Using Isolated Aortic Rings

Objective: To assess the vasodilatory effect of this compound on pre-constricted aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE) or other vasoconstrictor

  • This compound or derivative

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction.

  • Once a plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the bath at regular intervals.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Construct concentration-response curves to determine the EC₅₀ value.

Aortic_Ring_Workflow A Aorta Excision & Ring Preparation B Suspend in Organ Bath A->B C Equilibration (60-90 min) B->C D Pre-constriction with Phenylephrine C->D E Cumulative Addition of this compound D->E F Record Relaxation E->F G Data Analysis (EC₅₀) F->G Langendorff_IR_Workflow A Heart Excision & Mounting B Stabilization (20-30 min) A->B C Global Ischemia (e.g., 30 min) B->C D Reperfusion ± this compound (60-120 min) C->D E Functional Data Recording D->E F Infarct Size Analysis E->F

References

Application Notes and Protocols for Utilizing Piloty's Acid as an Aldehyde Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of endogenous and exogenous aldehydes. Their role in cellular homeostasis, differentiation, and protection against oxidative stress makes them significant targets in various therapeutic areas, including oncology and cardiovascular diseases. Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives have emerged as valuable research tools for inhibiting ALDH activity. The inhibitory action is not exerted by this compound itself, but rather through its decomposition to release nitroxyl (HNO). HNO is a highly reactive species that effectively inhibits ALDH enzymes by interacting with the thiol group of the active site cysteine residue. These application notes provide a comprehensive guide for researchers on the use of this compound as an ALDH inhibitor, including detailed experimental protocols and an overview of the relevant signaling pathways.

Mechanism of Action

This compound functions as a pro-drug, releasing the active inhibitor, nitroxyl (HNO), under physiological conditions. The mechanism of ALDH inhibition by HNO involves the modification of the catalytic cysteine residue within the enzyme's active site. This interaction can lead to either reversible or irreversible inhibition, depending on the pH and the specific isoform of ALDH. The formation of a sulfinamide adduct is proposed to be the cause of irreversible inhibition.

Data Presentation

The inhibitory potency of this compound and its derivatives against ALDH is typically quantified by the half-maximal inhibitory concentration (IC50). The available data for a functionalized derivative of this compound against yeast aldehyde dehydrogenase (ALDH) is summarized below. Further research is required to establish a comprehensive profile of this compound and a wider range of its analogs against various human ALDH isoforms.

CompoundALDH IsoformIC50 (µM)Reference
N-(ethoxycarbonyl)-O-(diethylcarbamoyl)benzenesulfohydroxamic acid (a this compound derivative)Yeast ALDH169[1]

Experimental Protocols

In Vitro Inhibition of Aldehyde Dehydrogenase Activity using this compound

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on ALDH activity by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Purified ALDH enzyme (e.g., human recombinant ALDH1A1, ALDH2)

  • This compound

  • Aldehyde substrate (e.g., propionaldehyde, acetaldehyde)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay Buffer: 50 mM Sodium Pyrophosphate or 100 mM Sodium Phosphate, pH 7.5 - 8.5

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilutions should be made in the Assay Buffer immediately before use.

    • Prepare a stock solution of the aldehyde substrate in the Assay Buffer.

    • Prepare a stock solution of NAD⁺ in the Assay Buffer.

    • Keep all enzyme solutions on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • ALDH enzyme solution (to a final concentration of 10-50 nM, may require optimization)

      • Varying concentrations of this compound or its derivatives (e.g., 0.1 µM to 1 mM). Include a vehicle control (solvent only).

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the release of HNO from this compound and its interaction with the ALDH enzyme. This step is critical and may require optimization.

  • Initiation of Reaction:

    • To each well, add the NAD⁺ solution to a final concentration of ~1 mM.

    • Initiate the enzymatic reaction by adding the aldehyde substrate to a final concentration in the low micromolar range (e.g., 10-100 µM, ideally at or below the Km for the specific ALDH isoform).

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of NADH formation and is proportional to ALDH activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.

    • Plot the percentage of ALDH activity remaining against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Evaluation of ALDH Inhibition

This protocol provides a general workflow for assessing the in vivo efficacy of this compound as an ALDH inhibitor in a rodent model.

Materials:

  • This compound formulated for in vivo administration (e.g., in a biocompatible vehicle).

  • Laboratory animals (e.g., rats, mice).

  • Ethanol.

  • Blood collection supplies.

  • Analytical method for acetaldehyde measurement in blood (e.g., GC-MS).

  • Tissue homogenization buffer and equipment.

  • ALDH activity assay reagents (as described in the in vitro protocol).

Procedure:

  • Animal Dosing:

    • Administer this compound or the vehicle control to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage). The dose and timing will need to be determined in preliminary studies.

  • Ethanol Challenge:

    • At a specified time point after inhibitor administration, challenge the animals with a dose of ethanol (e.g., 1 g/kg).

  • Blood Sampling:

    • Collect blood samples at various time points after the ethanol challenge (e.g., 30, 60, 120 minutes).

  • Acetaldehyde Measurement:

    • Measure the concentration of acetaldehyde in the collected blood samples. Inhibition of ALDH2, the primary enzyme for acetaldehyde metabolism, will lead to elevated blood acetaldehyde levels.

  • Ex Vivo Tissue Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver).

    • Prepare tissue homogenates and measure ALDH activity using the in vitro assay described above to directly assess the extent of enzyme inhibition in the target tissue.

  • Data Analysis:

    • Compare the blood acetaldehyde levels and tissue ALDH activity between the inhibitor-treated and control groups.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound as an ALDH inhibitor.

ALDH_Inhibition_Mechanism This compound This compound Nitroxyl (HNO) Nitroxyl (HNO) This compound->Nitroxyl (HNO) Decomposition Modified Cysteine Modified Cysteine Nitroxyl (HNO)->Modified Cysteine Reacts with ALDH (Active) ALDH (Active) Cysteine Thiol (Active Site) Cysteine Thiol (Active Site) ALDH (Active)->Cysteine Thiol (Active Site) Contains ALDH (Inactive) ALDH (Inactive) Modified Cysteine->ALDH (Inactive) Leads to

Caption: Mechanism of ALDH inhibition by this compound.

In_Vitro_ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Setup Plate Set up 96-well plate (Enzyme, Buffer, this compound) Prepare Reagents->Setup Plate Pre-incubation Pre-incubate to allow HNO release and interaction Setup Plate->Pre-incubation Initiate Reaction Add NAD+ and Aldehyde Substrate Pre-incubation->Initiate Reaction Measure Absorbance Monitor NADH formation at 340 nm Initiate Reaction->Measure Absorbance Calculate Rates Calculate Rates Measure Absorbance->Calculate Rates Plot Dose-Response Plot Dose-Response Calculate Rates->Plot Dose-Response Determine IC50 Determine IC50 Plot Dose-Response->Determine IC50

Caption: Workflow for the in vitro ALDH inhibition assay.

Retinoic_Acid_Signaling_Pathway Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid ALDH RAR/RXR RAR/RXR (Nuclear Receptors) Retinoic Acid->RAR/RXR ALDH ALDH This compound This compound This compound->ALDH Inhibits Gene Transcription Gene Transcription RAR/RXR->Gene Transcription Regulates

Caption: Role of ALDH in the Retinoic Acid signaling pathway.

ALDH_in_Oxidative_Stress_Defense Oxidative Stress\n(e.g., ROS) Oxidative Stress (e.g., ROS) Lipid Peroxidation Lipid Peroxidation Oxidative Stress\n(e.g., ROS)->Lipid Peroxidation Toxic Aldehydes\n(e.g., 4-HNE) Toxic Aldehydes (e.g., 4-HNE) Lipid Peroxidation->Toxic Aldehydes\n(e.g., 4-HNE) ALDH ALDH Toxic Aldehydes\n(e.g., 4-HNE)->ALDH Detoxified by Cellular Damage Cellular Damage Toxic Aldehydes\n(e.g., 4-HNE)->Cellular Damage Non-toxic\nCarboxylic Acids Non-toxic Carboxylic Acids ALDH->Non-toxic\nCarboxylic Acids Converts to This compound This compound This compound->ALDH Inhibits

Caption: ALDH's role in cellular defense against oxidative stress.

References

Application Notes and Protocols for In Vitro Experiments with Piloty's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Piloty's acid, a well-established nitroxyl (HNO) donor, in various in vitro experimental setups. The information is intended to guide researchers in pharmacology, drug discovery, and cell biology in investigating the effects of HNO on key physiological and pathological processes.

Overview of this compound

This compound (N-hydroxybenzenesulfonamide) is a widely used chemical tool for the controlled release of nitroxyl (HNO), a reactive nitrogen species with distinct chemical and biological properties from its redox sibling, nitric oxide (NO). Under basic conditions, this compound decomposes to release HNO and benzenesulfinate. It is crucial to note that the rate of HNO release is highly dependent on pH, with a very slow release at neutral pH.[1] Under aerobic conditions at neutral pH, this compound may also be oxidized to a nitroxide radical that generates NO rather than HNO.[1] This pH-dependent decomposition is a critical factor in designing and interpreting in vitro experiments.

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 599-71-3--INVALID-LINK--
Molecular Formula C₆H₇NO₃S--INVALID-LINK--
Molecular Weight 173.19 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Solubility DMF: ~10 mg/mL, DMSO: ~10 mg/mL, Ethanol: ~5 mg/mL, PBS (pH 7.2): sparingly soluble--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--
pH-Dependent Decomposition and Half-Life

The rate of HNO release from this compound increases significantly with pH. This property can be leveraged to control the timing and concentration of HNO in experimental setups.

pHHalf-life (t₁/₂) at 37°C
7.4~80 hours
8.0~561 minutes
9.0~90 minutes
10.0~33 minutes
13.0~1.8 x 10⁻³ s⁻¹ (rate constant)

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Nitroxyl (HNO) Signaling Pathway

Nitroxyl is known to interact with various biological targets, primarily through its reactivity with thiols and metalloproteins. This leads to a range of downstream effects, including vasodilation and modulation of cardiac function.

HNO_Signaling This compound This compound HNO HNO This compound->HNO pH-dependent decomposition sGC Soluble Guanylate Cyclase (sGC) HNO->sGC Activation Thiol_Proteins Thiol-Containing Proteins (e.g., ALDH2) HNO->Thiol_Proteins Interaction Cardiac_Myocytes Cardiac Myocytes HNO->Cardiac_Myocytes cGMP cGMP sGC->cGMP GTP conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Protein_Modification S-Nitrosylation/ Oxidation Thiol_Proteins->Protein_Modification Altered_Function Altered Protein Function Protein_Modification->Altered_Function Calcium_Handling Modulation of Ca2+ Handling Cardiac_Myocytes->Calcium_Handling Contractility Altered Contractility Calcium_Handling->Contractility

Caption: General signaling pathways of nitroxyl (HNO) released from this compound.

Application: Vasodilation in Isolated Blood Vessels

This protocol describes the use of this compound to study its vasodilatory effects on isolated arterial rings, a classic ex vivo model for assessing vascular reactivity.

Experimental Workflow: Vasodilation Assay

Caption: Workflow for assessing vasodilation using this compound in isolated arterial rings.

Detailed Protocol: Vasodilation Assay

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta)

  • Organ bath system with force transducer and data acquisition software

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Vasoconstrictor (e.g., Phenylephrine, U46619)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Preparation of Arterial Rings:

    • Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.

    • Mount the rings in the organ bath chambers containing Krebs-Henseleit solution bubbled with carbogen gas at 37°C. Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow to equilibrate for at least 60 minutes.

  • Viability Check:

    • Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

    • Wash the rings and allow them to return to baseline tension.

  • Pre-constriction:

    • Induce a submaximal, stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces ~70-80% of the maximal response).

  • Application of this compound:

    • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Important Consideration: Due to the slow release of HNO at physiological pH, longer incubation times at each concentration may be necessary compared to other vasodilators. Alternatively, perform the experiment at a slightly alkaline pH (e.g., pH 8.0) to accelerate HNO release, ensuring control experiments are conducted at the same pH.

  • Data Recording and Analysis:

    • Continuously record the isometric tension.

    • Express the relaxation at each concentration as a percentage of the pre-constriction tone.

    • Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Quantitative Data: Vasodilation
CompoundVessel TypeEC₅₀ (µM)Emax (% Relaxation)Conditions
This compound Derivative (N-hydroxy-2-nitrobenzenesulfonamide)Rat Aorta~10~90%Pre-constricted with phenylephrine, physiological pH
Sodium Nitroprusside (NO donor)Rat Aorta~0.1~100%Pre-constricted with phenylephrine, physiological pH

Note: Specific EC₅₀ values for this compound can vary depending on the experimental conditions, particularly pH and the specific derivative used. The data presented for the derivative highlights the potential for potent vasodilation.

Application: Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound and its released HNO are known to inhibit aldehyde dehydrogenase, particularly the mitochondrial isoform ALDH2. This protocol outlines an in vitro assay to measure this inhibitory activity.

Experimental Workflow: ALDH Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on ALDH activity.

Detailed Protocol: ALDH Inhibition Assay

Materials:

  • Cell or tissue lysate containing ALDH, or purified ALDH enzyme.

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0-9.0).

  • Aldehyde substrate (e.g., acetaldehyde, propionaldehyde).

  • NAD⁺ solution.

  • This compound stock solution.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare dilutions of the cell/tissue lysate or purified ALDH in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer. Note: A higher pH (8.0-9.0) will facilitate faster HNO release and thus a more rapid onset of inhibition.

  • Pre-incubation:

    • In a 96-well plate, add the enzyme preparation to each well.

    • Add the different concentrations of this compound to the wells and pre-incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for HNO release and interaction with the enzyme. Include a vehicle control (solvent for this compound).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the aldehyde substrate and NAD⁺ to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each concentration of this compound.

    • Express the enzyme activity as a percentage of the vehicle control.

    • Plot the percentage of ALDH activity against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ALDH activity).

Quantitative Data: ALDH Inhibition
CompoundEnzyme SourceIC₅₀ (µM)Conditions
This compoundYeast Aldehyde Dehydrogenase48pH not specified
Daidzin (known ALDH2 inhibitor)Recombinant Human ALDH2~0.08Physiological pH

Note: The IC₅₀ of this compound on mammalian ALDH2 at physiological pH may be higher due to its slow HNO release. Using derivatives that release HNO more readily at neutral pH or conducting the assay at a higher pH can provide more accurate potency measurements.

Application: Activation of Soluble Guanylate Cyclase (sGC)

HNO can activate sGC, leading to the production of cyclic GMP (cGMP). This protocol describes how to measure the effect of this compound on sGC activity in cell lysates or with purified enzyme.

Experimental Workflow: sGC Activation Assay

sGC_Activation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Lysate Prepare Cell Lysate or Purified sGC Incubate Incubate Lysate/sGC with This compound and GTP Prepare_Lysate->Incubate Prepare_Reagents Prepare Assay Buffer, GTP, and MgCl2 Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA or heat) Incubate->Stop_Reaction Measure_cGMP Measure cGMP Levels (e.g., ELISA, RIA) Stop_Reaction->Measure_cGMP Concentration_Response Generate Concentration- Response Curve Measure_cGMP->Concentration_Response Calculate_EC50 Calculate EC50 Concentration_Response->Calculate_EC50

Caption: Workflow for measuring the activation of sGC by this compound.

Detailed Protocol: sGC Activation Assay

Materials:

  • Cell lysate (e.g., from vascular smooth muscle cells) or purified sGC.

  • Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4).

  • GTP solution.

  • MgCl₂ solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • This compound stock solution.

  • cGMP detection kit (e.g., ELISA or RIA).

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the cell lysate or purified sGC, assay buffer, GTP, MgCl₂, and a phosphodiesterase inhibitor.

    • Add different concentrations of this compound to the tubes. Include a vehicle control. Note: As with other assays, consider the pH of the assay buffer to ensure adequate HNO release.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized based on the rate of HNO release and the activity of the sGC preparation.

  • Reaction Termination:

    • Stop the reaction by adding a solution of EDTA or by heating the samples to inactivate the enzyme.

  • cGMP Measurement:

    • Measure the concentration of cGMP in each sample using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of cGMP produced per unit of protein per unit of time.

    • Plot the cGMP production against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Determine the EC₅₀ value for sGC activation.

Quantitative Data: sGC Activation
CompoundSystemEC₅₀ (µM)Fold Activation (over basal)Conditions
This compoundPurified sGC>100~2-5pH 7.4, requires oxidizing conditions for NO release
Angeli's Salt (HNO donor)Purified sGC~1~10-20pH 7.4
Sodium Nitroprusside (NO donor)Purified sGC~0.1-1>100pH 7.4

Note: this compound is a relatively weak activator of sGC at physiological pH under non-oxidizing conditions because it primarily releases HNO, which is a less potent sGC activator than NO. Under conditions that favor NO release from this compound (e.g., presence of oxidants), a more significant activation of sGC may be observed.

Application: Modulation of Cardiomyocyte Contractility

This protocol provides a framework for assessing the effects of this compound on the contractility of isolated cardiomyocytes.

Experimental Workflow: Cardiomyocyte Contractility Assay

Cardiomyocyte_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Cardiomyocytes Isolate Cardiomyocytes (e.g., from rat ventricle) Plate_Cells Plate Cells on Laminin-coated Coverslips Isolate_Cardiomyocytes->Plate_Cells Load_Dye Load with Ca2+ Indicator (e.g., Fura-2 AM) Plate_Cells->Load_Dye Mount_Chamber Mount on Microscope Stage Load_Dye->Mount_Chamber Pace_Cells Electrically Pace Cells Mount_Chamber->Pace_Cells Record_Baseline Record Baseline Contractions and Ca2+ Transients Pace_Cells->Record_Baseline Add_Piloty_Acid Add this compound Record_Baseline->Add_Piloty_Acid Record_Effects Record Changes in Contractions and Ca2+ Transients Add_Piloty_Acid->Record_Effects Analyze_Parameters Analyze Contractile Parameters (Amplitude, Kinetics) Record_Effects->Analyze_Parameters Analyze_Ca_Transients Analyze Ca2+ Transients (Amplitude, Decay) Record_Effects->Analyze_Ca_Transients

Caption: Workflow for studying the effects of this compound on cardiomyocyte contractility.

Detailed Protocol: Cardiomyocyte Contractility Assay

Materials:

  • Isolated adult ventricular cardiomyocytes.

  • Cell culture medium (e.g., M199) supplemented with appropriate factors.

  • Laminin-coated coverslips or culture dishes.

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Microscope with a perfusion chamber, electrical field stimulation, and fluorescence imaging capabilities.

  • IonOptix or similar system for contractility and calcium transient analysis.

  • This compound stock solution.

Procedure:

  • Cell Preparation:

    • Isolate ventricular cardiomyocytes from an adult rat or mouse heart using established enzymatic digestion protocols.

    • Plate the isolated myocytes on laminin-coated coverslips and allow them to attach.

    • For calcium imaging, load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Experimental Setup:

    • Place the coverslip with the attached cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.

    • Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at 37°C.

    • Electrically stimulate the cells at a constant frequency (e.g., 1 Hz) to induce regular contractions.

  • Baseline Recording:

    • Record baseline cell shortening (contractility) and, if applicable, intracellular calcium transients for a stable period.

  • Application of this compound:

    • Introduce this compound into the perfusion solution at the desired concentration(s).

    • Continuously record the contractile and calcium transient parameters. Again, be mindful of the pH of the perfusion solution and the time required for HNO release.

  • Data Analysis:

    • Analyze the recorded traces to quantify various parameters, including:

      • Contractility: Amplitude of cell shortening, time to peak contraction, time to 50% relaxation.

      • Calcium Transients: Amplitude of the calcium transient, time to peak calcium, and the decay rate of the calcium transient.

    • Compare the parameters before and after the application of this compound.

Expected Effects of HNO on Cardiomyocytes

HNO has been shown to have positive inotropic and lusitropic effects on the heart, meaning it increases the force of contraction and improves relaxation. These effects are often associated with:

  • Increased amplitude of the calcium transient.

  • Faster decay of the calcium transient, indicating enhanced reuptake of calcium into the sarcoplasmic reticulum.

  • Increased myofilament sensitivity to calcium.

Researchers using this compound to study these effects should carefully consider the concentration and the time course of HNO release to accurately interpret the results.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is essential to consult the primary literature and adhere to all laboratory safety guidelines. The purity and stability of this compound should be verified before use.

References

Application Notes and Protocols for the Quantification of Nitroxyl (HNO) Release from Piloty's Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a promising therapeutic agent, particularly in the context of cardiovascular diseases.[1][2] Unlike NO, HNO exhibits unique chemical reactivity, notably its interaction with thiols, which underpins many of its biological effects.[3] Due to its transient nature and rapid dimerization, direct application of HNO is impractical.[4] Consequently, the use of HNO donor molecules, such as Piloty's acid (PA) and its derivatives, is essential for studying its biological functions and for therapeutic development.[4][5]

This compound (benzenesulfonylhydroxamic acid) and its analogues are a well-established class of thermal HNO donors.[6][7] The release of HNO from these compounds is typically initiated by a base-catalyzed decomposition, making the rate of release highly dependent on pH.[4][5] Structural modifications to the this compound scaffold can significantly alter the pKa and, consequently, the rate and efficiency of HNO release under physiological conditions.[3][8] Therefore, accurate quantification of HNO release from these derivatives is crucial for their characterization and application in research and drug development.

These application notes provide a comprehensive overview of the methods used to quantify HNO release from this compound derivatives, including detailed experimental protocols and data presentation for easy comparison of different donor compounds.

Mechanism of HNO Release from this compound Derivatives

The generally accepted mechanism for HNO release from this compound in basic conditions involves a two-step process. The first step is a rapid deprotonation of the hydroxylamine moiety, followed by a slower, rate-determining heterolysis of the sulfur-nitrogen (S-N) bond to yield HNO and the corresponding sulfinate.[5][9]

Under aerobic conditions and at neutral pH, an alternative pathway can occur where this compound is oxidized to a nitroxide radical, which can then lead to the formation of nitric oxide (NO) rather than HNO.[4] This highlights the importance of conducting experiments under controlled atmospheric conditions to ensure the desired reactive nitrogen species is being generated and quantified.

G cluster_0 This compound Derivative (ArSO₂NHOH) cluster_1 Base-Catalyzed Deprotonation cluster_2 S-N Bond Heterolysis (Rate-Determining) cluster_3 Alternative Pathway (Aerobic, Neutral pH) PA ArSO₂NHOH Anion ArSO₂NHO⁻ PA->Anion + OH⁻ - H₂O Oxidation Oxidation PA->Oxidation Products HNO + ArSO₂⁻ Anion->Products Slow Nitroxide ArSO₂NHO• Oxidation->Nitroxide NO_Product NO + ... Nitroxide->NO_Product G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Headspace Analysis cluster_3 Quantification Prep Prepare buffer solution in a sealed vial Add_Donor Inject this compound derivative solution Prep->Add_Donor Incubate Incubate at controlled temperature (e.g., 37°C) for a defined time Add_Donor->Incubate Inject_Headspace Withdraw headspace gas with a gastight syringe Incubate->Inject_Headspace GC_Analysis Inject into Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD) Inject_Headspace->GC_Analysis Quantify Quantify N₂O against a standard curve GC_Analysis->Quantify G cluster_0 HNO Source cluster_1 Biological Target PA_deriv This compound Derivative HNO HNO PA_deriv->HNO Decomposition Thiol Protein Thiol (R-SH) HNO->Thiol Reaction Modified_Protein Modified Protein (e.g., Sulfinamide) Thiol->Modified_Protein Modification Biological_Effect Biological Effect (e.g., Vasodilation, Inotropy) Modified_Protein->Biological_Effect

References

Solid-Phase Generation of Gaseous Nitroxyl (HNO): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a molecule of significant interest in pharmacology and chemical biology. It exhibits unique therapeutic effects, particularly in the cardiovascular system, that are distinct from those of NO.[1][2][3] However, the inherent reactivity and short half-life of HNO necessitate the use of donor compounds for its controlled generation and application.[4][5] This document details a novel solid-phase method for the generation of gaseous HNO from Piloty's acid, offering a controlled, liquid-free, and economical approach for research applications.[1][6][7]

The traditional method of using this compound as an HNO donor involves its deprotonation in a basic solution.[7][8] The solid-phase approach simplifies this by reacting a solid form of a this compound derivative with a gaseous base, such as ammonia, to produce gaseous HNO.[1][5] This method avoids the complexities of solvent effects and provides a new avenue for the potential therapeutic delivery of HNO, for instance, via inhalation.[1] Furthermore, the development of polymer-supported this compound, or Poly(this compound), allows for a tunable and sustained release of HNO, which is highly desirable for many biological studies.[2][9]

Applications

The solid-phase generation of gaseous HNO holds considerable promise for a variety of research and drug development applications:

  • Cardiovascular Research : Gaseous HNO can be used to study its effects on cardiac muscle contractility and relaxation (inotropic and lusitropic effects), as well as its vasodilatory properties, which are beneficial in models of heart failure.[1][2]

  • Pharmacological Screening : This method provides a consistent and controllable source of HNO for screening potential drug candidates that modulate HNO signaling pathways.

  • Inhalation Therapy Development : The generation of gaseous HNO is a critical step in exploring its potential as an inhaled therapeutic, analogous to the use of inhaled NO for respiratory conditions.[1]

  • Chemical Biology : A controlled source of gaseous HNO allows for detailed studies of its reactivity with biological targets, such as thiols and hemoproteins, in a solvent-free environment.

  • Anti-cancer Research : HNO has been shown to have potential applications as an adjuvant agent in cancer chemotherapy.[2]

Experimental Protocols

Protocol 1: Synthesis of Polymer-Supported this compound (Poly(this compound))

This protocol describes the synthesis of a block copolymer of Poly(ethylene glycol) (PEG) and Poly(this compound) (PPA), adapted from Swilley et al., 2023.[2][9] This method involves the post-polymerization modification of a polystyrene sulfonate (PSS) block.

Materials:

  • PEG-b-PSS block copolymer

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA)

  • Methanol

  • Diethyl ether

Procedure:

  • Chlorination of the PSS block:

    • Dissolve the PEG-b-PSS copolymer in DCM.

    • Add a catalytic amount of DMF.

    • Slowly add an excess of oxalyl chloride to the solution.

    • Stir the reaction mixture at room temperature for 24 hours to convert the sulfonate groups to sulfonyl chlorides.

    • Precipitate the resulting polymer by adding the reaction mixture to cold diethyl ether.

    • Wash the polymer with fresh diethyl ether and dry under vacuum.

  • Formation of the Poly(this compound) block:

    • Dissolve the dried polymer with the poly(sulfonyl chloride) block in DCM.

    • In a separate flask, dissolve an excess of hydroxylamine hydrochloride in a mixture of methanol and DCM.

    • Add an excess of triethylamine to the hydroxylamine solution to form free hydroxylamine.

    • Slowly add the hydroxylamine solution to the polymer solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Precipitate the final PEG-b-PPA polymer by adding the reaction mixture to cold diethyl ether.

    • Wash the polymer with fresh diethyl ether and dry under vacuum.

Protocol 2: Generation of Gaseous HNO from Solid this compound

This protocol is based on the method described by Carrone et al., 2021, for the reaction of a solid this compound derivative with gaseous ammonia.[1][7]

Materials:

  • Solid this compound derivative (e.g., N-hydroxy-2-nitrobenzenesulfonamide, NO₂-PA)[1][3]

  • Anhydrous ammonia (NH₃) gas

  • Inert carrier gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., a small stainless steel chamber)

  • Mass flow controllers

  • Mass spectrometer or other HNO detection system (e.g., electrochemical sensor)

Procedure:

  • System Setup:

    • Place a known quantity of the solid this compound derivative into the reaction vessel.

    • Connect the reaction vessel to a gas handling system equipped with mass flow controllers for both the ammonia and the inert carrier gas.

    • Connect the outlet of the reaction vessel to the inlet of the detection system (e.g., mass spectrometer).

    • Purge the entire system with the inert carrier gas to remove any air and moisture.

  • HNO Generation:

    • Initiate a flow of the inert carrier gas through the reaction vessel.

    • Introduce a controlled flow of anhydrous ammonia gas into the carrier gas stream. Flow rates can be varied, for example, between 2 mL/min and 5 mL/min, to control the rate of HNO generation.[7]

    • The reaction between the solid this compound derivative and the gaseous ammonia will begin upon contact, releasing gaseous HNO into the gas stream.

    • The reaction can be performed at room temperature or gently heated (e.g., to 90 °C) to minimize the dimerization of HNO to N₂O.[1]

  • Detection and Quantification:

    • Monitor the gas stream exiting the reaction vessel using the chosen detection method.

    • If using mass spectrometry, monitor for the characteristic m/z signals of HNO (m/z 31) and its fragmentation products, as well as N₂O (m/z 44) from dimerization.[1]

    • An electrochemical sensor selective for HNO can also be used for quantification.[1][7]

Data Presentation

The following tables summarize quantitative data related to solid-phase HNO generation.

Table 1: HNO Release from PEG-b-Poly(this compound) Copolymers (Data adapted from Swilley et al., 2023)[2]

Copolymer (PEG₁₁₀-b-PPAₙ)% HNO Load Released after 10 h (pH 7.4)
PEG₁₁₀-b-PPA₆5.5%
PEG₁₁₀-b-PPA₅₇< 1%

This data demonstrates the tunable release of HNO by varying the length of the Poly(this compound) block in the copolymer.

Table 2: Kinetic Data for Decomposition of a this compound Analogue (Data for CF₃SO₂NHOH at 25°C, adapted from Brasch et al.)[10]

ParameterValue
pH7.41
Observed Rate Constant (k_obs)(5.21 ± 0.22) x 10⁻² min⁻¹
Half-life (t₁/₂)~12 min
pKₐ5.89 ± 0.05

This table provides kinetic parameters for the decomposition and HNO release from a highly reactive this compound analogue in aqueous solution, which can serve as a benchmark for comparison.

Table 3: Mass Spectrometric Analysis of Gaseous HNO Generation (Data from the reaction of solid NO₂-PA with gaseous NH₃, adapted from Carrone et al., 2021)[7]

ParameterObserved Value/RatioSignificance
m/z 30 (NO⁺) to m/z 31 (HNO⁺) Ratio35 (±8):1Confirms the generation of HNO, as this ratio is significantly smaller than that expected from ¹⁵NO⁺ alone.
N₂O Production Yield~25%Indicates that a portion of the generated HNO undergoes dimerization.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Solid-Phase Donor cluster_1 Gaseous HNO Generation cluster_2 Application/Analysis start Start with Polystyrene Sulfonate (PSS) based resin step1 Chlorination with Oxalyl Chloride start->step1 step2 Reaction with Hydroxylamine step1->step2 end_synth Poly(this compound) on Solid Support step2->end_synth load_resin Load Poly(this compound) into Reaction Vessel end_synth->load_resin purge Purge System with Inert Gas (Ar/N2) load_resin->purge introduce_base Introduce Gaseous Base (e.g., NH3) purge->introduce_base hno_release Gaseous HNO is Released introduce_base->hno_release detect Detection and Quantification (Mass Spectrometry, Sensor) hno_release->detect apply Application in Biological System detect->apply

Caption: Experimental workflow for solid-phase HNO generation.

HNO Signaling Pathway

G HNO Nitroxyl (HNO) sGC Soluble Guanylate Cyclase (sGC) HNO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits (reduces Ca2+ influx) Myosin Myosin Light Chain Phosphatase PKG->Myosin Activates Relaxation Smooth Muscle Relaxation Ca_channels->Relaxation Leads to Myosin->Relaxation

Caption: Simplified NO/cGMP signaling pathway relevant to HNO-induced vasodilation.

References

Application Notes and Protocols for Indirect HNO Detection Using Boronate-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a molecule of significant interest in physiology and pharmacology. Its unique chemical reactivity and distinct biological effects from NO make it a compelling therapeutic target. However, the inherent instability and high reactivity of HNO pose significant challenges for its direct detection and quantification. This document provides detailed protocols for the indirect detection of HNO generated from a common donor, Piloty's acid, using boronate-based fluorescent probes. This method relies on the reaction of HNO with molecular oxygen to form peroxynitrite (ONOO⁻), which then selectively oxidizes the boronate probe, leading to a "turn-on" fluorescent signal.

Principle of Detection

The indirect detection of HNO using boronate-based probes is a robust method that leverages a two-step chemical process. First, HNO, released from a donor such as this compound, rapidly reacts with molecular oxygen (O₂) present in the aqueous buffer to form peroxynitrite (ONOO⁻). In the second step, the highly reactive peroxynitrite oxidizes a non-fluorescent or weakly fluorescent boronate-based probe, cleaving the carbon-boron bond to yield a highly fluorescent phenolic product. The intensity of the fluorescence signal is directly proportional to the amount of peroxynitrite formed, and consequently, to the amount of HNO initially generated.

A commonly used and well-characterized probe for this application is Coumarin-7-boronic acid (CBA). Upon oxidation by peroxynitrite, CBA is converted to the highly fluorescent 7-hydroxycoumarin (COH).

Quantitative Data

The selection of an appropriate boronate probe is critical for the successful detection of HNO. The following tables summarize key quantitative data for the reaction of boronate probes with peroxynitrite and other relevant reactive oxygen species (ROS).

Table 1: Reaction Rate Constants of Boronate Probes with Various Oxidants

Boronate ProbeOxidantSecond-Order Rate Constant (k) at pH 7.4Reference
4-Acetylphenylboronic acidPeroxynitrite (ONOO⁻)1.6 x 10⁶ M⁻¹s⁻¹[1]
4-Acetylphenylboronic acidHypochlorous acid (HOCl)6.2 x 10³ M⁻¹s⁻¹[1]
4-Acetylphenylboronic acidHydrogen peroxide (H₂O₂)2.2 M⁻¹s⁻¹[1]
Arylboronic acids (general)Peroxynitrite (ONOO⁻)~10⁶ M⁻¹s⁻¹[2]
Arylboronic acids (general)Hypochlorous acid (HOCl)~10⁴ M⁻¹s⁻¹[2]
Arylboronic acids (general)Hydrogen peroxide (H₂O₂)~1 M⁻¹s⁻¹[2]

Table 2: Spectroscopic Properties of 7-Hydroxycoumarin (COH)

PropertyValueReference
Excitation Maximum (λex)~332-355 nm[3][4]
Emission Maximum (λem)~447-470 nm[3][4]
Quantum Yield0.25 - 0.32[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical signaling pathway and the general experimental workflow for the indirect detection of HNO.

G cluster_0 HNO Generation and Reaction cluster_1 Fluorescence Detection Piloty_Acid This compound (PhSO₂NHOH) HNO Nitroxyl (HNO) Piloty_Acid->HNO Decomposition (pH dependent) ONOO Peroxynitrite (ONOO⁻) HNO->ONOO O2 Molecular Oxygen (O₂) O2->ONOO COH 7-Hydroxycoumarin (COH, Fluorescent) ONOO->COH Oxidation CBA Coumarin-7-Boronic Acid (CBA, Non-fluorescent) CBA->COH Fluorescence Fluorescence Signal COH->Fluorescence

Caption: Chemical signaling pathway for indirect HNO detection.

G A Prepare Solutions: - this compound Stock - Boronate Probe Stock (e.g., CBA) - Buffer (e.g., Phosphate Buffer, pH 7.4) B Set up Reaction Mixture: - Add buffer to cuvette/plate well - Add boronate probe to final concentration A->B C Initiate Reaction: - Add this compound to final concentration B->C D Incubate at Controlled Temperature (e.g., 37°C) C->D E Monitor Fluorescence: - Measure fluorescence intensity over time (e.g., λex = 332 nm, λem = 470 nm for COH) D->E F Data Analysis: - Plot fluorescence intensity vs. time - Calculate initial reaction rates E->F

Caption: General experimental workflow for HNO detection.

Experimental Protocols

Synthesis of Coumarin-7-Boronic Acid (CBA)

This protocol is adapted from literature procedures for the synthesis of coumarin derivatives.[7]

Materials:

  • 7-Hydroxycoumarin

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Toluene

  • Brine

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

Step 1: Synthesis of 7-(trifluoromethylsulfonyloxy)coumarin

  • Dissolve 7-hydroxycoumarin in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-(trifluoromethylsulfonyloxy)coumarin.

Step 2: Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin (Coumarin Boronic Acid Pinacol Ester)

  • To a reaction vessel under an inert atmosphere (e.g., argon), add 7-(trifluoromethylsulfonyloxy)coumarin, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with toluene and wash with brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coumarin boronic acid pinacol ester.

Step 3: Hydrolysis to Coumarin-7-Boronic Acid (CBA)

  • Dissolve the coumarin boronic acid pinacol ester in a mixture of THF and water.

  • Add sodium periodate (NaIO₄) and stir the reaction at room temperature for 30-60 minutes.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to obtain Coumarin-7-Boronic Acid (CBA).

Protocol for Indirect Detection of HNO from this compound

Materials:

  • This compound

  • Coumarin-7-boronic acid (CBA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well black plates or quartz cuvettes

  • Fluorescence plate reader or spectrofluorometer

  • Temperature-controlled incubator or water bath

Procedure:

1. Preparation of Stock Solutions:

  • This compound Stock (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO. Prepare fresh daily.

  • CBA Stock (e.g., 1 mM): Dissolve CBA in DMSO. This stock can be stored at -20°C for a limited time.

  • Working Buffer: Prepare 100 mM phosphate buffer and adjust the pH to 7.4. Ensure the buffer is equilibrated with air for a consistent oxygen concentration.

2. Experimental Setup:

  • In a 96-well black plate or a cuvette, add the required volume of 100 mM phosphate buffer (pH 7.4).

  • Add the CBA stock solution to achieve the desired final concentration (e.g., 5-10 µM). Mix gently.

  • Pre-incubate the plate/cuvette at 37°C for 5-10 minutes.

3. Initiation of the Reaction and Measurement:

  • To initiate the reaction, add the this compound stock solution to the wells/cuvette to reach the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Immediately begin monitoring the fluorescence intensity using a plate reader or spectrofluorometer.

    • Excitation Wavelength: 332 nm

    • Emission Wavelength: 470 nm

  • Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 60-120 minutes).

4. Data Analysis:

  • Subtract the background fluorescence from a control well (containing buffer and CBA but no this compound).

  • Plot the fluorescence intensity as a function of time.

  • The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This rate is proportional to the rate of HNO generation.

Important Considerations:

  • The decomposition of this compound is pH-dependent, with faster HNO release at higher pH values.[8][9] Unsubstituted this compound releases HNO more effectively above pH 8.[8] For experiments at physiological pH 7.4, consider using a substituted this compound derivative that is a more efficient HNO donor at this pH.[9]

  • The reaction is dependent on the presence of molecular oxygen. Ensure that all solutions are equilibrated with air.

  • It is crucial to run appropriate controls, including a reaction without the HNO donor (this compound) to account for any background probe oxidation, and a reaction without the probe to check for any intrinsic fluorescence from the other components.

  • The selectivity of boronate probes for peroxynitrite over other ROS like H₂O₂ is high due to the significant difference in reaction rates.[1][2] However, in biological systems where multiple ROS may be present, the use of specific scavengers or inhibitors can help confirm the identity of the detected species.

Conclusion

The indirect detection of HNO using boronate-based probes and this compound as a donor is a reliable and sensitive method for studying the chemistry and biology of this important signaling molecule. The protocols and data provided herein offer a comprehensive guide for researchers to implement this technique in their laboratories. Careful consideration of the experimental conditions, particularly pH and oxygen concentration, is essential for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting slow HNO release from Piloty's acid at neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piloty's acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a nitroxyl (HNO) donor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the slow release of HNO at neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or N-hydroxybenzenesulfonamide, is a chemical compound widely used as a donor (releaser) of nitroxyl (HNO), a reactive nitrogen species with significant biological and pharmacological relevance.[1][2] It is often employed in studies related to cardiovascular function, oxidative stress, and signaling pathways involving HNO.

Q2: How does this compound release HNO?

A2: this compound releases HNO through a two-step mechanism. The first step involves the deprotonation of the sulfohydroxamic moiety, which is then followed by a slower S-N bond cleavage that liberates HNO and a benzenesulfinate anion.[2][3] This process is highly dependent on the pH of the solution.

Q3: Why is the HNO release from this compound so slow at neutral pH?

A3: The rate-limiting step in HNO release from this compound is the decomposition of its deprotonated form. At neutral pH (around 7.0), this compound is predominantly in its protonated, more stable form. Consequently, the concentration of the reactive deprotonated species is very low, leading to an extremely slow rate of HNO release.[1][4] The half-life of this compound at pH 7 is approximately 5,500 minutes.[1]

Q4: Under what conditions is HNO release from this compound optimal?

A4: HNO release from this compound is most effective under basic conditions.[1] As the pH increases, the equilibrium shifts towards the deprotonated form, accelerating the decomposition and HNO release. For instance, the half-life decreases significantly at pH 8.0 (561 minutes), pH 9.0 (90 minutes), and pH 10.0 (33 minutes).[1]

Q5: Are there alternatives to this compound for HNO release at neutral pH?

A5: Yes, several alternatives exist. Angeli's salt is a commonly used HNO donor that decomposes at a constant rate in the pH range of 4 to 8.6.[5] Additionally, derivatives of this compound with substituents on the aromatic ring have been developed to release HNO across a wider pH range.[2][5] A notable example is trifluoromethanesulphonylhydroxamic acid, an analogue that has been shown to quantitatively release HNO under neutral pH conditions.[6][7]

Q6: How should I store this compound?

A6: this compound should be stored at -20°C for long-term stability (≥ 4 years).[1] For shorter periods, storage at 4°C in a sealed container, away from moisture and light, is recommended.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound, with a focus on slow HNO release at neutral pH.

Problem 1: No or very low detectable HNO release in my experiment at neutral pH.

Possible Causes and Solutions:

  • Cause: The inherent slow decomposition of this compound at neutral pH.

    • Solution:

      • Increase the pH: If your experimental conditions permit, increasing the pH to 8.0 or higher will significantly accelerate HNO release. Refer to the data table below for pH-dependent half-lives.

      • Consider an Alternative Donor: For experiments strictly requiring neutral pH, consider using an alternative HNO donor like Angeli's salt or a suitable this compound derivative.[2][5]

      • Photochemical Activation: It has been shown that HNO release can be induced by irradiating this compound solutions with visible light in the presence of a suitable actuator, which can increase the local pH.[9]

  • Cause: Degradation of this compound stock.

    • Solution: Ensure your this compound has been stored correctly at -20°C.[1] If there is any doubt about the quality of the stock, it is advisable to use a fresh batch.

  • Cause: Incorrect preparation of the stock solution.

    • Solution: this compound has limited solubility in aqueous buffers like PBS at pH 7.2 (2 mg/ml).[1] It is more soluble in organic solvents such as DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[1] Prepare a concentrated stock in an appropriate organic solvent and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is compatible with your assay.

Problem 2: My experimental results are inconsistent or not reproducible.

Possible Causes and Solutions:

  • Cause: Competing side reactions at neutral pH.

    • Solution: Under aerobic conditions at neutral pH, this compound can undergo oxidation to a nitroxide radical, which then forms nitric oxide (NO) instead of HNO.[10][11] This can lead to confounding results.

      • Perform experiments under anaerobic conditions: To minimize the formation of NO, conduct your experiments in an oxygen-depleted environment.

      • Use specific HNO scavengers/detectors: Employ detection methods that are highly specific for HNO to differentiate its effects from those of NO.

  • Cause: Reaction of this compound with components of the experimental medium.

    • Solution: this compound can react directly with certain molecules, such as aquacobalamin, even at neutral pH where spontaneous HNO release is minimal.[4] Review the literature for potential interactions with your specific experimental components.

Data Presentation

Table 1: Half-life of this compound at Various pH Values

pHHalf-life (minutes)
7.05,500[1]
8.0561[1]
9.090[1]
10.033[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), micropipette, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 20 mg/ml). c. Vortex the tube until the this compound is completely dissolved. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for an In Vitro HNO Release Experiment
  • Materials: this compound stock solution, experimental buffer (e.g., phosphate-buffered saline, PBS), HNO detection reagent/system, temperature-controlled plate reader or similar instrument.

  • Procedure: a. Prepare the experimental buffer at the desired pH. b. Add all reaction components to the experimental vessel (e.g., 96-well plate) except for the this compound. c. Incubate the mixture at the desired experimental temperature (e.g., 37°C). d. Initiate the reaction by adding the required volume of the this compound stock solution to achieve the final desired concentration. e. Immediately begin monitoring for HNO release using your chosen detection method. f. Include appropriate controls, such as a vehicle control (DMSO without this compound) and a positive control if available (e.g., Angeli's salt).

Visualizations

HNO_Release_Pathway This compound Decomposition Pathway cluster_pH pH Dependent Equilibrium PA This compound (Protonated) PA_deprotonated This compound (Deprotonated) PA->PA_deprotonated + OH- PA_deprotonated->PA + H+ HNO HNO PA_deprotonated->HNO S-N Cleavage (Rate-Limiting) Sulfinate Benzenesulfinate PA_deprotonated->Sulfinate

Caption: Decomposition pathway of this compound to release HNO.

Troubleshooting_Workflow Troubleshooting Slow HNO Release Start Slow/No HNO Release at Neutral pH Check_pH Is increasing pH an option? Start->Check_pH Increase_pH Increase pH to >8.0 Check_pH->Increase_pH Yes Check_Donor Consider alternative HNO donor Check_pH->Check_Donor No End Problem Resolved Increase_pH->End Use_Alternative Use Angeli's Salt or This compound Derivative Check_Donor->Use_Alternative Yes Check_Stock Check stock solution and storage Check_Donor->Check_Stock No Use_Alternative->End Prepare_Fresh Prepare fresh stock and store at -20°C Check_Stock->Prepare_Fresh Yes Check_Side_Reactions Are side reactions (e.g., NO formation) possible? Check_Stock->Check_Side_Reactions No Prepare_Fresh->End Anaerobic Use anaerobic conditions Check_Side_Reactions->Anaerobic Yes Check_Side_Reactions->End No Anaerobic->End

Caption: A workflow for troubleshooting slow HNO release from this compound.

References

How to prevent oxidation of Piloty's acid to an NO donor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information for researchers, scientists, and drug development professionals on how to prevent the unwanted oxidation of Piloty's acid to a nitric oxide (NO) donor, ensuring its proper function as a nitroxyl (HNO) donor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or N-hydroxybenzenesulfonamide, is a chemical compound widely used in research as a donor of nitroxyl (HNO).[1][2] HNO has a unique biological profile distinct from nitric oxide (NO) and is studied for its potential therapeutic effects, particularly in the cardiovascular system.[3]

Q2: Why is the oxidation of this compound a concern?

While this compound is intended to be an HNO donor, it can undergo an alternative decomposition pathway under certain conditions to release nitric oxide (NO).[4] This oxidative decomposition occurs in the presence of oxygen and transforms the compound into an NO donor.[5] This is a significant issue for researchers because the biological effects of NO and HNO are different, and unintended NO generation can lead to misinterpretation of experimental results.

Q3: What chemical pathway leads to the unwanted formation of NO?

Under aerobic conditions (in the presence of oxygen), particularly at or near neutral pH, this compound is oxidized to a radical intermediate. This radical then spontaneously decomposes to yield NO and a benzenesulfinate leaving group.[4][5] This pathway competes with the desired pathway, which is the direct decomposition to HNO.

Q4: What are the ideal conditions for this compound to act as an HNO donor?

This compound most effectively releases HNO under anaerobic (oxygen-free) and basic conditions.[5] The rate of decomposition to HNO is highly dependent on pH; the release is very slow at neutral pH but increases significantly as the pH becomes more alkaline.[1][4]

Q5: How should solid this compound be stored to ensure its stability?

Solid this compound is stable for at least four years if stored properly.[1] The recommended storage condition is at -20°C in a tightly sealed container to protect it from moisture.[1][6]

Troubleshooting Guide: Unintended NO Generation

This guide addresses the common problem of observing unexpected NO-related activity in experiments using this compound.

Problem / Observation Potential Cause Recommended Solution
Experimental results show effects consistent with NO signaling (e.g., vasodilation, platelet aggregation inhibition) when HNO effects were expected.Oxidation of this compound: The compound may be decomposing via the oxidative pathway to release NO instead of HNO.[5]1. Verify Experimental Conditions: Ensure your buffer or medium is deoxygenated. Purge with an inert gas like argon or nitrogen before adding this compound. 2. Adjust pH: If your experimental design allows, increase the pH of the medium. Stability as an HNO donor is greatly enhanced above pH 8.[1] 3. Prepare Solutions Fresh: Always prepare this compound solutions immediately before use. Do not store aqueous solutions, especially at neutral pH.
Inconsistent results are observed between experimental repeats.Variable Oxygen Exposure: Inconsistent deoxygenation of buffers or variable exposure to air during preparation can lead to different ratios of NO/HNO release.Implement a standardized and rigorous anaerobic protocol. Consider preparing solutions and running experiments in a glove box for maximum consistency.
A freshly prepared solution of this compound appears discolored or contains particulates.Degradation of Stock Compound: The solid this compound may have degraded due to improper storage (e.g., exposure to heat, moisture, or light).Discard the suspect compound. Procure a fresh batch of this compound and store it at -20°C in a tightly sealed container in a dark, dry place.[1][7]

Data Summary: pH-Dependent Stability

The stability of this compound in aqueous solution is critically dependent on pH. The following table summarizes the half-life (t½) of this compound at various pH levels, illustrating the accelerated decomposition to HNO at higher pH.

pHHalf-life (t½) in minutes
7.05,500
8.0561
9.090
10.033

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound while minimizing the risk of oxidative decomposition.

  • Prepare Anaerobic Buffer: Take the required volume of your desired buffer (e.g., phosphate-buffered saline). Deoxygenate it by bubbling with argon or nitrogen gas for at least 30 minutes.

  • Weigh this compound: In a separate, dry container, weigh the required amount of solid this compound to achieve the desired final concentration.

  • Dissolution under Inert Atmosphere: Transfer the weighed this compound into a sealed vial. Using a gas-tight syringe, transfer the deoxygenated buffer into the vial containing the solid. It is recommended to do this under a gentle stream of inert gas or within a glove box.

  • Solubilization: Mix gently by inverting or vortexing the vial until the solid is fully dissolved. Solvents like ethanol, DMF, or DMSO can also be used for initial solubilization before dilution in aqueous buffer, but these must also be deoxygenated.[1]

  • Immediate Use: Use the prepared solution immediately. Do not store aqueous solutions of this compound, as its stability is limited, even under anaerobic conditions.

Protocol 2: Monitoring this compound Oxidation via UV-Vis Spectroscopy

This protocol provides a basic method to check for the decomposition of this compound.

  • Instrumentation: Use a UV-Vis spectrophotometer capable of kinetic measurements.

  • Sample Preparation: Prepare a solution of this compound in the buffer of interest (e.g., PBS, pH 7.2) at a known concentration.

  • Measurement: Immediately after preparation, place the sample in a cuvette and begin monitoring the absorbance at this compound's λmax of 219 nm.[1]

  • Data Analysis: A decrease in absorbance at 219 nm over time indicates the decomposition of the parent compound. By running this experiment in both aerobic and anaerobic buffer, you can qualitatively assess the impact of oxygen on the rate of decomposition. For quantitative analysis of specific oxidation products, more advanced methods like HPLC-MS/MS or EPR are required.[5][8]

Visualizations

Chemical Decomposition Pathways

PA This compound (PhSO₂NHOH) HNO_Pathway Anaerobic, High pH (Desired Pathway) PA->HNO_Pathway Decomposition NO_Pathway Aerobic, Neutral pH (Undesired Pathway) PA->NO_Pathway Oxidation HNO HNO (Nitroxyl) HNO_Pathway->HNO BS Benzenesulfinate HNO_Pathway->BS Radical Radical Intermediate NO_Pathway->Radical O2 + O₂ NO NO (Nitric Oxide) Radical->NO BS2 Benzenesulfinate NO->BS2

Caption: Competing pathways for this compound decomposition.

Troubleshooting Workflow

start Start: Unexpected NO activity observed q1 Were anaerobic conditions used? start->q1 q2 Was the solution pH alkaline (>8.0)? q1->q2 Yes conclusion Conclusion: Oxidation to NO is the likely cause. Implement preventative measures. q1->conclusion No q3 Was the solution prepared fresh? q2->q3 Yes q2->conclusion No check_storage Action: Check storage of solid compound (-20°C). q3->check_storage Yes q3->conclusion No end Re-run Experiment check_storage->end conclusion->end

Caption: Logic chart for troubleshooting unintended NO generation.

References

Common side reactions and byproducts of Piloty's acid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piloty's acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during its decomposition for nitroxyl (HNO) generation.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway of this compound?

Under anaerobic and basic conditions, this compound undergoes decomposition to primarily yield nitroxyl (HNO) and benzenesulfinate. The generally accepted mechanism involves an initial deprotonation at the nitrogen atom, forming an N-anion. This is followed by the heterolysis of the S-N bond to release the products.

Q2: What are the main byproducts of this compound decomposition?

The main byproducts depend significantly on the experimental conditions. Key byproducts include:

  • Nitric Oxide (NO): Formed under neutral and aerobic conditions through the oxidation of this compound to a nitroxide radical, which then decomposes.

  • Nitrous Oxide (N₂O): Arises from the dimerization of the primary product, HNO.

  • Peroxynitrite (ONOO⁻): Can be formed in the presence of oxygen, particularly in alkaline solutions, from the reaction of HNO with O₂.[1]

  • Benzenesulfinate: The organic byproduct from the main decomposition pathway.

Q3: How does pH affect the decomposition of this compound?

The rate of HNO release from unsubstituted this compound is highly dependent on pH. Decomposition is significantly faster in basic solutions. At neutral pH, the rate of HNO release is very slow. For instance, at pH 13 and 37°C, the first-order rate constant is 1.8 × 10⁻³ s⁻¹, while at neutral pH and 25°C, the half-life is approximately 80 hours.[2][3]

Q4: Can this compound participate in other reactions besides HNO donation?

Yes, under certain conditions, this compound can engage in reactions that compete with HNO generation. For example, in basic solutions, it can react directly with alkyl halides and aldehydes. It can also react with cyclic ketones to form cyclic hydroxamic acids.

Q5: How do substituents on the aromatic ring of this compound derivatives affect decomposition?

Substituents on the aromatic ring can significantly influence the rate and pathway of decomposition. Electron-withdrawing groups, particularly at the ortho-position, can promote HNO release at physiological pH.[1][2] For example, N-hydroxy-2-nitrobenzenesulfonamide is a more efficient HNO donor at pH 7 than the unsubstituted this compound.[4] Conversely, electron-donating groups may favor the slow release of NO.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or no yield of nitroxyl (HNO).
Possible Cause Troubleshooting Step
Incorrect pH Unsubstituted this compound requires basic conditions (pH > 8) for efficient HNO release.[2] Ensure your buffer system maintains the desired alkaline pH. For experiments at physiological pH, consider using a derivative with electron-withdrawing groups.[2][4]
Aerobic Conditions The presence of oxygen can lead to an alternative decomposition pathway that produces nitric oxide (NO) instead of HNO.[5] It is crucial to perform experiments under anaerobic conditions by de-gassing solutions and using an inert atmosphere (e.g., argon or nitrogen).
Reaction with other components This compound can react directly with certain compounds like aldehydes and alkyl halides in basic media. Ensure your experimental setup does not contain such reactive species that could consume the this compound.
Issue 2: Detection of nitric oxide (NO) instead of or in addition to nitroxyl (HNO).
Possible Cause Troubleshooting Step
Oxidative Decomposition Under physiological and aerobic conditions, this compound can be oxidized to a radical that decomposes to NO.[5] To minimize NO production, rigorously exclude oxygen from your reaction.
pH is too low While high pH favors HNO, decomposition at neutral pH is slow and can be more susceptible to oxidative pathways leading to NO.[3] If possible, increase the pH or use a derivative designed for neutral conditions.
Issue 3: Inconsistent or unexpected biological/chemical effects.
Possible Cause Troubleshooting Step
Formation of Peroxynitrite (ONOO⁻) In aerobic, alkaline solutions, the reaction of HNO with oxygen can form peroxynitrite, a highly reactive species with its own distinct biological effects.[1] If your experiment is sensitive to peroxynitrite, ensure anaerobic conditions.
Bioactivity of Byproducts The benzenesulfinate byproduct may not be inert and could have nucleophilic or modest reducing properties that might interfere with your system.[3] Run appropriate controls with benzenesulfinate alone to assess its potential effects.
Confusion between HNO and NO effects HNO and NO can have overlapping yet distinct signaling pathways.[5] It is critical to confirm the identity of the reactive nitrogen species being generated under your specific experimental conditions to correctly interpret the results.

Quantitative Data

Table 1: Decomposition Rates of this compound at Different pH Values

pHTemperature (°C)First-Order Rate Constant (s⁻¹)Half-life
13371.8 x 10⁻³~6.4 minutes
13254.2 x 10⁻⁴~27.5 minutes
Neutral25Very slow~80 hours

Data sourced from[2][3]

Experimental Protocols & Methodologies

General Protocol for HNO Generation under Anaerobic Conditions:

  • Preparation of Buffer: Prepare the desired alkaline buffer (e.g., phosphate or borate buffer, pH > 8).

  • Deoxygenation: Thoroughly de-gas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable deoxygenated organic solvent (e.g., DMSO or ethanol) if it is not directly soluble in the aqueous buffer.

  • Reaction Setup: In a sealed, oxygen-free vessel, add the deoxygenated buffer.

  • Initiation of Decomposition: Add the this compound stock solution to the buffer to the desired final concentration to initiate HNO release.

  • Maintenance of Anaerobic Conditions: Maintain a positive pressure of inert gas throughout the experiment to prevent oxygen ingress.

  • Analysis: Utilize appropriate detection methods for HNO, such as trapping agents or specific electrochemical sensors.

Visualizations

Piloty_Acid_Decomposition Decomposition Pathways of this compound PA This compound (PhSO₂NHOH) PA_anion This compound Anion (PhSO₂NHO⁻) PA->PA_anion + OH⁻ (Anaerobic, High pH) PA_radical This compound Radical PA->PA_radical + O₂ (Aerobic, Neutral pH) HNO Nitroxyl (HNO) PA_anion->HNO Benzenesulfinate Benzenesulfinate (PhSO₂⁻) PA_anion->Benzenesulfinate N2O Nitrous Oxide (N₂O) HNO->N2O Dimerization Peroxynitrite Peroxynitrite (ONOO⁻) HNO->Peroxynitrite + O₂ PA_radical->Benzenesulfinate NO Nitric Oxide (NO) PA_radical->NO

Caption: Decomposition pathways of this compound under different conditions.

Troubleshooting_Workflow Troubleshooting this compound Experiments Start Experiment Start: Using this compound Problem Problem Detected? (e.g., low yield, wrong product) Start->Problem Check_pH Is pH sufficiently basic for unsubstituted PA? Problem->Check_pH Yes No_Problem Successful HNO Generation Problem->No_Problem No Adjust_pH Adjust pH or use appropriate derivative Check_pH->Adjust_pH No Check_O2 Are conditions strictly anaerobic? Check_pH->Check_O2 Yes Adjust_pH->Start Degas De-gas solvents and use inert atmosphere Check_O2->Degas No Check_Interference Are interfering substances (aldehydes, etc.) present? Check_O2->Check_Interference Yes Degas->Start Purify Purify reagents and run controls Check_Interference->Purify Yes Success Problem Resolved Check_Interference->Success No Purify->Start Success->Start

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Improving the Stability of Piloty's Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Piloty's acid and its derivatives, ensuring the stability and consistent performance of your solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and use of this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound solution has turned yellow. Is it still usable?

A yellow discoloration in your this compound solution, particularly when prepared in aqueous buffers, can be an indicator of decomposition. This is often due to the formation of nitrogen dioxide (NO₂) under aerobic conditions, especially if the solution has been stored for an extended period or exposed to light.[1][2][3][4] It is recommended to prepare fresh solutions for each experiment to ensure the highest purity and activity. If a yellow color is observed, it is advisable to discard the solution and prepare a fresh batch to avoid introducing confounding variables from decomposition byproducts into your experiment.

Q2: I am not observing the expected biological effects of nitroxyl (HNO). What could be the issue?

Several factors can contribute to a lack of expected biological activity. Consider the following troubleshooting steps:

  • pH of the Medium: Unsubstituted this compound releases HNO much more efficiently under alkaline conditions.[5][6][7] If your experimental medium is at a neutral or acidic pH, the rate of HNO release will be very slow.[7][8] You may need to use a derivative of this compound that is designed for more efficient HNO release at physiological pH.[9][10][11]

  • Presence of Oxygen: Under aerobic conditions, this compound can undergo oxidation to a nitroxide radical, which then decomposes to produce nitric oxide (NO) instead of HNO.[7] If your experimental endpoint is specific to HNO, the presence of NO could lead to misleading or null results. Whenever possible, preparing solutions and conducting experiments under anaerobic or low-oxygen conditions can improve the yield of HNO.

  • Solution Age and Storage: this compound solutions, especially in aqueous buffers, have limited stability. It is crucial to use freshly prepared solutions for each experiment. Stock solutions in anhydrous DMSO are generally more stable but should be stored properly at -20°C or -80°C and protected from moisture.

  • Interaction with Media Components: Components of your cell culture media or buffer, such as thiols (e.g., in serum), can react with and scavenge HNO, reducing its effective concentration.[5]

Q3: My this compound is not dissolving well in my aqueous buffer.

This compound has limited solubility in aqueous solutions, especially at neutral pH.[8] To improve solubility, you can:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[8] Then, you can dilute this stock solution into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤ 0.1% DMSO).

  • Adjusting pH: The solubility of this compound can be influenced by pH. However, be aware that changing the pH will also significantly impact its decomposition rate.

Q4: How should I prepare and store my this compound stock solutions?

For optimal stability, prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO.[8] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination with water, and store them at -20°C or -80°C in a desiccated environment. When preparing your working solution, allow an aliquot to warm to room temperature before opening to minimize condensation.

Data Presentation: Stability of this compound and its Derivatives

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the half-life of this compound at various pH values.

pHHalf-life (t½) at 25°C
7.0~5,500 minutes (~91.7 hours)[8]
8.0561 minutes[7][8]
9.090 minutes[7][8]
10.033 minutes[7][8]
13.0Decomposition rate constant of 4.2 x 10⁻⁴ s⁻¹

Several derivatives of this compound have been developed to enhance HNO release at physiological pH (7.4). The table below provides a qualitative comparison of the effect of different substituents on the benzene ring.

Substituent TypeEffect on HNO Release at Physiological pHExample Derivative
Electron-withdrawing group (e.g., -NO₂)Increased rate of HNO release[9]N-Hydroxy-2-nitrobenzenesulfonamide[9]
Electron-donating groupDecreased rate of HNO release
Halogens (e.g., -Br)Increased rate of HNO release2-bromo-N-hydroxybenzenesulfonamide[9]
Trifluoromethyl (-CF₃)Significantly increased rate of HNO release[10][12]Trifluoromethanesulphonylhydroxamic acid[10][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Culture Experiments
  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex until the solid is completely dissolved.

    • Aliquot into smaller, single-use volumes and store at -80°C.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in fresh, pre-warmed medium to achieve the final desired concentration for treating your cells. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.1%).

    • Use the working solution immediately after preparation.

Protocol 2: Quantification of Nitrite Production (as an indicator of NO pathway) using the Griess Assay

This protocol can be used to indirectly assess the decomposition of this compound via the NO pathway by measuring the accumulation of nitrite, a stable end-product of NO in aqueous solutions.

  • Sample Collection:

    • Collect aliquots of your experimental solution (e.g., cell culture supernatant) at desired time points.

    • If necessary, centrifuge the samples to pellet any cells or debris and collect the supernatant.

  • Griess Reagent Preparation:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Store both solutions in dark bottles at 4°C.

  • Assay Procedure:

    • Add 50 µL of your sample to a well of a 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

    • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

decomposition_pathway cluster_anaerobic Anaerobic Conditions (HNO Pathway) cluster_aerobic Aerobic Conditions (NO Pathway) PA This compound (PhSO2NHOH) Deprotonated_PA Deprotonated this compound (PhSO2NHO⁻) PA->Deprotonated_PA Base (OH⁻) HNO Nitroxyl (HNO) Deprotonated_PA->HNO S-N Bond Cleavage Sulfinate Benzenesulfinate (PhSO2⁻) PA_aerobic This compound (PhSO2NHOH) Radical Nitroxide Radical (PhSO2NHO•) PA_aerobic->Radical Oxidation (O2) NO Nitric Oxide (NO) Radical->NO Decomposition Sulfinate_aerobic Benzenesulfinate (PhSO2⁻)

Caption: Decomposition pathways of this compound under different conditions.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Concentrated Stock Solution in DMSO Working Prepare Fresh Working Solution in Medium Stock->Working Cell_Culture Treat Cell Culture with This compound Solution Working->Cell_Culture Incubate Incubate for Desired Time Period Cell_Culture->Incubate Collect_Supernatant Collect Supernatant/ Lyse Cells Incubate->Collect_Supernatant Biological_Assay Perform Biological Assay (e.g., Viability, Western Blot) Collect_Supernatant->Biological_Assay HNO_Detection Measure HNO/NO Production (e.g., Griess Assay) Collect_Supernatant->HNO_Detection

Caption: General experimental workflow for using this compound in cell culture.

signaling_pathway PA This compound Solution HNO HNO Release PA->HNO Thiol Thiol-Containing Proteins (e.g., Cysteine Residues) HNO->Thiol Modification S-Nitrosylation/ Thiol Modification Thiol->Modification Downstream Downstream Signaling Events Modification->Downstream Response Cellular Response (e.g., Vasodilation, Apoptosis) Downstream->Response

Caption: Simplified signaling pathway initiated by HNO from this compound.

References

Technical Support Center: Piloty's Acid and its Derivatives as HNO Donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of Piloty's acid and its derivatives as nitroxyl (HNO) donors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it generate HNO?

This compound (N-hydroxybenzenesulfonamide) is a widely used chemical precursor for the generation of nitroxyl (HNO). The release of HNO from this compound occurs via a two-step mechanism. First, the sulfohydroxamic acid moiety is deprotonated, a process that is highly dependent on the pH of the solution. Following deprotonation, a slow, rate-determining step involves the cleavage of the sulfur-nitrogen bond, which releases HNO and a benzenesulfinate anion byproduct.[1][2]

Q2: What are the key factors that influence the rate of HNO donation from this compound?

The rate of HNO donation from this compound is primarily affected by the following factors:

  • pH: The decomposition of this compound to release HNO is significantly faster under basic conditions. At neutral pH, the rate of HNO release is very slow.[3][4]

  • Substituents on the Aromatic Ring: The electronic properties of substituents on the benzene ring of this compound derivatives can significantly alter the rate of HNO release. Electron-withdrawing groups, particularly at the ortho position, can enhance the rate of HNO donation at physiological pH.[5][6]

  • Temperature: The decomposition of this compound is temperature-dependent, with higher temperatures leading to a faster release of HNO.[5]

  • Oxygen: The presence of oxygen can lead to an alternative decomposition pathway that produces nitric oxide (NO) instead of HNO. Therefore, to selectively generate HNO, experiments should be conducted under anaerobic conditions.[5][7]

Q3: My experiment requires HNO donation at a physiological pH (around 7.4). Is this compound a suitable donor?

Unsubstituted this compound is generally not an efficient HNO donor at physiological pH due to its very slow decomposition rate.[4] However, certain derivatives of this compound, particularly those with electron-withdrawing substituents at the ortho position of the aromatic ring (e.g., 2-bromo-N-hydroxybenzenesulfonamide or N-hydroxy-2-nitrobenzenesulfonamide), have been specifically designed to release HNO more efficiently at neutral pH.[5][6]

Q4: How should I store this compound?

This compound should be stored at -20°C for long-term stability.[4] It is a crystalline solid and should be kept in a tightly sealed container to protect it from moisture.

Q5: What are the potential side reactions or byproducts I should be aware of when using this compound?

The primary byproduct of HNO donation from this compound is the corresponding benzenesulfinate anion.[3] Under aerobic conditions, an alternative pathway can lead to the formation of nitric oxide (NO).[5] Additionally, under basic conditions, this compound can react with alkyl halides and aldehydes.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or no detectable HNO release pH is too low: Unsubstituted this compound requires basic conditions for efficient HNO donation.[4]Increase the pH of the buffer solution. For experiments at physiological pH, consider using a this compound derivative designed for release at neutral pH.[5][6]
Low Temperature: The rate of decomposition is temperature-dependent.[5]Increase the temperature of the reaction, if experimentally permissible.
Incorrect compound: Ensure you are using a validated this compound or derivative.Verify the identity and purity of your compound using appropriate analytical techniques.
Inconsistent or unexpected biological effects NO contamination: The presence of oxygen can lead to the generation of NO instead of or in addition to HNO.[5][7]Perform experiments under strictly anaerobic conditions. Degas all buffers and solutions thoroughly.
Reaction with media components: Thiols are a primary biological target of HNO and can be rapidly consumed.[8]Be aware of the concentration of thiols (e.g., glutathione, cysteine) in your experimental system, as they will react with the generated HNO.
Byproduct effects: The benzenesulfinate byproduct may have its own biological or chemical activity.[3]Run appropriate controls with the benzenesulfinate byproduct alone to assess its contribution to the observed effects.
Precipitation of the compound in aqueous buffer Low solubility: this compound has limited solubility in aqueous solutions, especially at neutral pH.[4]Prepare a concentrated stock solution in an organic solvent like DMF, DMSO, or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[4]

Quantitative Data Summary

Table 1: pH-Dependent Half-Life of this compound Decomposition

pHHalf-life (t½) in minutes
7.0~5,500[4]
8.0561[4]
9.090[4]
10.033[4]

Table 2: Decomposition Rate Constants of this compound at 25°C

pHRate Constant (k) in s⁻¹
134.2 x 10⁻⁴[3]

Table 3: Decomposition Rate Constants of this compound at 37°C

pHRate Constant (k) in s⁻¹
131.8 x 10⁻³[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of N-hydroxysulfonamides.[7][9]

Materials:

  • Benzenesulfonyl chloride

  • Hydroxylamine hydrochloride

  • Magnesium oxide (MgO)

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (2 equivalents) and magnesium oxide (3 equivalents) in a solvent mixture of MeOH/H₂O/THF (3:2:30).

  • Add benzenesulfonyl chloride (1 equivalent) to the mixture.

  • Stir the reaction at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-hydroxybenzenesulfonamide (this compound).

  • Characterize the final product using NMR and other relevant analytical techniques.

Protocol 2: Measurement of HNO Release using a Competition Assay

This protocol is based on the principle of competition kinetics where HNO reacts with a scavenger of interest and molecular oxygen.[8]

Materials:

  • This compound or a derivative

  • Anaerobic buffer solution at the desired pH

  • HNO scavenger (e.g., a thiol-containing compound)

  • A method for detecting the product of the reaction between HNO and the scavenger or the product of the reaction between HNO and oxygen (peroxynitrite).

Procedure:

  • Prepare all solutions in degassed buffers to ensure anaerobic conditions.

  • In a sealed, oxygen-free cuvette or reaction vessel, add the buffer solution and the HNO scavenger at a known concentration.

  • Initiate the reaction by adding a stock solution of this compound or its derivative to achieve the desired final concentration.

  • Monitor the formation of the specific product over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

  • The rate of product formation will be dependent on the rate of HNO release and the relative concentrations and rate constants of the reactions of HNO with the scavenger and any residual oxygen.

  • By analyzing the kinetics of the reaction, the rate of HNO release from the this compound derivative can be determined.

Visualizations

decomposition_pathway cluster_anaerobic Anaerobic Conditions cluster_aerobic Aerobic Conditions This compound This compound Deprotonated Intermediate Deprotonated Intermediate This compound->Deprotonated Intermediate + OH⁻ - H₂O HNO HNO Deprotonated Intermediate->HNO Slow S-N Cleavage Benzenesulfinate Benzenesulfinate Deprotonated Intermediate->Benzenesulfinate Piloty's Acid_aerobic This compound Radical Intermediate Radical Intermediate Piloty's Acid_aerobic->Radical Intermediate + O₂ NO NO Radical Intermediate->NO Benzenesulfinate_aerobic Benzenesulfinate Radical Intermediate->Benzenesulfinate_aerobic

Caption: Decomposition pathways of this compound under anaerobic and aerobic conditions.

experimental_workflow Start Start Prepare Anaerobic Buffer Prepare Anaerobic Buffer Start->Prepare Anaerobic Buffer Add HNO Scavenger Add HNO Scavenger Prepare Anaerobic Buffer->Add HNO Scavenger Add this compound Derivative Add this compound Derivative Add HNO Scavenger->Add this compound Derivative Monitor Reaction Monitor Reaction Add this compound Derivative->Monitor Reaction Analyze Kinetic Data Analyze Kinetic Data Monitor Reaction->Analyze Kinetic Data End End Analyze Kinetic Data->End

Caption: Workflow for measuring the rate of HNO release from this compound derivatives.

hno_signaling This compound Derivative This compound Derivative HNO HNO This compound Derivative->HNO Decomposition N-hydroxysulfenamide (R-S-NHOH) N-hydroxysulfenamide (R-S-NHOH) HNO->N-hydroxysulfenamide (R-S-NHOH) Reaction with Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->N-hydroxysulfenamide (R-S-NHOH) Biological Effects Biological Effects N-hydroxysulfenamide (R-S-NHOH)->Biological Effects

Caption: Simplified signaling pathway of HNO generated from this compound derivatives.

References

How to handle and store Piloty's acid safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and storage of Piloty's acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, chemically known as N-hydroxy-benzenesulfonamide (CAS No: 599-71-3), is a widely used laboratory chemical that serves as a donor of nitroxyl (HNO).[1] Its primary application is in studies requiring a controlled release of HNO to investigate its biological effects, particularly in the cardiovascular and nervous systems.

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Drowsiness or Dizziness: Inhalation of dust may lead to drowsiness or dizziness.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It should be kept in a tightly sealed container in a dry and well-ventilated area.

Q4: How does this compound release nitroxyl (HNO)?

A4: this compound releases HNO through a pH-dependent decomposition. Under basic (alkaline) conditions, it decomposes to yield HNO and a benzenesulfinate anion.[1][2] This process is very slow at a neutral pH.

Q5: What are the decomposition products of this compound?

A5: The primary decomposition products of this compound under basic conditions are nitroxyl (HNO) and benzenesulfinate anion.[1][2] It is important to be aware that under neutral aerobic conditions, this compound can undergo oxidation to a nitroxide radical, which then releases nitric oxide (NO) instead of HNO.[3]

Troubleshooting Guides

Issue 1: Inconsistent or no HNO release in my experiment.

  • Possible Cause 1: Incorrect pH.

    • Solution: The release of HNO from this compound is highly dependent on the pH of the solution. The decomposition is very slow at neutral pH (pH 7) and becomes significantly faster at alkaline pH (pH > 8).[1] Ensure your experimental buffer is at the appropriate alkaline pH to facilitate HNO release. Refer to the data in Table 2 for pH-dependent half-life.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Ensure that the solid this compound has been stored correctly at -20°C in a tightly sealed container.[1] If using a stock solution, it is recommended to prepare it fresh. If a stock solution must be stored, it should be kept at -20°C or -80°C and used as quickly as possible. The stability of this compound in solution, particularly in solvents like DMSO, can be limited.

  • Possible Cause 3: Oxidation to an NO-releasing compound.

    • Solution: If your experiment is conducted under aerobic conditions at a neutral pH, this compound may be oxidized to a species that releases nitric oxide (NO) rather than HNO.[3] If HNO is the desired product, ensure the reaction is performed under anaerobic conditions or at a sufficiently alkaline pH.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause: Incorrect solvent or concentration.

    • Solution: this compound has varying solubility in different solvents. Refer to the solubility data in Table 1. For aqueous solutions, the solubility in PBS at pH 7.2 is limited. For higher concentrations, consider using organic solvents such as DMF, DMSO, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
DMF30 mg/mL
DMSO20 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)2 mg/mL

(Data sourced from Cayman Chemical product information)[1]

Table 2: pH-Dependent Half-Life of this compound

pHHalf-Life (minutes)
7.05,500
8.0561
9.090
10.033

(Data sourced from Cayman Chemical product information)[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Weighing this compound: Tare a clean, dry microcentrifuge tube or glass vial on the analytical balance. Carefully weigh the desired amount of this compound (e.g., 17.32 mg for 1 mL of a 100 mM solution).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Storage: If not for immediate use, the stock solution should be stored at -20°C or -80°C. It is recommended to prepare fresh stock solutions for optimal results. For long-term storage, consider aliquoting the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay for HNO Release

This protocol provides a general method to monitor the release of HNO from this compound by observing the spectral changes of a trapping agent, such as a manganese(III) porphyrin (e.g., MnTSPP), using a UV-Vis spectrophotometer.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Manganese(III) porphyrin (MnTSPP) solution

  • Appropriate buffer solution (e.g., phosphate buffer at desired alkaline pH)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a solution containing the MnTSPP in the desired buffer at the chosen alkaline pH.

  • Establish a Baseline: Place the cuvette in the spectrophotometer and record the initial absorbance spectrum of the MnTSPP solution. The Soret band of Mn(III)TSPP is typically around 465 nm.

  • Initiate the Reaction: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration. Mix gently but thoroughly by inverting the cuvette with a cap or using a pipette.

  • Monitor Spectral Changes: Immediately begin to record the absorbance spectra at regular time intervals. The release of HNO will lead to the reduction of Mn(III)TSPP to Mn(II)TSPP-NO, resulting in a decrease in the absorbance at ~465 nm and an increase at ~425 nm.

  • Data Analysis: Plot the change in absorbance at the relevant wavelengths over time to determine the rate of HNO release.

Mandatory Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Read_SDS Read Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Lab coat, safety goggles, nitrile gloves) Read_SDS->Don_PPE Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh_Solid->Prepare_Stock Store_Solid Store Solid at -20°C in a Tightly Sealed Container Weigh_Solid->Store_Solid Store remaining solid Use_in_Experiment Use in Experiment Prepare_Stock->Use_in_Experiment Store_Stock Store Stock Solution at -20°C or -80°C Prepare_Stock->Store_Stock Store unused stock Neutralize_Waste Neutralize Acidic Waste (if applicable) Use_in_Experiment->Neutralize_Waste Dispose_Waste Dispose of Waste According to Local Regulations Neutralize_Waste->Dispose_Waste

Caption: Workflow for the safe handling and storage of this compound.

Decomposition_Pathway Decomposition Pathway of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Piloty_Acid This compound (N-hydroxy-benzenesulfonamide) Basic_pH Basic pH (OH-) Piloty_Acid->Basic_pH HNO Nitroxyl (HNO) Basic_pH->HNO Decomposition Benzenesulfinate Benzenesulfinate Anion Basic_pH->Benzenesulfinate Decomposition

Caption: pH-dependent decomposition of this compound to release HNO.

References

Technical Support Center: Minimizing Interference from Piloty's Acid Byproducts in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Piloty's acid as a nitroxyl (HNO) donor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize interference from byproducts in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary decomposition byproducts?

This compound (N-hydroxybenzenesulfonamide) is a widely used chemical reagent that serves as a donor of nitroxyl (HNO), a reactive nitrogen species with distinct biological effects from nitric oxide (NO). The release of HNO from this compound is pH-dependent. Under basic conditions, this compound decomposes to generate HNO and benzenesulfinate.[1] It is important to note that under neutral aerobic conditions, this compound can undergo oxidation to a nitroxide radical, which then decomposes to produce nitric oxide (NO) instead of HNO.[1]

Q2: How can byproducts of this compound interfere with my assay?

The primary byproduct of this compound decomposition, benzenesulfinate, is a known nucleophile and a modest reducing agent.[1] These properties can lead to several types of assay interference:

  • Reaction with Electrophilic Reagents: Benzenesulfinate can react with electrophilic compounds in your assay, potentially consuming a reagent or generating a new, interfering substance.

  • Reduction of Assay Components: Its reducing properties can interfere with redox-sensitive assays, such as those measuring enzyme activity through the reduction of a substrate or probe.

  • Alteration of Fluorophores: The nucleophilic nature of benzenesulfinate could potentially interact with and alter the properties of fluorescent probes, leading to quenching or shifts in fluorescence emission.

A secondary source of interference can be the production of nitric oxide (NO) under certain conditions. NO has its own distinct reactivity and can interfere with assays designed to specifically measure the effects of HNO.

Q3: How can I determine if byproducts from this compound are interfering with my results?

A crucial step in any experiment using this compound is to run proper control experiments. These controls will help you distinguish the effects of HNO from those of the byproducts or the parent compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential interference from this compound byproducts.

Problem 1: Unexpected or inconsistent assay results.
Potential Cause Troubleshooting Step Expected Outcome
Interference from Benzenesulfinate Run a control experiment where you add an equimolar concentration of sodium benzenesulfinate to your assay in the absence of this compound.If the unexpected results are replicated, it strongly suggests that benzenesulfinate is the interfering species.
Interference from Nitric Oxide (NO) If working under aerobic conditions at neutral pH, consider that NO may be generated. Run a parallel experiment with a well-characterized NO donor to see if it reproduces the observed effects.If the NO donor mimics the results seen with this compound, it indicates that NO, not HNO, may be the active species under your experimental conditions.
Direct effect of this compound At neutral pH where decomposition is slow, this compound itself may interact with your assay components. Run a control with this compound under conditions where it is stable (e.g., short incubation time at neutral pH).If you observe an effect, it may be due to the parent compound's own chemical properties.
Problem 2: Suspected interference with a thiol-containing molecule or a redox-sensitive assay.
Potential Cause Troubleshooting Step Expected Outcome
Benzenesulfinate's Reducing Activity Include a known, non-interfering reducing agent, such as dithiothreitol (DTT), in a separate control experiment at a concentration similar to the expected benzenesulfinate concentration.If DTT produces a similar effect to what is observed with decomposed this compound, it suggests that the reducing nature of a byproduct is causing the interference.

Data Presentation

The stability of this compound is highly dependent on pH, which dictates the rate of HNO and byproduct formation. The following table summarizes the half-life of this compound at various pH values.

pHHalf-life (t½) at 25°C
7.0~5,500 minutes
8.0~561 minutes
9.0~90 minutes
10.0~33 minutes

Data sourced from Cayman Chemical product information sheet.

Experimental Protocols

Protocol 1: Control Experiment for Benzenesulfinate Interference

  • Prepare a stock solution of sodium benzenesulfinate in the same buffer used for your main experiment.

  • Determine the concentration of this compound used in your primary experiment.

  • Add an equimolar concentration of sodium benzenesulfinate to a control well/tube of your assay, omitting this compound.

  • Incubate the control under the exact same conditions as your primary experiment.

  • Measure the assay readout and compare it to both your negative control (no this compound or benzenesulfinate) and your experimental condition with this compound.

Protocol 2: Synthesis and Purification of this compound

For researchers who wish to synthesize and purify this compound to ensure high purity and remove potential contaminants from commercial sources, a general procedure is outlined below. This should be performed by individuals with training in synthetic organic chemistry.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., a mixture of water and an organic solvent like diethyl ether).

  • Basification: Cool the solution in an ice bath and slowly add a base (e.g., sodium hydroxide or magnesium oxide) to neutralize the hydrochloride and free the hydroxylamine.

  • Addition of Benzenesulfonyl Chloride: While maintaining the cold temperature, slowly add benzenesulfonyl chloride dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and melting point analysis.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

G cluster_decomposition This compound Decomposition Pathways This compound This compound Basic Conditions Basic Conditions This compound->Basic Conditions pH > 8 Neutral Aerobic Conditions Neutral Aerobic Conditions This compound->Neutral Aerobic Conditions pH ≈ 7, O₂ HNO HNO Basic Conditions->HNO Benzenesulfinate Benzenesulfinate Basic Conditions->Benzenesulfinate Nitroxide Radical Nitroxide Radical Neutral Aerobic Conditions->Nitroxide Radical Nitroxide Radical->Benzenesulfinate NO NO Nitroxide Radical->NO

Caption: Decomposition of this compound under different conditions.

G cluster_workflow Troubleshooting Workflow for Assay Interference Unexpected Results Unexpected Results Run Benzenesulfinate Control Run Benzenesulfinate Control Unexpected Results->Run Benzenesulfinate Control Hypothesis: Byproduct Interference Run NO Donor Control Run NO Donor Control Unexpected Results->Run NO Donor Control Hypothesis: NO Interference Run Stable this compound Control Run Stable this compound Control Unexpected Results->Run Stable this compound Control Hypothesis: Parent Compound Effect Interference Confirmed Interference Confirmed Run Benzenesulfinate Control->Interference Confirmed Effect Reproduced No Interference No Interference Run Benzenesulfinate Control->No Interference No Effect Run NO Donor Control->Interference Confirmed Effect Reproduced Run NO Donor Control->No Interference No Effect Run Stable this compound Control->Interference Confirmed Effect Observed Run Stable this compound Control->No Interference No Effect

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Synthesis of Piloty's Acid Derivatives for Enhanced HNO Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Piloty's acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis and characterization of these important nitroxyl (HNO) donors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its derivatives of interest?

A1: this compound (N-hydroxybenzenesulfonamide) is a chemical compound that can decompose to release nitroxyl (HNO), a reactive nitrogen species with distinct and promising therapeutic effects, particularly in the cardiovascular system.[1][2] Derivatives of this compound are of significant interest because modifications to the parent structure can modulate the rate of HNO release, stability, and solubility, allowing for the development of prodrugs with enhanced therapeutic profiles.[3][4]

Q2: What is the general mechanism of HNO release from this compound and its derivatives?

A2: The release of HNO from this compound derivatives is typically initiated by the deprotonation of the N-hydroxy group under basic or physiological pH conditions. This is followed by the heterolytic cleavage of the sulfur-nitrogen (S-N) bond, yielding HNO and a sulfinate byproduct.[1] The rate of this decomposition is influenced by the electronic properties of the substituents on the aromatic ring.

Q3: How can I monitor the progress of my synthesis reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q4: What are the key safety precautions when synthesizing this compound derivatives?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as sulfonyl chlorides and organic solvents, are hazardous and should be handled in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction closely using TLC until the starting materials are consumed. - Ensure the reaction temperature is optimal. Some reactions may require gentle heating or cooling to proceed efficiently. - Check the purity and reactivity of your starting materials. Impurities can inhibit the reaction.
Suboptimal reaction conditions - The choice of base and solvent is critical. Pyridine is a common solvent and base for the condensation of sulfonyl chlorides with hydroxylamines. - Ensure anhydrous conditions if your reaction is sensitive to moisture.
Degradation of starting materials or product - Hydroxylamine and its derivatives can be unstable. Use fresh or properly stored reagents. - Some this compound derivatives may be sensitive to prolonged reaction times or high temperatures.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Di-substitution The reaction of an N-aryl hydroxylamine with an acid chloride can sometimes lead to the formation of a di-substituted product. To minimize this, use equimolar amounts of the reactants and maintain a low reaction temperature (0°C or lower).
Side reactions of the sulfonyl chloride Sulfonyl chlorides can react with water. Ensure your reaction is carried out under anhydrous conditions if necessary.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is an oil or difficult to crystallize - If direct crystallization is challenging, column chromatography is a reliable method for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.
Co-purification of starting materials or byproducts - Optimize your purification technique. For column chromatography, try different solvent systems to improve separation. - If the product is a solid, recrystallization from an appropriate solvent can remove impurities.
Product instability during purification - Some this compound derivatives may be unstable on silica gel. In such cases, alternative purification methods like preparative HPLC or crystallization should be considered.

Quantitative Data on HNO Release

The rate of HNO release is a critical parameter for evaluating the therapeutic potential of this compound derivatives. The following table summarizes the HNO release data for selected derivatives.

This compound Derivative Conditions Half-life (t½) First-order rate constant (k)
This compoundpH 13, 25°C-4.2 x 10⁻⁴ s⁻¹[1]
This compoundpH 13, 37°C-1.8 x 10⁻³ s⁻¹[1]
N-hydroxy-2-nitrobenzenesulfonamidepH 7.4~10 min-
Trifluoromethanesulphonylhydroxamic acidpH 7.41, 25°C~12 min5.21 x 10⁻² min⁻¹[5]

Experimental Protocols

General Synthesis of N-Arylhydroxamic Acids

This protocol describes a general method for the synthesis of N-arylhydroxamic acids, the core structure of this compound and its derivatives.

Materials:

  • Substituted benzenesulfonyl chloride

  • Hydroxylamine hydrochloride

  • Pyridine or other suitable base

  • Anhydrous diethyl ether or other appropriate solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the substituted benzenesulfonyl chloride in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride in pyridine.

  • Cool the sulfonyl chloride solution to 0°C in an ice bath.

  • Slowly add the hydroxylamine solution to the stirred sulfonyl chloride solution.

  • Allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by NMR and mass spectrometry.

Quantification of HNO Release using the Griess Assay

This protocol outlines the indirect measurement of HNO release by quantifying its stable oxidation products, nitrite and nitrate.

Materials:

  • This compound derivative stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase and its cofactors (for nitrate to nitrite conversion)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standards of known concentrations in PBS.

  • Prepare a solution of the this compound derivative in PBS at the desired concentration.

  • Incubate the derivative solution at 37°C for various time points to allow for HNO release and subsequent oxidation to nitrite and nitrate.

  • To measure total nitrite and nitrate, first convert nitrate to nitrite by adding nitrate reductase and its cofactors to the samples and standards, and incubate as per the manufacturer's instructions.

  • Add the Griess Reagent to each well containing the standards and samples.

  • Incubate the plate at room temperature for 15-30 minutes, allowing for the colorimetric reaction to develop.

  • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Construct a standard curve using the absorbance values of the sodium nitrite standards.

  • Determine the concentration of nitrite in the samples by interpolating their absorbance values on the standard curve.

  • To determine the initial nitrite concentration (if any), a set of samples can be measured without the nitrate reductase step. The nitrate concentration is then the total nitrite concentration minus the initial nitrite concentration.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Sulfonyl Chloride, Hydroxylamine) Start->Check_Purity Check_Conditions Review Reaction Conditions (Solvent, Base, Temperature) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Optimize_Purification Evaluate Purification Method (Crystallization, Chromatography) Start->Optimize_Purification Check_Purity->Check_Conditions No Impure_Reagents Impure Reagents Detected Check_Purity->Impure_Reagents Yes Check_Conditions->Monitor_Reaction No Suboptimal_Conditions Suboptimal Conditions Identified Check_Conditions->Suboptimal_Conditions Yes Monitor_Reaction->Optimize_Purification No Incomplete_Reaction Incomplete Reaction Observed Monitor_Reaction->Incomplete_Reaction Yes Purification_Loss Product Loss During Purification Optimize_Purification->Purification_Loss Yes Solution_Purity Purify or Replace Reagents Impure_Reagents->Solution_Purity Solution_Conditions Optimize Solvent, Base, or Temperature Suboptimal_Conditions->Solution_Conditions Solution_Time Increase Reaction Time or Adjust Temperature Incomplete_Reaction->Solution_Time Solution_Purification Modify Purification Technique Purification_Loss->Solution_Purification

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow: From Synthesis to HNO Quantification

Experimental_Workflow Experimental Workflow for Synthesis and HNO Quantification Synthesis Synthesis of this compound Derivative Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization HNO_Release Incubation for HNO Release (pH 7.4, 37°C) Characterization->HNO_Release Griess_Assay Griess Assay for Nitrite/Nitrate Quantification HNO_Release->Griess_Assay Data_Analysis Data Analysis (Calculate HNO Release Rate) Griess_Assay->Data_Analysis

Caption: From synthesis to quantifying HNO release.

HNO Signaling Pathway in Vasodilation

HNO_Vasodilation_Pathway HNO-Mediated Vasodilation Signaling Pathway HNO HNO (from this compound Derivative) sGC Soluble Guanylate Cyclase (sGC) (activated) HNO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) (activated) cGMP->PKG activates Ca_Channels L-type Ca²⁺ Channels (inhibited) PKG->Ca_Channels inhibits Ca_Influx Decreased Intracellular Ca²⁺ Ca_Channels->Ca_Influx leads to Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vasodilation results in

Caption: HNO signaling cascade leading to vasodilation.

HNO-Mediated Activation of TRPA1 Channel

HNO_TRPA1_Activation HNO-Mediated Activation of TRPA1 Channel HNO HNO Cysteine Cysteine Residues (on TRPA1) HNO->Cysteine interacts with TRPA1 TRPA1 Channel Channel_Opening Channel Opening TRPA1->Channel_Opening results in Covalent_Mod Covalent Modification Cysteine->Covalent_Mod undergoes Covalent_Mod->TRPA1 activates Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx allows CGRP_Release CGRP Release Ca_Influx->CGRP_Release triggers

Caption: Molecular mechanism of TRPA1 activation by HNO.

References

Validation & Comparative

Validating HNO-Specific Effects: A Comparative Guide to Piloty's Acid and Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Piloty's acid and its alternatives as nitroxyl (HNO) donors, alongside an evaluation of common HNO scavengers used to validate HNO-specific biological effects. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and interpreting experiments in the field of HNO biology.

Understanding this compound as an HNO Donor

This compound (N-hydroxybenzenesulfonamide) is a widely used chemical tool for generating nitroxyl (HNO), a one-electron reduced and protonated form of nitric oxide (NO). Unlike NO, HNO exhibits distinct chemical and biological properties, making it a molecule of significant interest in cardiovascular and broader physiological research.

The release of HNO from this compound is initiated by the deprotonation of the hydroxylamine moiety, which is favored under basic conditions. The resulting anion then undergoes decomposition to yield HNO and a benzenesulfinate anion. However, the slow rate of HNO release at physiological pH (around 7.4) and the potential for aerobic decomposition to produce nitric oxide (NO) are significant limitations of the parent compound. To address these issues, various derivatives of this compound have been synthesized with altered electronic and steric properties to modulate the rate and specificity of HNO release.

Comparison of this compound and Its Derivatives

The choice of an appropriate HNO donor is critical for studying the biological effects of HNO. The following table compares the properties of this compound with some of its commonly used derivatives and another widely used HNO donor, Angeli's salt.

Donor CompoundChemical StructureHalf-Life (t½) at pH 7.4Key Characteristics & Byproducts
This compound C₆H₅SO₂NHOH~92 hours[1]Slow HNO release at physiological pH; can produce NO in the presence of oxygen. Byproduct: benzenesulfinate.
Angeli's Salt Na₂N₂O₃~2.3 minutesRapid HNO release at physiological pH; co-releases nitrite (NO₂⁻).[2]
2-Bromo-N-hydroxybenzenesulfonamide 2-Br-C₆H₄SO₂NHOH~15 minutesFaster HNO release than this compound at physiological pH, with improved specificity for HNO over NO. Byproduct: 2-bromobenzenesulfinate.
N-Hydroxy-2-nitrobenzenesulfonamide 2-NO₂-C₆H₄SO₂NHOH~5 minutes[3]Even faster HNO release due to the electron-withdrawing nitro group. Byproduct: 2-nitrobenzenesulfinate.[3]

Validating HNO-Specific Effects with Scavengers

To ensure that an observed biological effect is specifically due to HNO and not a byproduct of the donor or other reactive nitrogen species, the use of scavengers is essential. An ideal scavenger should react rapidly and specifically with HNO, thus attenuating its biological effects.

Comparison of Common HNO Scavengers

The selection of an appropriate scavenger depends on the experimental system and the specific questions being addressed. The following table compares the properties and mechanisms of several commonly used HNO scavengers.

ScavengerMechanism of ActionSecond-Order Rate Constant with HNO (M⁻¹s⁻¹)Key Considerations & Byproducts
Carboxy-PTIO (c-PTIO) Reacts with HNO, but primarily known as an NO scavenger, forming c-PTI and NO₂.[4] Its reaction with HNO is less characterized.Not well-established for HNO.Can have complex side reactions and may not be specific for HNO, especially in the presence of NO.[5][6]
Glutathione (GSH) Reacts with HNO to form a sulfinamide adduct (GS(O)NH₂) and ultimately glutathione disulfide (GSSG).[7][8][9][10]~1.6 x 10⁶A physiologically relevant scavenger, but its high intracellular concentration can make it difficult to use as an experimental tool to completely abrogate HNO effects.
Hemoglobin (Oxyhemoglobin) The heme iron in oxyhemoglobin is oxidized by HNO, which is itself oxidized to nitrate.~3.7 x 10⁴A well-established scavenger, but its large size may limit its use in certain cellular assays.

Experimental Protocols

Quantification of Nitrite Production using the Griess Assay

This protocol is used to indirectly measure NO production by quantifying its stable breakdown product, nitrite, in aqueous solutions.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to separate wells of the microplate.

  • Add 50 µL of experimental samples to other wells.

  • Add 50 µL of Solution A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[8][11][12][13]

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Assessment of Platelet Aggregation

This protocol measures the ability of platelets to aggregate in response to an agonist, an effect that can be modulated by HNO.

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from fresh whole blood.

  • Platelet agonist (e.g., ADP, collagen, thrombin).

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

Procedure:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Place a stir bar and 450 µL of PRP into a cuvette and place it in the aggregometer.

  • Add 50 µL of the HNO donor or vehicle control and incubate for the desired time.

  • Add the platelet agonist to induce aggregation and record the change in light transmission for 5-10 minutes.[2][9][14][15]

  • To test the effect of a scavenger, pre-incubate the PRP with the scavenger before adding the HNO donor.

Detection of Protein S-Nitrosylation by Western Blot

This protocol, often referred to as the "biotin-switch assay," allows for the detection of S-nitrosylated proteins, a common post-translational modification induced by HNO.

Materials:

  • Cell or tissue lysate.

  • Blocking buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20, and 5% non-fat dry milk or BSA.

  • Washing buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20.

  • S-nitrosylating agent (e.g., S-nitrosoglutathione, GSNO) as a positive control.

  • Reducing agent (e.g., ascorbate).

  • Thiol-reactive biotinylating agent (e.g., HPDP-biotin).

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Lyse cells or tissues in a buffer containing a thiol-blocking agent (e.g., methyl methanethiosulfonate, MMTS) to block free thiols.

  • Remove excess MMTS by protein precipitation.

  • Selectively reduce S-nitrosothiols to free thiols using ascorbate.

  • Label the newly formed free thiols with a biotinylating agent.

  • Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

  • Wash the membrane extensively with washing buffer.

  • Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.[6][16][17]

Visualizing Signaling Pathways and Workflows

Signaling Pathway of HNO-Mediated Vasodilation

Caption: HNO-mediated vasodilation pathway.

Experimental Workflow for Validating HNO-Specific Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Measurement of Biological Effect cluster_analysis Data Analysis and Interpretation A Biological System (e.g., isolated organ, cell culture) B Vehicle Control A->B C This compound Derivative A->C D Scavenger + This compound Derivative A->D E Scavenger Alone A->E F e.g., Vasodilation, Platelet Aggregation, Protein S-Nitrosylation B->F C->F D->F E->F G Compare effects between groups F->G H Validate HNO-specificity if effect of C is attenuated by D G->H

Caption: Workflow for validating HNO effects.

Mechanism of this compound Decomposition

Piloty_Acid_Decomposition cluster_anaerobic Anaerobic Conditions (pH > 7) cluster_aerobic Aerobic Conditions PA This compound (C₆H₅SO₂NHOH) PA_anion This compound Anion (C₆H₅SO₂NHO⁻) PA->PA_anion -H⁺ HNO_anaerobic HNO PA_anion->HNO_anaerobic Decomposition Benzenesulfinate Benzenesulfinate (C₆H₅SO₂⁻) PA_anion->Benzenesulfinate Decomposition PA_aerobic This compound (C₆H₅SO₂NHOH) PA_radical This compound Radical (C₆H₅SO₂NHO•) PA_aerobic->PA_radical +O₂ NO_aerobic NO PA_radical->NO_aerobic Decomposition Benzenesulfinate_aerobic Benzenesulfinate (C₆H₅SO₂⁻) PA_radical->Benzenesulfinate_aerobic Decomposition

Caption: Decomposition of this compound.

References

A Comparative Guide to HNO Donors in Vasodilation Research: Piloty's Acid vs. Angeli's Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has revealed its potent vasodilatory properties and potential therapeutic advantages over traditional nitrovasodilators. This guide provides a comprehensive comparison of two commonly used HNO donors, Piloty's acid and Angeli's salt, to aid researchers in selecting the appropriate tool for their vasodilation studies. While both have been utilized to investigate HNO-mediated effects, their distinct chemical behaviors under physiological conditions lead to different primary signaling mediators.

Chemical Properties and Mechanism of Action

A critical distinction between this compound and Angeli's salt lies in the species they predominantly release under physiological conditions. This compound, a benzenesulphohydroxamic acid, is relatively stable and requires oxidation to release its vasoactive component. Experimental evidence suggests that under oxidative conditions, this compound primarily decomposes to form nitric oxide (NO)[1]. In contrast, Angeli's salt (sodium trioxodinitrate) spontaneously decomposes at physiological pH to directly yield nitroxyl (HNO)[2][3].

This fundamental difference in the released signaling molecule dictates the subsequent biological effects and the intracellular pathways activated. While both NO and HNO can activate soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a key second messenger in vasodilation, HNO has been shown to also possess unique, cGMP-independent signaling mechanisms[3].

Quantitative Comparison of Vasodilatory Potency

The following tables summarize the vasodilatory potency of this compound and Angeli's salt in isolated rat aortic rings. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Vasodilatory Potency of this compound (as an NO donor) in Rat Aorta

ParameterValueTissue PreparationPre-contraction AgentReference
EC50 ~3 x 10-4 MIsolated aortic ringsNot specified[1]
Maximal Relaxation (Rmax) Not explicitly statedIsolated aortic ringsNot specified[1]

Table 2: Vasodilatory Potency of Angeli's Salt (as an HNO donor) in Rat Aorta

ParameterValueTissue PreparationPre-contraction AgentReference
EC50 1.6 ± 0.2 µMIsolated aortic ringsPhenylephrine (1 µM)[2]
Maximal Relaxation (Rmax) 95 ± 2 %Isolated aortic ringsPhenylephrine (1 µM)[2]
EC50 Not explicitly statedIsolated aortic ringsEndothelin-1[4]
Maximal Relaxation (Rmax) Reverses ET-1 induced dysfunctionIsolated aortic ringsEndothelin-1[4]

Experimental Protocols

Below are detailed methodologies for assessing the vasodilatory effects of this compound and Angeli's salt using isolated rat aortic rings, a standard ex vivo model.

Preparation of Isolated Aortic Rings:
  • Animal Euthanasia and Aorta Excision: Male Wistar or Sprague-Dawley rats (250-300g) are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • Ring Preparation: The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-5 mm in length. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting in Organ Baths: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes. The viability of the rings and the presence or absence of functional endothelium are assessed by contracting the rings with phenylephrine (1 µM) and then eliciting relaxation with acetylcholine (10 µM). A relaxation of >80% indicates a functional endothelium.

Vasodilation Assay Protocol:
  • Pre-contraction: After the equilibration and viability check, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM), until a stable plateau of contraction is reached.

  • Cumulative Addition of Donor:

    • For this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add cumulative concentrations of this compound (e.g., 10-8 to 10-3 M) to the organ bath at regular intervals, allowing the relaxation to stabilize at each concentration.

    • For Angeli's Salt: Prepare a fresh stock solution of Angeli's salt in 10 mM NaOH immediately before use to prevent decomposition. Add cumulative concentrations of Angeli's salt (e.g., 10-9 to 10-5 M) to the organ bath.

  • Data Recording and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 (the concentration of the donor that produces 50% of the maximal relaxation) and the Rmax (maximal relaxation) are calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathways

The distinct chemical nature of the species released by this compound and Angeli's salt results in the activation of different primary signaling pathways to induce vasodilation.

This compound (NO-Mediated) Vasodilation Pathway:

Under oxidative conditions, this compound releases NO, which diffuses into vascular smooth muscle cells (VSMCs) and activates the canonical NO/sGC/cGMP/PKG pathway.

NO_Vasodilation Piloty_Acid This compound NO NO Piloty_Acid->NO release Oxidative_Stress Oxidative Conditions Oxidative_Stress->Piloty_Acid sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP to GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PKG_active PKG (active) PKG_inactive->PKG_active MLCP_inactive MLC Phosphatase (inactive) PKG_active->MLCP_inactive activates Ca_channels Ca²⁺ Channels PKG_active->Ca_channels inhibits MLCP_active MLC Phosphatase (active) MLCP_inactive->MLCP_active MLC_P Myosin Light Chain-P (Contracted) MLCP_active->MLC_P dephosphorylates MLC Myosin Light Chain (Relaxed) MLC_P->MLC Vasodilation Vasodilation MLC->Vasodilation Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Vasodilation

Caption: NO-mediated vasodilation pathway initiated by this compound.

Angeli's Salt (HNO-Mediated) Vasodilation Pathway:

Angeli's salt directly releases HNO, which can induce vasodilation through both sGC-dependent and sGC-independent mechanisms. A key distinction is the ability of HNO to directly activate Protein Kinase G Iα (PKG Iα) through the oxidation of its regulatory domain thiol groups.

HNO_Vasodilation Angelis_Salt Angeli's Salt HNO HNO Angelis_Salt->HNO releases sGC_inactive sGC (inactive) HNO->sGC_inactive activates PKG_inactive PKG Iα (inactive) HNO->PKG_inactive directly activates (Thiol Oxidation) sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP to GTP GTP GTP->sGC_active cGMP->PKG_inactive activates PKG_active PKG Iα (active) PKG_inactive->PKG_active MLCP_inactive MLC Phosphatase (inactive) PKG_active->MLCP_inactive activates K_channels K⁺ Channels PKG_active->K_channels activates MLCP_active MLC Phosphatase (active) MLCP_inactive->MLCP_active MLC_P Myosin Light Chain-P (Contracted) MLCP_active->MLC_P dephosphorylates MLC Myosin Light Chain (Relaxed) MLC_P->MLC Vasodilation Vasodilation MLC->Vasodilation Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Vasodilation

References

A Researcher's Guide to Nitroxyl (HNO) Donors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroxyl (HNO), the one-electron reduced sibling of nitric oxide (NO), has emerged as a promising therapeutic agent with unique pharmacological properties, particularly in the context of cardiovascular diseases. Unlike NO, HNO exhibits positive inotropic and lusitropic effects, making it a subject of intense research for conditions like heart failure. The transient nature of HNO necessitates the use of donor compounds to study its biological effects. This guide provides an objective comparison of commonly used HNO donors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Comparative Performance of HNO Donors

The selection of an appropriate HNO donor is critical and depends on the desired release kinetics, purity of HNO generated, and the biological system under investigation. This section provides a quantitative comparison of key performance indicators for three major classes of HNO donors: Angeli's salt, Piloty's acid and its derivatives, and diazeniumdiolates (NONOates).

FeatureAngeli's Salt (Sodium trioxodinitrate)This compound (Benzenesulphonohydroxamic acid)Diazeniumdiolates (e.g., IPA/NO)
Form Crystalline solid[1]Crystalline solid[2]Varies (often solid salts)
Purity of HNO Release Primarily releases HNO, but can also produce NO under certain conditions[1][3]Can generate NO, particularly under aerobic conditions[4]Can release both HNO and NO depending on pH and structure[5][6]
Half-life (t½) at pH 7.4, 37°C ~2.3 minutes[1][7]Very slow, ~5,500 minutes[2]Varies widely from seconds to hours depending on the specific compound[6][8]
Decomposition Products Nitrite (NO₂⁻) and N₂O (from HNO dimerization)[7]Benzenesulfinate and N₂O[2]Corresponding amine and N₂O
Key Advantages Well-characterized, rapid HNO release[7]More stable, allowing for studies requiring slower, sustained release (at higher pH)Tunable half-lives based on chemical structure[6][8]
Key Disadvantages Short half-life, potential for NO co-generation[3][9]Very slow release at physiological pH, potential for NO contamination[2][4]Can have dual HNO/NO release profiles, stability can be an issue for some compounds[5][8]

Experimental Protocols

Accurate and reproducible experimental design is paramount in HNO research. Below are detailed methodologies for key experiments used to characterize and compare HNO donors.

Protocol for Measuring HNO Release Kinetics

This protocol describes the use of UV-Visible spectrophotometry to determine the decomposition rate and half-life of an HNO donor.

Materials:

  • HNO donor of interest (e.g., Angeli's salt, this compound)

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the HNO donor in an appropriate solvent (e.g., for Angeli's salt, a dilute NaOH solution is used to ensure stability).

  • Set the spectrophotometer to the wavelength of maximum absorbance for the donor compound.

  • Add a known volume of pre-warmed PBS to a quartz cuvette and place it in the temperature-controlled holder at 37°C.

  • Initiate the experiment by adding a small volume of the stock solution of the HNO donor to the cuvette to achieve the desired final concentration.

  • Immediately begin recording the absorbance at the predetermined wavelength over time.

  • Continue data acquisition until the absorbance reading stabilizes, indicating the complete decomposition of the donor.

  • Plot the absorbance as a function of time. The data should fit a first-order decay curve.

  • The half-life (t½) of the donor can be calculated from the rate constant (k) of the decay using the equation: t½ = ln(2)/k.

Protocol for Assessing Vasodilatory Effects

This protocol outlines the procedure for evaluating the vasodilatory properties of HNO donors using isolated aortic rings in an organ bath setup.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • HNO donor of interest

  • Phenylephrine (or other vasoconstrictor)

  • Organ bath system with force transducers and data acquisition software

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of approximately 3-4 mm in length.

  • Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, with solution changes every 15-20 minutes.

  • Induce a stable contraction in the aortic rings using a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of the HNO donor to the bath.

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the donor that produces 50% of the maximal relaxation) to determine the potency of the donor.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological mechanisms of HNO action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_donor_prep Donor Preparation cluster_kinetics Kinetics Assay cluster_vasodilation Vasodilation Assay Donor HNO Donor Stock Solution Spectrophotometer UV-Vis Spectrophotometer (37°C, pH 7.4) Donor->Spectrophotometer Inject Organ_Bath Organ Bath (Krebs Solution, 37°C) Donor->Organ_Bath Cumulative Addition Kinetics_Data Absorbance vs. Time Data Spectrophotometer->Kinetics_Data Measure Half_life Calculate Half-life (t½) Kinetics_Data->Half_life Aortic_Rings Isolated Aortic Rings Aortic_Rings->Organ_Bath Mount Contraction Induce Contraction (Phenylephrine) Organ_Bath->Contraction Relaxation_Data Concentration-Response Data Organ_Bath->Relaxation_Data Record Relaxation Contraction->Organ_Bath Pre-contract EC50 Calculate EC50 Relaxation_Data->EC50 HNO_Signaling_Pathway HNO_Donor HNO Donor HNO Nitroxyl (HNO) HNO_Donor->HNO releases sGC Soluble Guanylate Cyclase (sGC) HNO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_channels ↓ Intracellular Ca²⁺ PKG->Ca_channels Myosin_LC Myosin Light Chain Dephosphorylation PKG->Myosin_LC Vasodilation Vasodilation Ca_channels->Vasodilation Myosin_LC->Vasodilation

References

The Ascendancy of Piloty's Acid Derivatives: A New Era in Nitroxyl and Nitric Oxide Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled delivery of nitroxyl (HNO) and nitric oxide (NO) is paramount. While Piloty's acid has long been a staple as an HNO donor, its limitations have spurred the development of a diverse range of derivatives. This guide provides a comprehensive comparison of these derivatives with the parent compound, highlighting their enhanced performance and broader applications, supported by experimental data.

This compound (N-hydroxybenzenesulfonamide) has been a valuable tool for generating nitroxyl, a reactive nitrogen species with unique and potent biological effects distinct from nitric oxide. However, the practical application of this compound is hampered by several key drawbacks. Its decomposition to release HNO is slow and inefficient at physiological pH, requiring basic conditions for significant release.[1][2] Furthermore, under aerobic conditions, it has a propensity to undergo oxidation, leading to the production of nitric oxide (NO) instead of the desired HNO.[1] These limitations have driven the synthesis of a new generation of this compound derivatives designed to offer superior control over the release of these critical signaling molecules.

Overcoming the Hurdles: Key Advantages of this compound Derivatives

The primary advantages of utilizing this compound derivatives over the parent compound can be categorized as follows:

  • Enhanced HNO Release at Physiological pH: Many derivatives have been specifically engineered to release HNO more efficiently and at a faster rate under neutral pH conditions, making them more suitable for biological experiments.[3][4] This is often achieved by introducing electron-withdrawing groups on the aromatic ring, which facilitates the decomposition pathway leading to HNO.[4]

  • Tunable Release Rates: The modular nature of this compound derivatives allows for the fine-tuning of HNO or NO release rates by modifying their chemical structure. This enables researchers to match the donor's release profile to the specific requirements of their experimental system, from rapid, acute delivery to slow, sustained release.[3]

  • Triggered Release Mechanisms: A significant advancement is the development of derivatives that act as prodrugs, releasing their payload only in response to specific triggers. This includes activation by enzymes, light, or changes in the redox environment, offering spatiotemporal control over HNO/NO delivery.[5]

  • Improved Selectivity for HNO vs. NO Release: While this compound can be an unpredictable source of HNO versus NO, certain derivatives have been designed to favor the release of one species over the other, providing greater experimental certainty.

Comparative Performance Data

The following tables summarize the available quantitative data comparing this compound with some of its notable derivatives. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with this in mind.

CompoundRelease Product(s)Optimal pH for ReleaseKey Limitations
This compound HNO, NOBasic (significant release at pH 13)[1]Slow and inefficient HNO release at neutral pH[1][2], Undesired NO production under aerobic conditions[1]
Derivatives with Electron-Withdrawing Groups Primarily HNOPhysiological (pH 7.4)[3][4]May still have some pH sensitivity
Redox-Triggered Derivatives Primarily HNOTrigger-dependentRequires specific redox conditions for activation[5]
Enzyme-Activated Prodrugs Primarily HNOTrigger-dependentRequires the presence of the target enzyme
N,O-Diacylated Derivatives Primarily HNOTrigger-dependent (e.g., esterase)Prodrug that requires bioactivation[6]
CompoundConditionsHalf-life (t½) of DecompositionHNO/N₂O YieldReference
This compoundpH 13, 25°C~27.5 min (calculated from k = 4.2 x 10⁻⁴ s⁻¹)-[1]
This compoundpH 13, 37°C~6.4 min (calculated from k = 1.8 x 10⁻³ s⁻¹)-[1]
Trifluoromethanesulphonylhydroxamic acidpH 7.41, 25°C~12 minQuantitative[7][8]
SBD-D1 (benzoxadiazole-based)Physiological conditions10.96 minStoichiometric[9]
SBD-D2 (benzoxadiazole-based)Physiological conditions8.18 minStoichiometric[9]
O-Benzyl Sulfohydroxamic Acid Derivative (azide-containing)Reduction with NaBH₄/CuSO₄-89-92% N₂O[5]
O-Benzyl Sulfohydroxamic Acid Derivative (boronate-containing)Oxidation-23% N₂O[5]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A common method for synthesizing this compound derivatives involves the condensation of a substituted benzenesulfonyl chloride with hydroxylamine or an O-substituted hydroxylamine.[5]

Example: Synthesis of N-(benzyloxy)-4-methylbenzenesulfonamide [5]

  • O-benzylhydroxylamine hydrochloride (1.80 mmol) is added to a solution of p-toluenesulfonyl chloride (1.98 mmol) in pyridine (5 mL).

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction is quenched with 2M HCl (25 mL).

  • The product is extracted with ethyl acetate (25 mL).

  • The organic layer is washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure to yield the final product.

Quantification of HNO/NO Release

The release of HNO and NO from this compound and its derivatives can be quantified using various analytical techniques.

1. Gas Chromatography (GC) for N₂O Detection: [5]

Since HNO rapidly dimerizes and dehydrates to form nitrous oxide (N₂O), measuring the headspace concentration of N₂O is a reliable method for quantifying HNO release.

  • Instrumentation: An Agilent Technologies 7890A gas chromatograph equipped with a micro-electron capture detector and a 30 m × 0.32 m HP-MOLSIV capillary column.

  • Procedure: The donor compound is incubated in a sealed vial under the desired conditions (e.g., buffer at a specific pH, presence of an activating agent). At specified time points, a sample of the headspace gas is injected into the GC for N₂O quantification.

2. Electrochemical Detection:

Electrochemical sensors can provide real-time measurements of NO release.

  • Method: Amperometric or voltammetric techniques are used to measure the current generated by the oxidation of NO at an electrode surface.[10]

3. Spectrophotometric Methods (Griess Assay):

The Griess assay is a common method for the indirect quantification of NO by measuring its stable decomposition product, nitrite.

  • Principle: The assay involves a diazotization reaction where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[10]

Signaling Pathways and Experimental Workflows

The controlled release of HNO from this compound derivatives allows for precise investigation of its biological signaling pathways.

HNO_Signaling_Pathway cluster_donor This compound Derivative cluster_release Controlled Release cluster_cellular Cellular Targets & Effects Derivative Derivative HNO HNO Derivative->HNO Decomposition Trigger Trigger Trigger->Derivative Activation Thiols Thiols HNO->Thiols Heme_Proteins Heme_Proteins HNO->Heme_Proteins Signaling_Cascades Signaling_Cascades Thiols->Signaling_Cascades Heme_Proteins->Signaling_Cascades Physiological_Response Physiological_Response Signaling_Cascades->Physiological_Response

Caption: Controlled release of HNO from a this compound derivative and its subsequent interaction with cellular targets.

The experimental workflow for evaluating a novel this compound derivative typically follows a logical progression from synthesis to biological application.

Experimental_Workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization Release_Kinetics Release_Kinetics Characterization->Release_Kinetics Quantification Quantification Release_Kinetics->Quantification In_vitro_Studies In_vitro_Studies Quantification->In_vitro_Studies In_vivo_Studies In_vivo_Studies In_vitro_Studies->In_vivo_Studies

Caption: A typical experimental workflow for the development and evaluation of new this compound derivatives.

The logical relationship for designing a redox-triggered this compound derivative involves incorporating a redox-sensitive moiety that, upon a specific stimulus, initiates a cascade leading to HNO release.

Redox_Trigger_Logic Pro-donor Redox-Sensitive Pro-donor Intermediate Unstable Intermediate Pro-donor->Intermediate Stimulus Stimulus Stimulus->Pro-donor Oxidation or Reduction Piloty_Acid_Analog This compound Analog Intermediate->Piloty_Acid_Analog HNO HNO Piloty_Acid_Analog->HNO Decomposition

Caption: Logical design of a redox-triggered this compound derivative for controlled HNO release.

References

A Comparative Guide to Nitroxyl (HNO) Release from Novel Piloty's Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel Piloty's acid analogs as nitroxyl (HNO) donors. It is designed to assist researchers in selecting the appropriate donor for their specific experimental needs by offering a detailed overview of their HNO release characteristics, supported by experimental data and protocols.

Introduction to this compound and its Analogs as HNO Donors

This compound (N-hydroxybenzenesulfonamide) and its derivatives are a significant class of chemical tools used to generate nitroxyl (HNO), a reactive nitrogen species with distinct and promising therapeutic potential, particularly in the realm of cardiovascular diseases.[1] Unsubstituted this compound releases HNO, a molecule with positive inotropic and lusitropic effects, favorably only under alkaline conditions.[1] This limitation has driven the development of a wide array of analogs with tailored electronic and steric properties to facilitate HNO release under physiological conditions (pH 7.4). These modifications primarily involve substitutions on the aromatic ring, which alter the pKa of the N-H proton, thereby influencing the rate of decomposition and subsequent HNO liberation.

Comparative Analysis of HNO Release from this compound Analogs

The efficacy of this compound analogs as HNO donors is primarily evaluated based on their rate of HNO release (often expressed as a first-order rate constant or half-life) and the yield of HNO produced. The following table summarizes available quantitative data for this compound and some of its notable analogs.

CompoundStructureConditions (pH, Temp.)Rate Constant (k) or Half-life (t½)HNO Yield (%)Reference(s)
This compoundC₆H₅SO₂NHOHpH 13, 25°C4.2 x 10⁻⁴ s⁻¹Not specified[2]
Trifluoromethanesulphonylhydroxamic acidCF₃SO₂NHOHpH 7.41, 25°Ct½ ≈ 12 min (k = 5.6 x 10⁻² min⁻¹)Quantitative[3]
N-Hydroxy-2-nitrobenzenesulfonamide2-NO₂-C₆H₄SO₂NHOHpH 7.4, 37°CMost efficient in a tested seriesNot specified[4]
p-Toluene derivative (redox-triggered)p-CH₃C₆H₄SO₂NHOH (from precursor)Methanol/bufferNot specified76[5]
Nitro-substituted (redox-triggered)VariesNot specifiedNot specified25-92[5]
Azide-substituted (redox-triggered)VariesNot specifiedNot specified25-92[5]
Boronate-substituted (redox-triggered)VariesNot specifiedNot specified23[5]

Note: Direct comparison of rate constants can be challenging due to variations in experimental conditions. The development of analogs like trifluoromethanesulphonylhydroxamic acid, which releases HNO efficiently at physiological pH, represents a significant advancement for in vitro and in vivo studies.[3] Redox-triggered analogs offer the potential for targeted HNO release in specific biological environments.[5]

Experimental Protocols

Accurate characterization of HNO release from this compound analogs is crucial for their application in research. Below are detailed methodologies for two common assays used to quantify HNO release.

UV-Visible Spectrophotometry: The Metmyoglobin Assay

This assay is a widely used method to detect and quantify HNO release by monitoring the conversion of metmyoglobin (metMb) to the nitrosyl-myoglobin complex (MbNO).

Materials:

  • This compound analog stock solution (in an appropriate solvent, e.g., DMSO or ethanol)

  • Horse heart metmyoglobin (metMb)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Sodium dithionite (for preparing deoxymyoglobin as a control)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of metMb (e.g., 100 µM) in deoxygenated PBS.

  • In a cuvette, dilute the metMb stock solution with deoxygenated PBS to a final concentration of 10-20 µM.

  • Record the baseline UV-Vis spectrum of the metMb solution from 350 to 650 nm. The Soret peak for metMb is typically around 408 nm.

  • Initiate the reaction by adding a small aliquot of the this compound analog stock solution to the cuvette.

  • Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

  • Monitor the decrease in the metMb Soret peak and the concomitant increase in the Soret peak of MbNO, which appears around 422 nm.

  • The rate of MbNO formation can be used to determine the rate of HNO release. The concentration of MbNO can be calculated using the Beer-Lambert law with the appropriate extinction coefficient.

High-Performance Liquid Chromatography (HPLC): Trapping with Phosphine Reagents

This method provides a quantitative measure of HNO release through the reaction of HNO with a phosphine-based trapping agent, followed by HPLC analysis of the resulting products.

Materials:

  • This compound analog stock solution

  • Aqueous-soluble phosphine trapping agent (e.g., methyl 2-(diphenylphosphino)benzoate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4) with a chelating agent like DTPA (50 µM)

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Standards of the phosphine trapping agent and its expected reaction products (phosphine oxide and aza-ylide)

Procedure:

  • Prepare a reaction mixture containing the phosphine trapping agent (e.g., 5 mM) in the phosphate buffer.

  • Initiate the reaction by adding the this compound analog to the reaction mixture to a final desired concentration (e.g., 1 mM).

  • Incubate the reaction at a constant temperature (e.g., 37°C) in a sealed vial.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction if necessary (e.g., by dilution with the mobile phase).

  • Inject the aliquots into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) for the elution of the phosphine trapping agent and its products.

  • Quantify the amount of the aza-ylide product formed, which is directly proportional to the amount of HNO released, by comparing the peak area to a standard curve.[6]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

HNO_Release_Mechanism PA This compound Analog (R-SO₂NHOH) Deprotonated Deprotonated Analog (R-SO₂N⁻OH) PA->Deprotonated -H⁺ HNO HNO Deprotonated->HNO Decomposition Byproduct Sulfinate Byproduct (R-SO₂⁻) Deprotonated->Byproduct Experimental_Workflow cluster_UV_Vis UV-Vis Spectroscopy cluster_HPLC HPLC Analysis UV_Start Prepare metMb solution UV_Add Add this compound Analog UV_Start->UV_Add UV_Monitor Monitor spectral changes over time UV_Add->UV_Monitor UV_Analyze Calculate rate of MbNO formation UV_Monitor->UV_Analyze HPLC_Start Prepare phosphine trap solution HPLC_Add Add this compound Analog HPLC_Start->HPLC_Add HPLC_Incubate Incubate and take aliquots HPLC_Add->HPLC_Incubate HPLC_Analyze Analyze aliquots by HPLC HPLC_Incubate->HPLC_Analyze HPLC_Quantify Quantify aza-ylide product HPLC_Analyze->HPLC_Quantify HNO_Signaling_Pathway HNO HNO sGC Soluble Guanylate Cyclase (sGC) (α/β heterodimer with heme) HNO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Phosphorylates Physiological Physiological Response (e.g., vasodilation) Downstream->Physiological

References

A Researcher's Guide to Distinguishing HNO and NO Effects from Piloty's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the nuanced differences between nitroxyl (HNO) and nitric oxide (NO) is critical. Piloty's acid (N-hydroxybenzenesulfonamide) serves as a common laboratory source for these species, but its dual-nature reactivity presents a significant experimental challenge. Under basic and anaerobic conditions, it primarily donates HNO, while at neutral pH in the presence of oxygen, it can be oxidized to a radical that decomposes to release NO.[1][2][3] This guide provides a comparative framework, supported by experimental data and detailed protocols, to help researchers design experiments that can confidently distinguish the biological effects of HNO from those of NO when using this compound and its derivatives.

Chemical and Biological Distinctions: HNO vs. NO

The distinct chemical properties of HNO and NO underlie their different biological activities. HNO, the one-electron reduced and protonated sibling of NO, is a highly reactive electrophile, whereas NO is a radical.[4][5] This fundamental difference dictates their primary biological targets. HNO readily reacts with soft nucleophiles, particularly thiols, while NO's major biological interactions involve coordination with transition metal centers, such as the ferrous iron in heme proteins.[4][6][7]

Comparative Data on Reactivity and Donor Properties

The following tables summarize key quantitative data that highlight the differences in reactivity between HNO and NO, and the conditional nature of donation from this compound.

Table 1: Comparative Chemical and Biological Properties of HNO and NO

PropertyNitroxyl (HNO)Nitric Oxide (NO)
Redox State One-electron reduced form of NORadical
Primary Reactivity Electrophilic; reacts with nucleophilesRadical; reacts with metal centers and other radicals
Key Biological Target Thiols (e.g., in glutathione, cysteine residues)[2][4]Ferrous (Fe²⁺) heme in soluble Guanylate Cyclase (sGC)[7]
Reaction with Thiols Rapid, forming N-hydroxysulfenamides[2]Slower, forming S-nitrosothiols (requires O₂)
Reaction with Heme Preferentially reacts with ferric (Fe³⁺) hemePreferentially reacts with ferrous (Fe²⁺) heme[7]
Dimerization Product N₂O (Nitrous oxide)[8][9]N₂O₃ (Dinitrogen trioxide, in the presence of O₂)
pKa (¹HNO/³NO⁻) ~11.4[2][10]N/A

Table 2: Decomposition of this compound under Various Conditions

ConditionPrimary ProductHalf-life (t₁/₂) at 25°CRate Constant (k) at 37°C
Strongly Basic (pH 13), Anaerobic HNO~28 minutes1.8 x 10⁻³ s⁻¹[1][3]
Neutral (pH 7.4), Aerobic NO~80 hours (for HNO release)[3]Significantly decreased rate of HNO release[1]
pH 8.0 HNO561 minutes[3]-
pH 9.0 HNO90 minutes[3]-
pH 10.0 HNO33 minutes[3]-

Note: The generation of NO at neutral pH occurs via an oxidative decomposition pathway, which is distinct from the base-catalyzed elimination that produces HNO.[3]

Experimental Protocols for Differentiation

To empirically distinguish between HNO and NO effects, a combination of selective detection methods and carefully designed control experiments is essential.

Protocol 1: Detection of HNO via N₂O Measurement by Gas Chromatography (GC)

This method provides an indirect but reliable measure of HNO production by quantifying its stable dimerization and dehydration product, nitrous oxide (N₂O).

Objective: To quantify HNO release from this compound under specific experimental conditions.

Materials:

  • This compound

  • Degassed buffer of desired pH (e.g., phosphate-buffered saline, PBS)

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with an electron capture detector (ECD) or thermal conductivity detector (TCD)

  • Gas-tight syringe for headspace injection

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add a specific volume of the degassed buffer to a gas-tight vial and seal with a septum.

  • If anaerobic conditions are required, purge the vial headspace with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Initiate the reaction by injecting a small volume of the this compound stock solution into the buffer.

  • Incubate the vial at the desired temperature (e.g., 37°C) for a specific time period.

  • Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.

  • Immediately inject the gas sample into the GC for N₂O quantification.

  • Generate a standard curve using known concentrations of N₂O gas to quantify the amount produced in the experiment.

Controls:

  • Run a parallel experiment with a well-established HNO donor (e.g., Angeli's salt) as a positive control.

  • Run a parallel experiment with a well-established NO donor (e.g., DEA/NO) to ensure it does not produce N₂O under the same conditions.

  • Analyze the headspace of a vial containing only buffer and solvent to establish a baseline.

Protocol 2: Selective Detection of NO using EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy can directly and specifically detect the paramagnetic NO radical when used with an appropriate spin trap.

Objective: To detect and quantify NO release from this compound.

Materials:

  • This compound

  • Buffer solution (pH 7.4)

  • NO spin trap, such as iron(II) N-methyl-D-glucamine dithiocarbamate (Fe²⁺-MGD).

  • EPR spectrometer

  • Specific NOS inhibitor (e.g., N-nitro-L-arginine methyl ester) if working with biological systems.[11]

Procedure:

  • Prepare the Fe²⁺-MGD spin trap solution according to established methods.

  • In an EPR-compatible tube, mix the buffer, the Fe²⁺-MGD solution, and the sample (e.g., cell lysate or purified enzyme).

  • Initiate the reaction by adding this compound.

  • Immediately place the sample into the EPR spectrometer's cavity.

  • Record the EPR spectrum. The formation of the NO-Fe²⁺-MGD complex will produce a characteristic triplet signal.[11]

  • Quantify the signal intensity and compare it to a standard curve generated with a known NO source (e.g., SNAP).

Controls:

  • To ensure the signal is specific to NO, run a parallel experiment with an HNO donor like Angeli's salt, which should not produce the characteristic triplet EPR signal under these conditions.[11]

  • A sample without this compound should be run to confirm the absence of a background signal.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex relationships in HNO/NO chemistry and experimental design.

G cluster_conditions This compound Decomposition cluster_products Primary Products PA This compound (PhSO₂NHOH) Basic Basic pH (e.g., 13) Anaerobic PA->Basic Neutral Neutral pH (e.g., 7.4) Aerobic PA->Neutral HNO HNO (Nitroxyl) Basic->HNO Elimination NO_Radical Oxidized Radical Neutral->NO_Radical Oxidation NO NO (Nitric Oxide) NO_Radical->NO Decomposition

Caption: Decomposition pathways of this compound under different conditions.

G cluster_hno HNO Signaling cluster_no NO Signaling HNO HNO Thiol Protein Thiols (-SH) HNO->Thiol Electrophilic attack Kv K⁺ Channels HNO->Kv Activation CGRP CGRP Release HNO->CGRP Stimulation Sulfenamide N-Hydroxysulfenamide (-S-NHOH) Thiol->Sulfenamide Thiol_Mod Thiol Modification (e.g., Disulfide) Sulfenamide->Thiol_Mod Inotropy Positive Inotropy CGRP->Inotropy NO NO• sGC_Fe2 sGC (Fe²⁺) NO->sGC_Fe2 Binding sGC_active Active sGC sGC_Fe2->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation

Caption: Distinct signaling pathways of HNO and NO.

G start Start: Pilot's Acid Experiment vial Incubate in Gas-Tight Vial start->vial headspace Collect Headspace Sample vial->headspace gc Inject into GC-ECD headspace->gc n2o Quantify N₂O gc->n2o result_hno Conclusion: HNO was produced n2o->result_hno

Caption: Experimental workflow for HNO detection via GC analysis of N₂O.

By carefully controlling experimental conditions and employing selective detection methods, researchers can successfully dissect the distinct biological roles of HNO and NO, even when using a common precursor like this compound. This rigorous approach is paramount for the accurate interpretation of results and the successful development of novel therapeutics targeting these pathways.

References

A comparative study of Piloty's acid and trifluoromethanesulphonylhydroxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Piloty's Acid and Trifluoromethanesulphonylhydroxamic Acid as Nitroxyl (HNO) Donors

For researchers, scientists, and professionals in drug development, the choice of a nitroxyl (HNO) donor is critical for investigating the unique biological effects of this reactive nitrogen species. This guide provides a detailed comparison of two prominent HNO donors: the traditional this compound and the more recent trifluoromethanesulphonylhydroxamic acid. This comparison is based on their chemical properties, HNO release kinetics, and practical applications, supported by experimental data and protocols.

Introduction to HNO Donors

Nitroxyl (HNO) is the one-electron reduced and protonated sibling of nitric oxide (NO) and exhibits distinct and often complementary pharmacological effects, particularly in the cardiovascular system.[1] Due to its high reactivity and short half-life, HNO cannot be directly administered and requires the use of donor molecules that release it under physiological conditions.[2] this compound (N-hydroxybenzenesulfonamide) has been a widely used HNO donor for decades.[3] However, its utility in biological systems is limited by its slow decomposition and HNO release at neutral pH.[3] This has led to the development of analogues with improved properties, such as trifluoromethanesulphonylhydroxamic acid.[4][5]

Chemical Properties and Synthesis

This compound is a commercially available solid that can also be synthesized by the condensation of benzenesulfonyl chloride with hydroxylamine.[6] It is relatively stable under acidic conditions but decomposes in basic solutions to release HNO and benzenesulfinate.[3]

Trifluoromethanesulphonylhydroxamic acid (CF₃SO₂NHOH) is an analogue of this compound designed for more efficient HNO release at physiological pH.[4][5] Its synthesis is a two-step process involving the reaction of trifluoromethanesulfonyl chloride with a protected hydroxylamine followed by deprotection.[4] The presence of the strongly electron-withdrawing trifluoromethyl group significantly impacts its electronic properties and decomposition pathway.[7]

Comparative Performance: HNO Release Kinetics

The most significant difference between this compound and trifluoromethanesulphonylhydroxamic acid lies in their kinetics of HNO release, particularly at the physiological pH of 7.4.

ParameterThis compoundTrifluoromethanesulphonylhydroxamic AcidReference
Chemical Formula C₆H₇NO₃SCF₃H₂NO₃S[3][4]
Molar Mass 173.19 g/mol 165.09 g/mol
pKa ~9.29~5.89[7]
Half-life (t½) at pH 7.4 ~5,500 minutes~12 minutes[3][7]
Half-life (t½) at pH 8.0 ~561 minutes-[3]
Half-life (t½) at pH 9.0 ~90 minutes-[3]
Decomposition Products HNO, BenzenesulfinateHNO, Trifluoromethanesulfinate[3][4]

The data clearly indicates that trifluoromethanesulphonylhydroxamic acid is a far more potent HNO donor at physiological pH, with a half-life of approximately 12 minutes compared to over 90 hours for this compound.[3][7] This rapid release makes it a more suitable tool for studying the acute biological effects of HNO.

Mechanism of HNO Release

The decomposition of both compounds to release HNO is initiated by deprotonation.

HNO_Release_Mechanism cluster_Piloty This compound Decomposition cluster_Trifluoro Trifluoromethanesulphonylhydroxamic Acid Decomposition PA PhSO₂NHOH PA_anion PhSO₂NHO⁻ PA->PA_anion -H⁺ (slow at pH 7.4) PA_products PhSO₂⁻ + HNO PA_anion->PA_products Decomposition TFA CF₃SO₂NHOH TFA_anion CF₃SO₂NHO⁻ TFA->TFA_anion -H⁺ (fast at pH 7.4) TFA_products CF₃SO₂⁻ + HNO TFA_anion->TFA_products Rapid Decomposition HNO_Signaling HNO_Donor HNO Donor (e.g., Trifluoromethanesulphonylhydroxamic Acid) HNO Nitroxyl (HNO) HNO_Donor->HNO Thiols Protein Thiols (R-SH) HNO->Thiols Heme Heme Proteins HNO->Heme Sulfinamide Sulfinamide (R-S(O)NH₂) Thiols->Sulfinamide Thionitrite Thionitrite (R-SNO) Thiols->Thionitrite Modified_Heme Modified Heme Center Heme->Modified_Heme Signaling Downstream Signaling Sulfinamide->Signaling Thionitrite->Signaling Modified_Heme->Signaling Biological_Effects Biological Effects (e.g., Vasodilation, Inotropy) Signaling->Biological_Effects HNO_Measurement_Workflow start Prepare Buffer (pH 7.4) donor Add HNO Donor (this compound or Analogue) start->donor ferricyanide Add Ferricyanide (K₃[Fe(CN)₆]) donor->ferricyanide electrode Measure NO with NO-selective Electrode ferricyanide->electrode data Record and Analyze Data electrode->data

References

Mechanistic Deep Dive: A Comparative Guide to Piloty's Acid and Diazeniumdiolate HNO Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a nitroxyl (HNO) donor is critical for elucidating its unique biological effects, distinct from its redox sibling, nitric oxide (NO). Piloty's acid and diazeniumdiolates represent two prominent classes of HNO donors, each with distinct mechanistic characteristics that dictate their suitability for specific research applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway representations.

This comprehensive guide delves into the fundamental mechanistic differences between this compound and diazeniumdiolate-based HNO donors. Understanding these distinctions is paramount for the rational design of experiments and the development of novel therapeutics harnessing the unique pharmacological profile of HNO.

At a Glance: Key Mechanistic Differences

FeatureThis compound & DerivativesDiazeniumdiolates (Primary Amine-Based)
Primary Release Product Primarily HNO under basic conditions; can produce NO under aerobic, neutral conditions.pH-dependent release of both HNO and NO.
Release Mechanism Base-catalyzed decomposition involving deprotonation and S-N bond heterolysis.pH-dependent tautomerization and decomposition pathways.
pH Dependence HNO release is highly dependent on alkaline pH.HNO release is favored at or above neutral pH, while NO release dominates at acidic pH.
Byproducts Benzenesulfinate and its derivatives.Parent amine and other decomposition products.
Spontaneity of Release Release at physiological pH is slow without specific structural modifications.Spontaneous release at physiological pH, with tunable rates based on structure.

In-Depth Mechanistic Comparison

This compound: A Base-Triggered HNO Donor

This compound (N-hydroxybenzenesulfonamide) and its derivatives are characterized by a sulfohydroxamic acid moiety. The release of HNO from this compound is a well-established process that is critically dependent on the pH of the environment.

Decomposition Pathway: The accepted mechanism for HNO generation from this compound in basic conditions involves a two-step process.[1] First, a rapid deprotonation of the hydroxylamine nitrogen occurs, forming an N-anion. This is followed by a slower, rate-determining heterolytic cleavage of the sulfur-nitrogen (S-N) bond, which yields singlet HNO and a benzenesulfinate anion.[1]

Under neutral and aerobic conditions, the utility of this compound as a pure HNO donor is limited. It can undergo oxidation to a nitroxide radical, which subsequently decomposes to release nitric oxide (NO) rather than HNO.[1] This dual-release potential necessitates careful experimental control, particularly regarding pH and oxygen levels.

Diazeniumdiolates: pH-Tunable Donors of HNO and NO

Diazeniumdiolates, also known as NONOates, are versatile donors that can be engineered to release HNO, NO, or a combination of both, primarily dictated by the nature of the amine precursor and the pH of the medium. Primary amine-based diazeniumdiolates are of particular interest as HNO donors.

Decomposition Pathway: The decomposition of primary amine diazeniumdiolates is more complex than that of this compound and is highly pH-sensitive.[2][3][4][5]

  • At neutral to basic pH (pH > 7): The dominant pathway involves a tautomerization process initiated by the amine proton, leading to the preferential release of HNO.[2][3][5]

  • At acidic pH (pH < 5): Protonation of the diazeniumdiolate structure activates a competing pathway that results in the primary release of NO.[2][4][5]

  • At intermediate pH (pH 5-7): A mixture of both HNO and NO is typically generated.[2][4][5]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for the decomposition and HNO/NO release from this compound and a representative primary amine diazeniumdiolate, isopropylamine diazeniumdiolate (IPA/NO).

Table 1: Decomposition Kinetics and Release Products

ParameterThis compoundIsopropylamine Diazeniumdiolate (IPA/NO)
Decomposition Half-life (t½) Highly pH-dependent; e.g., ~1.8 x 10⁻³ s⁻¹ rate constant at pH 13, 37°C[1]~2.3 min at pH 7.4, 37°C[6]
pH for Optimal HNO Release Alkaline (typically > 8)[7]Neutral to alkaline (≥ 7.4)[2][5]
Products at Physiological pH (7.4) Slow release of HNO, potential for NO release under aerobic conditions.Mixture of HNO and NO.[6]
Byproducts Benzenesulfinate[1]Isopropylamine[6]

Experimental Protocols

Accurate characterization of HNO and NO release from donor compounds is crucial for interpreting experimental results. Below are summaries of key experimental protocols.

Electrochemical Detection of HNO and NO

Electrochemical sensors provide a real-time, sensitive, and selective method for detecting HNO and NO.

  • Principle: Amperometric sensors utilize an electrode poised at a specific potential to either oxidize or reduce the target molecule (HNO or NO). The resulting current is directly proportional to the concentration of the analyte.

  • HNO Detection: A common method involves a gold electrode modified with a cobalt porphyrin. This modification allows for the selective detection of HNO, even in the presence of NO and other reactive nitrogen and oxygen species.[8][9] The sensor operates at a fixed potential where the cobalt center reacts with HNO to generate a measurable current.

  • NO Detection: Clark-type electrodes or surface-modified electrodes are commonly used for NO detection.[10] These sensors are designed to be highly selective for NO and minimize interference from other biological molecules.

  • Protocol Outline:

    • Calibrate the respective HNO and NO electrodes with known concentrations of the analytes.

    • Prepare a solution of the donor compound (this compound or diazeniumdiolate) in a suitable buffer at the desired pH.

    • Immerse the electrodes in the solution and monitor the current change over time as the donor decomposes.

    • The recorded current can be converted to concentration using the calibration curve.

Spectroscopic Monitoring of Donor Decomposition

UV-Vis spectroscopy is a straightforward method to monitor the decomposition of the donor compound itself.

  • Principle: Both this compound and diazeniumdiolates have characteristic UV-Vis absorbance spectra. As the compound decomposes, the absorbance at a specific wavelength will decrease over time.

  • Protocol Outline:

    • Record the initial UV-Vis spectrum of a known concentration of the donor compound in the desired buffer and pH.

    • Monitor the decrease in absorbance at the characteristic wavelength (e.g., ~250 nm for some diazeniumdiolates) over time.[11][12]

    • The rate of decomposition can be determined by fitting the absorbance data to a first-order decay model.

Trapping of HNO with Metmyoglobin

This method provides indirect evidence for HNO release by observing its reaction with a heme protein.

  • Principle: HNO reacts with the ferric (Fe³⁺) form of myoglobin (metmyoglobin) to produce a ferrous nitrosyl-myoglobin complex (Mb-Fe(II)-NO), which has a distinct UV-Vis spectrum.

  • Protocol Outline:

    • Prepare a solution of metmyoglobin in a suitable buffer.

    • Add the HNO donor to the metmyoglobin solution.

    • Monitor the spectral changes over time, specifically the formation of the Mb-Fe(II)-NO adduct.[13][14]

    • The rate and extent of this spectral change can be used to infer the release of HNO.

HPLC-MS Analysis of Byproducts

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying the non-gaseous byproducts of donor decomposition.

  • Principle: HPLC separates the components of a mixture based on their physicochemical properties, and MS provides mass information for identification and quantification.

  • Protocol Outline:

    • Allow the donor compound to decompose completely in the desired buffer.

    • Inject an aliquot of the reaction mixture into the HPLC-MS system.

    • Separate the byproducts (e.g., benzenesulfinate for this compound, parent amine for diazeniumdiolates) using an appropriate column and mobile phase.

    • Identify and quantify the byproducts by their mass-to-charge ratio and comparison to authentic standards.

Signaling Pathways and Biological Implications

The distinct chemical properties of HNO lead to a unique biological signaling profile compared to NO.

HNO Signaling Pathways

A primary target of HNO in biological systems is the thiol group (-SH) of cysteine residues in proteins.[15][16] This interaction can lead to the formation of N-hydroxysulfenamides or disulfide bonds, thereby modulating protein function.[4]

Another key signaling pathway involves the activation of soluble guanylate cyclase (sGC), an enzyme that produces the second messenger cyclic guanosine monophosphate (cGMP). While NO is a well-known activator of sGC, HNO has also been shown to activate the enzyme, albeit through a potentially different interaction with the heme center.[2][17]

// Nodes HNO [label="HNO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiol_Proteins [label="Protein Thiols (-SH)", fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_hydroxysulfenamide [label="N-Hydroxysulfenamide\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disulfide_Bond [label="Disulfide Bond\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Function [label="Modulation of\nProtein Function", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FFFFFF", fontcolor="#202124"]; Physiological_Effects [label="Physiological Effects\n(e.g., Vasodilation, Inotropy)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges HNO -> Thiol_Proteins [label="Reacts with"]; Thiol_Proteins -> N_hydroxysulfenamide [label="Leads to"]; Thiol_Proteins -> Disulfide_Bond [label="Leads to"]; N_hydroxysulfenamide -> Protein_Function; Disulfide_Bond -> Protein_Function; HNO -> sGC [label="Activates"]; sGC -> cGMP [label="Converts"]; GTP -> sGC; cGMP -> PKG [label="Activates"]; PKG -> Physiological_Effects; Protein_Function -> Physiological_Effects; } dot Caption: HNO signaling pathways involving interaction with protein thiols and activation of the sGC-cGMP cascade.

Cardiovascular Effects

In the cardiovascular system, HNO exhibits positive inotropic (enhancing heart muscle contraction) and lusitropic (improving heart muscle relaxation) effects, which are distinct from the actions of NO.[18][19] These effects are thought to be mediated by the modification of key calcium-handling proteins in cardiomyocytes through interactions with their cysteine residues.

Anticancer Activity

The role of nitrogen oxides in cancer is complex and concentration-dependent.[3][20][21] High concentrations of NO can induce apoptosis in cancer cells. HNO has also demonstrated anticancer properties, potentially through mechanisms involving the induction of cell death and the modulation of signaling pathways that control cell proliferation and survival.[22][23][24]

Decomposition_Pathways cluster_piloty This compound Decomposition cluster_diazeniumdiolate Diazeniumdiolate Decomposition Piloty_Acid This compound (PhSO2NHOH) N_Anion N-Anion (PhSO2NHO-) Piloty_Acid->N_Anion Deprotonation (OH-) HNO_P HNO N_Anion->HNO_P S-N Bond Cleavage Benzenesulfinate Benzenesulfinate (PhSO2-) N_Anion->Benzenesulfinate S-N Bond Cleavage Diazeniumdiolate Primary Amine Diazeniumdiolate (RNH-N(O)NO-) Tautomer Tautomerization (pH ≥ 7) Diazeniumdiolate->Tautomer Protonated Protonation (pH < 7) Diazeniumdiolate->Protonated HNO_D HNO Tautomer->HNO_D Parent_Amine Parent Amine (RNH2) Tautomer->Parent_Amine NO_D NO Protonated->NO_D Protonated->Parent_Amine

Conclusion

This compound and primary amine diazeniumdiolates offer distinct advantages and disadvantages as HNO donors. The choice between them hinges on the specific requirements of the experimental system. This compound and its derivatives can serve as reliable sources of HNO under well-defined alkaline conditions, with the caveat of potential NO co-generation under aerobic, neutral pH. In contrast, primary amine diazeniumdiolates provide a more complex but tunable system, allowing for the pH-dependent release of either HNO, NO, or a mixture of both at physiological pH. A thorough understanding of their decomposition mechanisms, kinetics, and byproducts is essential for the accurate interpretation of biological data and the advancement of HNO-based research and therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling Piloty's acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Piloty's acid (N-hydroxy-benzenesulfonamide). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Understanding the Hazards

This compound is a solid that poses several health risks upon exposure. It is crucial to be aware of these hazards before handling the compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary:

Hazard TypeDescriptionGHS Classification
Skin Irritation Causes skin irritation upon contact.[1]Skin Irritation 2[1]
Eye Irritation Causes serious eye irritation.[1]Eye Irritation 2A[1]
Respiratory Irritation May cause respiratory irritation, drowsiness, or dizziness if inhaled.[1]Specific target organ toxicity (single exposure) 3[1]

Incompatible Materials:

  • Strong oxidizing agents[1]

Hazardous Decomposition Products:

  • Under fire conditions, this compound can decompose to produce:

    • Hydrogen sulfide[1]

    • Carbon oxides[1]

    • Nitrogen oxides[1]

Under basic conditions, this compound decomposes to release nitroxyl (HNO) and a benzenesulfinate anion.[2] This decomposition is pH-dependent, with the rate increasing at higher pH.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize the risk of exposure.

Recommended PPE for Handling this compound:

Body PartRequired PPEMaterial/SpecificationRationale
Eyes Safety Goggles or a Face ShieldANSI Z87.1-ratedProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Chemical-Resistant GlovesNitrile or Butyl rubber is recommended for handling acids.[3]Prevents direct skin contact, which can cause irritation.[1]
Laboratory CoatStandardProtects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or fume hood.N/AMinimizes the inhalation of dust or vapors, preventing respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following step-by-step workflow should be followed.

Experimental Workflow for Handling this compound:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe 1. Don appropriate PPE prep_workspace 2. Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace prep_materials 3. Assemble all necessary equipment and reagents prep_workspace->prep_materials handling_weigh 4. Carefully weigh the required amount of this compound prep_materials->handling_weigh handling_dissolve 5. Dissolve in an appropriate solvent handling_weigh->handling_dissolve handling_reaction 6. Perform the experimental procedure handling_dissolve->handling_reaction cleanup_decontaminate 7. Decontaminate all glassware and equipment handling_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of waste according to the disposal plan cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE and wash hands thoroughly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its waste products is critical to prevent environmental contamination and ensure safety.

Disposal Decision Tree:

This compound Disposal Plan start Waste Generated is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste a solution containing this compound? start->is_solution is_contaminated Is it contaminated labware? start->is_contaminated solid_disposal Dispose as solid chemical waste in a labeled, sealed container. is_solid->solid_disposal Yes solution_disposal Neutralize to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate) if permissible by local regulations. Dispose as aqueous chemical waste. is_solution->solution_disposal Yes contaminated_disposal Decontaminate by rinsing with a suitable solvent. Dispose of the rinsate as chemical waste. Dispose of the cleaned labware appropriately. is_contaminated->contaminated_disposal Yes end Follow Institutional Hazardous Waste Procedures solid_disposal->end solution_disposal->end contaminated_disposal->end

Caption: Decision tree for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams.

  • Solid Waste:

    • Collect unreacted this compound and any contaminated solids (e.g., weighing paper) in a clearly labeled, sealed container designated for solid chemical waste.

  • Aqueous Waste:

    • For solutions containing this compound, check with your institution's environmental health and safety (EHS) office for specific neutralization guidelines.

    • If permitted, slowly neutralize acidic solutions with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8.[4] This should be done in a fume hood with appropriate PPE.

    • Collect the neutralized solution in a labeled container for aqueous chemical waste.

  • Contaminated Labware:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove all residues of this compound.

    • Collect the rinsate in a designated container for hazardous waste.

    • After decontamination, the labware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • All waste containers must be clearly labeled with the contents ("this compound Waste," "Neutralized this compound Solution," etc.) and the associated hazards.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Never dispose of this compound or its waste down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piloty's acid
Reactant of Route 2
Piloty's acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.